AM404
Description
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424985 | |
| Record name | AM 404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183718-77-6 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-404 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM 404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-404 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM404 mechanism of action in the central nervous system
An In-depth Examination of the Core Actions of N-arachidonoylphenolamine (AM404) in the Central Nervous System for Researchers and Drug Development Professionals.
N-arachidonoylphenolamine (this compound), an active metabolite of the widely used analgesic paracetamol (acetaminophen), exhibits a multifaceted mechanism of action within the central nervous system (CNS).[1][2] Its analgesic and other neurological effects are not attributed to a single target but rather to a complex interplay with several key signaling systems. This technical guide synthesizes the current understanding of this compound's core mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development.
Core Mechanisms of Action
This compound's activity in the CNS is primarily centered around three interconnected systems: the endocannabinoid system, the transient receptor potential vanilloid type 1 (TRPV1) channels, and its influence on cyclooxygenase (COX) enzymes. Recent evidence also points to a direct modulatory effect on voltage-gated sodium channels.
Modulation of the Endocannabinoid System
A primary and well-characterized mechanism of this compound is its role as an inhibitor of anandamide (AEA) reuptake.[1][3][4] By blocking the putative anandamide membrane transporter (AMT), this compound increases the synaptic concentration of the endogenous cannabinoid anandamide, thereby potentiating its effects at cannabinoid receptors, primarily CB1 receptors. This indirect agonism of CB1 receptors is a key contributor to its analgesic properties. While this compound itself is a weak agonist of CB1 and CB2 receptors, its principal cannabinoid-related effects are mediated through the enhancement of endogenous anandamide levels.
Activation of TRPV1 Receptors
This compound is a potent activator of the transient receptor potential vanilloid type 1 (TRPV1) receptor, also known as the capsaicin receptor. In the CNS, particularly in areas like the periaqueductal gray, activation of supraspinal TRPV1 receptors by this compound leads to antinociception. This is in contrast to the periphery, where TRPV1 activation is typically associated with nociception. The analgesic effect of paracetamol has been shown to be diminished in TRPV1 knockout mice or in the presence of a TRPV1 antagonist like capsazepine, highlighting the significance of this pathway.
Inhibition of Cyclooxygenase (COX)
This compound exhibits inhibitory effects on cyclooxygenase (COX-1 and COX-2) activity, thereby reducing the synthesis of prostaglandins. This anti-inflammatory action contributes to its overall therapeutic profile. Studies in activated microglia, the resident immune cells of the CNS, have shown that this compound can decrease the production of inflammatory mediators like prostaglandin E2 (PGE2).
Inhibition of Voltage-Gated Sodium Channels
Emerging research has identified a novel mechanism for this compound involving the direct inhibition of voltage-gated sodium channels (NaV), specifically NaV1.7 and NaV1.8, which are crucial for pain signaling in the peripheral nervous system. While this action is prominent peripherally, the contribution of central sodium channel modulation to this compound's overall CNS effects is an area of ongoing investigation.
Signaling Pathways
The interplay of these mechanisms results in the activation of complex signaling cascades. One of the key pathways implicated in the analgesic effect of this compound in the periaqueductal grey involves the activation of a TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data related to the affinity and potency of this compound at its various targets.
| Target | Action | Species | Assay System | Value | Reference |
| Anandamide Transporter | Inhibition (IC₅₀) | Rat | In vitro | 1 µM | |
| CB1 Receptor | Weak Agonist | - | - | - | |
| CB2 Receptor | Weak Agonist | - | - | - | |
| TRPV1 Receptor | Potent Activator | - | Patch-clamp | - | |
| COX-1 | Weak Inhibition | - | - | - | |
| COX-2 | Weak Inhibition | - | - | - | |
| NaV1.7 | Inhibition (IC₅₀) | Human | Heterologous expression | 4.6 ± 0.9 nM | |
| NaV1.8 | Inhibition (IC₅₀) | Human | Heterologous expression | 8.1 ± 1.2 nM |
Note: Some values are qualitative ("weak," "potent") as specific quantitative data was not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to investigate the mechanism of action of this compound.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the transport of anandamide into cells.
Methodology:
-
Cell Culture: C6 glioma cells or primary astrocytes are commonly used as they express the anandamide transporter.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.
-
Incubation: Radiolabeled anandamide (e.g., [³H]anandamide) is added to the culture medium, and the cells are incubated for a short period to allow for uptake.
-
Termination: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular anandamide.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the this compound-treated cells is compared to the vehicle-treated cells to determine the percentage inhibition of anandamide uptake. The IC₅₀ value is then calculated.
In Vivo Microdialysis for Neurotransmitter Levels
Microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of living animals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Anandamide transport inhibitor (CAS 183718-77-6) | Abcam [abcam.com]
N-arachidonoylphenolamine (AM404): A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoylphenolamine (AM404), a key bioactive metabolite of the widely used analgesic paracetamol (acetaminophen), has garnered significant scientific interest due to its multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and complex mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways. The discovery of this compound has not only elucidated the primary analgesic mechanism of paracetamol but has also unveiled a novel endogenous signaling molecule with therapeutic potential.
Discovery and Endogenous Synthesis
The discovery of this compound stemmed from investigations into the mechanism of action of paracetamol, which for decades remained enigmatic. It was observed that paracetamol's analgesic effects were not fully explained by its weak inhibition of cyclooxygenase (COX) enzymes in the periphery. A pivotal breakthrough occurred with the identification of this compound in the brain following paracetamol administration[1].
This compound is synthesized endogenously in the brain through a two-step process. First, paracetamol is deacetylated in the liver to its primary metabolite, p-aminophenol. Following transport across the blood-brain barrier, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (this compound)[1]. This FAAH-dependent synthesis is a crucial step in the bioactivation of paracetamol to its centrally acting analgesic form[2][3][4].
Chemical Synthesis
For research purposes, this compound can be synthesized in the laboratory. The synthesis involves the formation of an amide bond between 4-aminophenol and arachidonic acid.
Experimental Protocol: Laboratory Synthesis of N-arachidonoylphenolamine (this compound)
Materials:
-
Arachidonic acid
-
4-Aminophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid and a slight molar excess of 4-aminophenol in anhydrous DCM.
-
Coupling Reaction: To the stirred solution, add a catalytic amount of DMAP followed by the dropwise addition of a solution of DCC (1.1 equivalents) in anhydrous DCM at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Extraction: Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-arachidonoylphenolamine.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex pharmacological profile, interacting with multiple targets within the central and peripheral nervous systems. Its primary mechanisms of action include:
-
Anandamide Reuptake Inhibition: this compound is a potent inhibitor of the putative anandamide transporter, thereby increasing the synaptic concentration of the endogenous cannabinoid anandamide. This leads to enhanced activation of cannabinoid receptors, particularly CB1 receptors, contributing to analgesia.
-
TRPV1 Receptor Agonism: this compound directly activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.
-
Cyclooxygenase (COX) Inhibition: this compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.
-
Sodium Channel Inhibition: Recent evidence suggests that this compound can directly inhibit voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission in peripheral nociceptors.
-
Weak Cannabinoid Receptor Agonism: this compound is a weak partial agonist at both CB1 and CB2 cannabinoid receptors.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the pharmacological activity of this compound at its various molecular targets.
| Target | Activity | Reported Value | Reference |
| Anandamide Transporter | IC₅₀ | ~1-3 µM | |
| TRPV1 Receptor | pEC₅₀ | 7.4 | |
| FAAH | IC₅₀ | ~3 µM | |
| COX-1 | Inhibition | Dose-dependent | |
| COX-2 | Inhibition | Dose-dependent | |
| CB1 Receptor | Ki | > 1 µM (weak agonist) | |
| CB2 Receptor | Ki | > 1 µM (weak agonist) |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Anandamide Uptake Assay
This protocol is designed to measure the inhibition of anandamide uptake by this compound in a cellular context.
Materials:
-
Cell line expressing the anandamide transporter (e.g., C6 glioma cells, primary neurons)
-
Culture medium
-
[³H]-Anandamide (radiolabeled) or a fluorescent anandamide analog
-
Unlabeled anandamide
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-anandamide or fluorescent anandamide to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized anandamide. For radiolabeled assays, add scintillation fluid and count the radioactivity. For fluorescent assays, measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of this compound and determine the IC₅₀ value.
FAAH Activity Assay
This protocol measures the enzymatic activity of FAAH and its inhibition by this compound using brain homogenates.
Materials:
-
Rodent brain tissue (e.g., whole brain or specific regions)
-
Homogenization buffer (e.g., Tris-HCl with EDTA)
-
[³H]-Anandamide or a fluorogenic FAAH substrate (e.g., AMC-arachidonoylamide)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Organic solvent (e.g., chloroform/methanol) for extraction (for radiolabeled assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Setup: In a reaction tube, combine the brain homogenate, assay buffer, and varying concentrations of this compound or vehicle control.
-
Initiation of Reaction: Add the [³H]-anandamide or fluorogenic substrate to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding organic solvent for radiolabeled assays or a stop solution for fluorogenic assays).
-
Product Measurement:
-
Radiolabeled Assay: Separate the product ([³H]-ethanolamine) from the substrate by liquid-liquid extraction and quantify the radioactivity in the aqueous phase.
-
Fluorogenic Assay: Measure the fluorescence of the liberated fluorophore.
-
-
Data Analysis: Calculate the FAAH activity and the percentage of inhibition by this compound to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol is used to investigate the direct effects of this compound on voltage-gated sodium channels in neurons.
Materials:
-
Primary neurons or a cell line expressing sodium channels of interest (e.g., DRG neurons, HEK293 cells transfected with Nav1.7 or Nav1.8)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution
-
This compound
Procedure:
-
Cell Preparation: Prepare a culture of the cells to be studied on a coverslip.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record baseline currents.
-
Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Recording in the Presence of this compound: After a few minutes of drug application, record the sodium currents again using the same voltage protocol.
-
Data Analysis: Compare the amplitude and kinetics of the sodium currents before and after the application of this compound to determine the extent of inhibition. Construct a dose-response curve if multiple concentrations are tested.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for its characterization.
Signaling Pathways of this compound
Caption: Signaling pathways of this compound, from its synthesis to its molecular targets and downstream effects.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the synthesis and pharmacological characterization of this compound.
Conclusion
N-arachidonoylphenolamine (this compound) represents a fascinating intersection of pharmacology, neurochemistry, and drug metabolism. Its discovery as the primary mediator of paracetamol's central analgesic effects has fundamentally changed our understanding of this common medication. The multifaceted mechanism of action of this compound, involving the endocannabinoid system, TRPV1 receptors, COX enzymes, and sodium channels, highlights its potential as a lead compound for the development of novel analgesics with a unique pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds. The detailed protocols and compiled data serve as a practical resource to facilitate ongoing and future research in this exciting field.
References
The Pharmacological Profile of AM404: A Key Metabolite in Paracetamol's Analgesic Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N-(4-hydroxyphenyl)arachidonamide (AM404), a bioactive metabolite of paracetamol (acetaminophen), has emerged as a critical player in understanding the complex analgesic mechanisms of its parent drug. Formed in the central nervous system (CNS) through the conjugation of paracetamol's deacetylated product, p-aminophenol, with arachidonic acid by fatty acid amide hydrolase (FAAH), this compound exhibits a multifaceted pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its interactions with various molecular targets, summarizing quantitative data, outlining key experimental protocols, and visualizing its intricate signaling pathways.
Biosynthesis of this compound
The formation of this compound is a key step in the central analgesic cascade of paracetamol. Following oral administration, paracetamol undergoes deacetylation in the liver to form p-aminophenol.[3] This intermediate then travels to the CNS, where it is conjugated with arachidonic acid by the enzyme FAAH to produce this compound.[4] This CNS-specific formation highlights paracetamol's role as a prodrug that is converted to its active form within the brain.[2]
References
- 1. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity [frontiersin.org]
- 4. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
AM404: A Technical Examination of its Weak Agonist Activity at Cannabinoid Receptors CB1 and CB2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a fascinating molecule primarily recognized as a metabolite of the widely used analgesic, paracetamol (acetaminophen).[1][2] Its mechanism of action is multifaceted, extending beyond a simple interaction with a single target. While renowned for its role as an inhibitor of anandamide reuptake, thereby potentiating the effects of endogenous cannabinoids, there is also evidence to suggest that this compound acts as a weak direct agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] This technical guide aims to provide a comprehensive overview of the current understanding of this compound's interaction with CB1 and CB2 receptors, with a focus on its characterization as a weak agonist. The information presented herein is intended to support further research and drug development efforts targeting the endocannabinoid system.
Core Concept: this compound's Dual Mechanism at Cannabinoid Receptors
This compound's interaction with the endocannabinoid system is complex. Its primary and most well-documented effect is the inhibition of the anandamide transporter, which leads to increased levels of the endogenous cannabinoid anandamide in the synaptic cleft.[1] This indirect agonism is a significant contributor to its pharmacological effects. However, a body of evidence also points towards a direct, albeit weak, agonist action at both CB1 and CB2 receptors.[1] Understanding this dual mechanism is critical for the accurate interpretation of experimental data and for the design of novel therapeutic agents.
Quantitative Analysis of this compound's Interaction with CB1 and CB2 Receptors
The direct binding affinity and functional potency of this compound at CB1 and CB2 receptors are not extensively reported in the literature, with most studies focusing on its effects as an anandamide reuptake inhibitor. The available data suggests a low-affinity interaction.
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | CB1 | Radioligand Binding | Ki | Data not consistently available; described as "low-affinity" | |
| This compound | CB2 | Radioligand Binding | Ki | Data not consistently available |
Table 2: Functional Activity of this compound at Human Cannabinoid Receptors
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | CB1 | cAMP Accumulation | EC50 | Data not consistently available | |
| This compound | CB1 | cAMP Accumulation | Emax | Data not consistently available | |
| This compound | CB2 | cAMP Accumulation | EC50 | Data not consistently available | |
| This compound | CB2 | cAMP Accumulation | Emax | Data not consistently available |
Note: The lack of specific quantitative data in the tables highlights a gap in the current literature regarding the direct agonist properties of this compound.
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like this compound at cannabinoid receptors.
Radioligand Competition Binding Assay for CB1 and CB2 Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)
-
[3H]CP-55,940 (radioligand)
-
Test compound (this compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]CP-55,940 at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for CB1 and CB2 Receptors
This protocol measures the functional activity of a test compound by quantifying its effect on forskolin-stimulated cAMP accumulation. Since CB1 and CB2 are Gi/o-coupled receptors, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors
-
Test compound (this compound)
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
384-well white microplates
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Prepare serial dilutions of the test compound (this compound).
-
Add the test compound to the cells and incubate for a pre-determined time.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for the test compound's inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Visualizations
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of the associated G-protein. This initiates a cascade of intracellular signaling events.
Caption: Canonical Gi/o-mediated signaling pathway for the CB1 receptor upon activation by a weak agonist like this compound.
Caption: Primary Gi/o-mediated signaling pathways for the CB2 receptor following stimulation by a weak agonist such as this compound.
Caption: A generalized experimental workflow for characterizing the binding and functional properties of this compound at cannabinoid receptors.
Conclusion and Future Directions
This compound presents a complex pharmacological profile, acting as both an anandamide reuptake inhibitor and a weak direct agonist at CB1 and CB2 receptors. While its indirect agonist activity is well-established, a more thorough quantitative characterization of its direct binding and functional agonism is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound and similar compounds with the endocannabinoid system. Future studies should aim to definitively quantify the binding affinity and functional potency of this compound at both CB1 and CB2 receptors to provide a more complete understanding of its mechanism of action. This knowledge will be invaluable for the development of novel therapeutics that can selectively modulate the activity of the endocannabinoid system for the treatment of a variety of pathological conditions.
References
The Role of AM404 as a Potent Activator of TRPV1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoylphenolamine (AM404), a key bioactive metabolite of the widely used analgesic paracetamol (acetaminophen), has garnered significant scientific interest for its complex pharmacology. While initially identified as an inhibitor of anandamide reuptake, a substantial body of evidence has firmly established this compound as a potent direct activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel, a critical integrator of noxious thermal and chemical stimuli, represents a key target for pain modulation. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and experimental methodologies underpinning the activation of TRPV1 by this compound. It aims to serve as a comprehensive resource for professionals engaged in pain research and the development of novel analgesic therapies.
Mechanism of Action: Direct Agonism at the Vanilloid Binding Site
This compound functions as a direct agonist of the TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Activation of TRPV1 by this compound leads to the influx of cations, most notably Calcium (Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling events.[2]
Molecular Interaction
This compound interacts directly with the capsaicin-binding pocket of the TRPV1 receptor.[3] This interaction is stabilized by specific polar and hydrophobic contacts. The arachidonic acid tail of this compound engages in non-specific hydrophobic interactions within the binding site, while the amide linker and hydroxyl group form key polar bonds with specific amino acid residues.[3] Molecular docking studies have identified potential interactions between the amide linker of this compound and residues such as Tyr511 and Thr550, with the hydroxyl group forming additional polar bonds with Arg557 and Glu570 in the S4-S5 linker region of the channel.[3] This binding event induces a conformational change in the TRPV1 protein, leading to the opening of its ion pore.
References
A Technical Guide for Researchers and Drug Development Professionals
Introduction
AM404, the primary active metabolite of the widely used analgesic paracetamol, has emerged as a subject of significant interest within the pain research community. Beyond its previously characterized interactions with the endocannabinoid system, recent evidence has illuminated a novel mechanism of action: the direct and potent inhibition of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2] These channels are critical players in the propagation of nociceptive signals, making them key targets for the development of new analgesics. This technical guide provides an in-depth overview of the inhibitory activity of this compound on Nav1.7 and Nav1.8, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Analysis of Nav1.7 and Nav1.8 Inhibition by this compound
This compound demonstrates a potent, state-dependent inhibition of both human Nav1.7 (hNav1.7) and human Nav1.8 (hNav1.8) channels. The inhibitory concentrations (IC50) are in the nanomolar range, highlighting the significant potential of this compound as a sodium channel blocker. The inhibitory effects of this compound are more pronounced when the channels are in a depolarized state.[1]
| Channel | Cell Line | Holding Potential | IC50 (nM) | Reference |
| hNav1.7 | HEK293T | -80 mV | 21.9 ± 2.7 | [1] |
| -120 mV | 571 ± 68 | |||
| hNav1.8 | ND7/23 | -80 mV | 55 ± 8.6 | |
| -120 mV | 264 ± 31 |
Mechanism of Action: Interaction with the Local Anesthetic Binding Site
The inhibitory action of this compound on Nav1.7 and Nav1.8 is mediated through the local anesthetic binding site within the channel pore. This mechanism is distinct among paracetamol metabolites, as others like 4-aminophenol and NAPQI do not exhibit the same inhibitory effect. The binding of this compound to this site stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.
Experimental Protocols
The following sections detail the methodologies employed for the electrophysiological characterization of this compound's effects on Nav1.7 and Nav1.8 channels.
Cell Culture and Transfection
-
hNav1.7 Expression: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are transiently transfected with plasmids encoding the human Nav1.7 alpha subunit and auxiliary beta subunits using a suitable transfection reagent.
-
hNav1.8 Expression: The neuroblastoma-glioma hybrid cell line (ND7/23) is used for the expression of hNav1.8 due to its ability to support robust channel expression. Cells are maintained in DMEM with 10% FBS and transfected with the hNav1.8 expression construct.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings are the gold standard for investigating the effects of compounds on ion channel function.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
Recording Procedure:
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours prior to recording.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell recording configuration.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
References
Endocannabinoid Reuptake Inhibition by AM404: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM404, or N-arachidonoylphenolamine, is a widely studied compound recognized primarily for its role as an inhibitor of endocannabinoid reuptake. It is also an active metabolite of the common analgesic paracetamol (acetaminophen), contributing significantly to its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its inhibition of anandamide transport. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development in the field of endocannabinoid pharmacology.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The therapeutic potential of targeting the ECS has led to the development of various pharmacological tools. One strategy to enhance endocannabinoid signaling is to inhibit the reuptake of endocannabinoids like anandamide (AEA), thereby increasing their synaptic availability. This compound has been a pivotal compound in the exploration of this mechanism.[3][4] While initially identified as a selective anandamide transport inhibitor, its pharmacological profile is now understood to be more complex, involving interactions with other key targets such as the transient receptor potential vanilloid type 1 (TRPV1) and fatty acid amide hydrolase (FAAH).[5]
Mechanism of Action
Inhibition of Endocannabinoid Reuptake
The primary mechanism attributed to this compound is the competitive and selective inhibition of a putative endocannabinoid membrane transporter (EMT), which is responsible for the cellular uptake of anandamide. By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors. This indirect agonism of CB1 receptors is believed to mediate many of the analgesic and neuroprotective effects of this compound. The transport of endocannabinoids is thought to occur via facilitated diffusion, driven by a concentration gradient.
Interaction with TRPV1 Receptors
This compound is a potent agonist of the TRPV1 receptor, also known as the capsaicin receptor. This interaction is significant as it contributes to the analgesic properties of this compound, particularly in the context of neuropathic pain. The activation of TRPV1 by this compound can lead to desensitization of the receptor, which may contribute to its pain-relieving effects. It is important to note that the concentrations of this compound required to activate TRPV1 are similar to those needed to inhibit endocannabinoid transport.
Effects on Fatty Acid Amide Hydrolase (FAAH)
While some early reports suggested that this compound might inhibit FAAH, the primary enzyme responsible for the intracellular degradation of anandamide, subsequent studies have indicated that it has little to no direct inhibitory effect on FAAH activity. Instead, the increase in synaptic anandamide levels is primarily due to the blockade of its transport into the cell where FAAH would otherwise metabolize it. This compound itself is formed in the brain from the paracetamol metabolite p-aminophenol and arachidonic acid in a reaction catalyzed by FAAH.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.
Table 1: Inhibitory and Binding Affinities of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Anandamide Transport) | 1 µM | Neurons | |
| 5 µM | Astrocytes | ||
| 4.9 µM | C6 glioma cells | ||
| Ki (CB1 Receptor) | 1.8 µM | ||
| pEC50 (Vanilloid Receptors) | 7.4 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. The anandamide transport inhibitor this compound reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoids, the endocannabinoid system and pain: a review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of AM404 in Neuronal Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, or N-(4-hydroxyphenyl)arachidonamide, is a fascinating and complex molecule that has garnered significant attention in the field of neuroscience and pharmacology. Initially identified as an inhibitor of anandamide uptake, its mechanism of action is now understood to be multifaceted, involving a range of cellular targets within neuronal tissue.[1][2] This promiscuity makes this compound a valuable tool for dissecting the intricate signaling pathways of the endocannabinoid system and related pathways, and also presents both opportunities and challenges for its therapeutic development. This technical guide provides a comprehensive overview of the known cellular targets of this compound in neuronal tissue, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Cellular Targets of this compound
This compound interacts with several key proteins in the nervous system, leading to a cascade of downstream effects. Its primary and secondary targets are summarized below.
Primary Targets:
-
Anandamide Transporter: this compound is a potent inhibitor of the putative anandamide transporter, preventing the reuptake of the endocannabinoid anandamide from the synaptic cleft.[1] This action increases the synaptic concentration and duration of anandamide, thereby potentiating its effects at cannabinoid receptors.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): this compound is a direct agonist of TRPV1 receptors, which are non-selective cation channels involved in nociception and temperature sensation.[1][3] The activation of TRPV1 by this compound contributes to its analgesic effects, particularly in the central nervous system.
-
Voltage-Gated Sodium Channels (Nav): Emerging evidence indicates that this compound is a potent inhibitor of voltage-gated sodium channels, particularly the Nav1.7 and Nav1.8 subtypes, which are crucial for the initiation and propagation of action potentials in nociceptive neurons. This direct channel blockade represents a significant component of its analgesic properties.
Secondary Targets:
-
Cannabinoid Receptors (CB1 and CB2): this compound is a weak partial agonist at both CB1 and CB2 receptors. While its direct affinity is low, by inhibiting anandamide reuptake, it indirectly enhances the activation of these receptors by the endogenous ligand.
-
Fatty Acid Amide Hydrolase (FAAH): this compound can inhibit FAAH, the intracellular enzyme responsible for the degradation of anandamide. This inhibition further contributes to the elevation of anandamide levels.
-
Cyclooxygenase (COX) Enzymes: this compound has been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade through the production of prostaglandins.
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data on the interaction of this compound with its various cellular targets. It is important to note that values can vary depending on the experimental system and conditions.
| Target | Parameter | Value | Species/Cell Type | Reference(s) |
| Anandamide Transporter | IC₅₀ | ~1-5 µM | Neurons and Astrocytes | |
| TRPV1 Receptor | EC₅₀ | >1 µM | Recombinant hTRPV1 | |
| CB1 Receptor | Ki | >1 µM (Low Affinity) | - | |
| CB2 Receptor | Ki | >1 µM (Low Affinity) | - | |
| FAAH | - | Inhibition noted | - | |
| COX-1 | - | Inhibition noted | Activated Microglia | |
| COX-2 | - | Inhibition noted | Activated Microglia | |
| Nav1.7 | IC₅₀ | Not specified | - | - |
| Nav1.8 | IC₅₀ | Not specified | - | - |
Note: Specific Ki and IC₅₀ values for some targets are not consistently reported in the literature and are thus indicated as "Not specified." The provided values should be considered indicative.
Signaling Pathways and Mechanisms of Action
The diverse molecular targets of this compound result in the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its primary targets.
Anandamide Uptake Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on anandamide uptake in neuronal cells.
Methodology:
-
Cell Culture: Culture primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media. Plate the cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer bicarbonate buffer). Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Uptake: Initiate anandamide uptake by adding a solution containing a known concentration of radiolabeled anandamide (e.g., [³H]-Anandamide) to each well.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake.
-
Termination: Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of anandamide uptake at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
TRPV1 Activation Assay (Calcium Imaging)
This protocol outlines a calcium imaging assay to measure the activation of TRPV1 receptors by this compound in cultured cells.
Methodology:
-
Cell Culture and Dye Loading: Culture cells endogenously expressing or transfected with TRPV1 (e.g., dorsal root ganglion (DRG) neurons or HEK293-TRPV1 cells) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Baseline Recording: Perfuse the cells with a physiological saline solution and record the baseline fluorescence intensity for a few minutes.
-
This compound Application: Apply this compound at various concentrations to the cells via the perfusion system.
-
Data Acquisition: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Positive Control: At the end of the experiment, apply a saturating concentration of a known TRPV1 agonist, such as capsaicin, to elicit a maximal response.
-
Data Analysis: Quantify the change in fluorescence for each concentration of this compound. Normalize the responses to the maximal response induced by the positive control. Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Voltage-Gated Sodium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on Nav1.7 and Nav1.8 channels.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human Nav1.7 or Nav1.8 channel (e.g., HEK293 cells) or primary DRG neurons which endogenously express these channels.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution. The external solution should be a physiological saline.
-
Whole-Cell Recording: Establish a gigaseal and obtain the whole-cell patch-clamp configuration on a selected cell.
-
Voltage Protocol: In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the channels are in the closed state. Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
Baseline Measurement: Record the peak amplitude of the sodium current under control conditions (perfusion with external solution only).
-
This compound Application: Perfuse the cell with the external solution containing increasing concentrations of this compound.
-
Data Acquisition: At each concentration, record the sodium current elicited by the same voltage protocol.
-
Data Analysis: Measure the peak current amplitude in the presence of each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a pharmacologically complex molecule with a diverse array of cellular targets in neuronal tissue. Its ability to inhibit anandamide reuptake, activate TRPV1 channels, and block voltage-gated sodium channels, in addition to its weaker effects on cannabinoid receptors, FAAH, and COX enzymes, underlies its significant effects on nociception, inflammation, and other neurological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential. A thorough understanding of its polypharmacology is crucial for the rational design of future experiments and for the development of more selective and effective therapeutic agents targeting these pathways.
References
AM404's Role in Analgesia and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a fascinating and complex molecule that has garnered significant attention in the field of pain research. Initially identified as an inhibitor of anandamide uptake, its role in analgesia is now understood to be multifaceted, involving several key pain signaling pathways. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols. This compound is also known to be an active metabolite of the widely used analgesic, paracetamol (acetaminophen), and its formation is crucial for paracetamol's analgesic effects.[1][2]
Biosynthesis of this compound from Paracetamol
The journey of this compound begins with the metabolism of paracetamol. In the liver, a small fraction of paracetamol is deacetylated to form p-aminophenol.[2] This intermediate compound then travels to the central nervous system (CNS), where it is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to produce this compound.[2]
References
Neuroprotective Properties of AM404 in Preclinical Models: A Technical Guide
Abstract
N-arachidonoylphenolamine (AM404), the primary active metabolite of the widely used analgesic paracetamol (acetaminophen), has emerged as a compound of significant interest for its neuroprotective capabilities. Extensive preclinical research demonstrates that this compound confers protection against neuronal damage through a multifaceted mechanism of action. Unlike single-target agents, this compound modulates several key pathways implicated in neurodegeneration, including excitotoxicity, neuroinflammation, and oxidative stress. It reduces excessive glutamate release and intracellular calcium influx, inhibits the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and prostaglandins, and enhances endocannabinoid signaling.[1][2][3] This technical guide synthesizes the core preclinical findings, presents quantitative data from key studies, details common experimental protocols, and visualizes the complex signaling pathways and workflows associated with this compound's neuroprotective effects.
Introduction to this compound and Neuroprotection
The Challenge of Excitotoxicity and Neuroinflammation
Neurodegenerative diseases and acute brain injuries are frequently characterized by excitotoxicity, a pathological process driven by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[4] This overstimulation leads to a cascade of detrimental events, including ionic imbalance, mitochondrial dysfunction, and ultimately, neuronal cell death.[2] Concurrently, neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to the progression of neuronal damage through the release of cytotoxic factors and pro-inflammatory cytokines. Developing therapeutic agents that can effectively mitigate both excitotoxic and neuroinflammatory insults is a critical objective in neuropharmacology.
This compound: A Bioactive Metabolite of Paracetamol
While paracetamol is primarily metabolized in the liver, a portion is deacetylated to p-aminophenol. In the central nervous system (CNS), the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form this compound. This conversion is crucial, as this compound is largely responsible for the central analgesic and neuroprotective effects attributed to its parent compound. Evidence confirms the presence of this compound in human cerebrospinal fluid following paracetamol administration, underscoring its clinical relevance.
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective profile is distinguished by its ability to engage multiple targets.
-
Attenuation of Excitotoxicity : this compound provides robust protection against NMDA-induced excitotoxicity. It achieves this by directly reducing the release of glutamate from presynaptic terminals and mitigating the subsequent NMDA receptor-mediated intracellular calcium overload.
-
Modulation of Neuroinflammation : The compound exhibits potent anti-inflammatory properties. It inhibits cyclooxygenase (COX-1 and COX-2) activity, thereby reducing the synthesis of prostaglandins like PGE2 in activated microglia. Furthermore, it decreases the expression of the key pro-inflammatory cytokine IL-1β and can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory responses.
-
Enhancement of Endocannabinoid Signaling : this compound blocks the anandamide membrane transporter (AMT), which inhibits the reuptake of the endogenous cannabinoid anandamide from the synapse. This action increases endocannabinoid tone, contributing to its neuroprotective and analgesic effects. This compound also acts as a weak agonist at cannabinoid type 1 (CB1) receptors.
-
TRPV1 Receptor Agonism : this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While activation of peripheral TRPV1 is associated with nociception, its role in central neuroprotection is complex and appears to be model-dependent. In some paradigms, such as ischemia, the neuroprotective effects of this compound occur independently of TRPV1 activation.
-
Antioxidant Effects : Studies have shown that this compound can prevent the formation of reactive oxygen species (ROS), suggesting a direct antioxidant effect that contributes to its ability to protect neurons from oxidative damage.
Preclinical Evidence: Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified across various preclinical models. The tables below summarize key findings.
Table 1: Neuroprotection Against Excitotoxicity in Ex Vivo Models
| Model | Insult | This compound Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Organotypic Hippocampal Slice Cultures (OHSC) | NMDA (25 µM) | 10 µM | No significant alteration in PI uptake. | |
| Organotypic Hippocampal Slice Cultures (OHSC) | NMDA (25 µM) | 25 µM | No significant alteration in PI uptake. |
| Organotypic Hippocampal Slice Cultures (OHSC) | NMDA (25 µM) | 50 µM | Potently prevented the increase in propidium iodide (PI) uptake, indicating significant reduction in neuronal death. | |
Table 2: Anti-inflammatory Effects in In Vitro Models
| Model | Stimulant | This compound Concentration | Key Finding | Reference |
|---|---|---|---|---|
| BV-2 Murine Microglia | Lipopolysaccharide (LPS) | 20 µM | Significantly inhibited nitric oxide (NO) secretion. | |
| BV-2 Murine Microglia | Lipopolysaccharide (LPS) | 50 µM | Significantly inhibited nitric oxide (NO) secretion. | |
| Primary Microglia Cultures | Lipopolysaccharide (LPS) | 0.1 - 10 µM | Dose-dependent decrease in the release of Prostaglandin E2 (PGE2). |
| SK-N-SH Neuroblastoma Cells | Interleukin-1β (IL-1β) | 0.1 - 10 µM | Concentration-dependently reduced the release of IL-1β-induced PGE2. | |
Key Experimental Protocols
Reproducible methodologies are crucial for evaluating neuroprotective compounds. The following are detailed protocols for commonly cited experiments.
Ex Vivo Model: Organotypic Hippocampal Slice Culture (OHSC) for Excitotoxicity
This model preserves the three-dimensional architecture of the hippocampus, making it ideal for studying neuroprotection in a complex tissue environment.
-
Slice Preparation : Hippocampi are dissected from neonatal mouse pups (P8-P10) in a sterile environment. 400 µm thick transverse slices are prepared using a McIlwain tissue chopper and immediately placed in ice-cold Gey's balanced salt solution supplemented with glucose.
-
Culturing : Individual slices are transferred onto semiporous membrane inserts within 6-well plates containing 1 mL of culture medium. Slices are maintained at 37°C in a 5% CO2 humidified incubator for approximately two weeks, with media changes every 2-3 days.
-
Drug Treatment and Insult : For neuroprotective assessment, cultures are pre-treated with this compound (e.g., 10, 25, 50 µM) for 30-60 minutes. Subsequently, an excitotoxic insult is induced by adding NMDA (e.g., 25 µM) to the medium for 24 hours. This compound remains present during the insult.
-
Assessment of Neuronal Viability : Cell death is quantified using a fluorescent dye that is excluded by live cells, such as Propidium Iodide (PI). PI (e.g., 5 µg/mL) is added to the culture medium. After an incubation period, slices are imaged using fluorescence microscopy.
-
Data Analysis : The fluorescence intensity of PI, which correlates with the extent of cell death, is quantified using image analysis software. A statistically significant reduction in PI fluorescence in this compound-treated slices compared to NMDA-only treated slices indicates a neuroprotective effect.
In Vitro Model: Microglial Cell Culture for Neuroinflammation
This protocol allows for the specific investigation of a compound's effect on microglial activation, a key component of neuroinflammation.
-
Cell Culture : BV-2 murine microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Drug Treatment and Stimulation : Cells are seeded into multi-well plates. Prior to stimulation, cells are pre-treated with various concentrations of this compound (e.g., 0.1–50 µM) for 30-60 minutes. Neuroinflammation is then induced by adding an inflammatory agent like LPS (e.g., 100 ng/mL) or IL-1β (e.g., 10 U/ml) for a specified period, typically 24 hours.
-
Quantification of Inflammatory Mediators :
-
Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Prostaglandins (PGE2) : Levels of PGE2 in the supernatant are measured using commercially available enzyme immunoassay (EIA) kits.
-
-
Data Analysis : The levels of inflammatory mediators in the this compound-treated groups are compared to the LPS/IL-1β-only control group. A significant decrease demonstrates the anti-inflammatory efficacy of this compound. Cell viability assays (e.g., MTT or LDH) are run in parallel to ensure the observed effects are not due to cytotoxicity.
Discussion and Future Directions
The preclinical data robustly support the neuroprotective potential of this compound. Its unique, multi-target mechanism of action distinguishes it from agents that act on a single pathway. By simultaneously reducing excitotoxicity, dampening neuroinflammation, and modulating the endocannabinoid system, this compound addresses several pathological processes that drive neurodegeneration.
While its efficacy has been demonstrated in a range of in vitro and ex vivo models, further research is warranted. Future studies should focus on long-term efficacy and safety in chronic in vivo models of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. Elucidating the precise contribution of each of its molecular targets (e.g., CB1 vs. TRPV1 vs. COX) in different disease contexts will be crucial for its therapeutic development. The translation of these promising preclinical findings into clinical applications holds the potential to offer a novel therapeutic strategy for a host of debilitating neurological disorders.
References
- 1. Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
The Anti-inflammatory Effects of AM404 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders. N-arachidonoylphenolamine (AM404), the active metabolite of acetaminophen in the central nervous system, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound in the context of neuroinflammation. It details the compound's multifaceted mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for neuroinflammatory conditions.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators within the central nervous system (CNS), plays a dual role in both protective and detrimental processes.[1][2] While acute neuroinflammation is a crucial defense mechanism, chronic inflammation contributes significantly to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] this compound, formed in the brain from the conjugation of p-aminophenol (a deacetylated product of acetaminophen) with arachidonic acid by fatty acid amide hydrolase (FAAH), has demonstrated significant anti-neuroinflammatory effects. Its therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in the neuroinflammatory cascade.
Mechanisms of Action
This compound exerts its anti-inflammatory effects through a variety of mechanisms, making it a molecule of significant interest. These mechanisms are often interconnected and can vary depending on the specific cell type and inflammatory stimulus.
-
Inhibition of Cyclooxygenase (COX) Activity: this compound has been shown to directly inhibit the enzymatic activity of both COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. In lipopolysaccharide (LPS)-stimulated primary microglia, this compound significantly decreased the release of PGE2 and prostaglandin D2 (PGD2) and slightly reduced COX-2 protein levels.
-
Modulation of the Endocannabinoid System: Although not a direct agonist, this compound indirectly enhances endocannabinoid signaling. It is known to inhibit the cellular uptake of the endocannabinoid anandamide (AEA), thereby increasing its synaptic availability to activate cannabinoid receptors CB1 and CB2. CB2 receptor activation, in particular, is associated with reducing the inflammatory response of microglia. Some studies suggest that the anti-inflammatory effects of this compound are at least partially mediated through the CB1 and CB2 receptors.
-
Activation of Transient Receptor Potential Vanilloid 1 (TRPV1): this compound is a potent agonist of the TRPV1 receptor. While TRPV1 activation is often associated with pro-nociceptive signals, its sustained activation can lead to desensitization and a subsequent reduction in inflammatory signaling and pain. However, some studies have shown that the anti-inflammatory effects of this compound in microglia are independent of TRPV1 activation.
-
Inhibition of the NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to attenuate the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
-
Reduction of Oxidative Stress: this compound has been observed to reduce the formation of reactive oxygen species (ROS). Specifically, it decreases the levels of 8-iso-prostaglandin F2α (8-iso-PGF2α), a marker of lipid peroxidation and oxidative stress, in both IL-1β-stimulated neuroblastoma cells and LPS-stimulated primary microglia.
Signaling Pathways
The anti-inflammatory actions of this compound involve the modulation of several key intracellular signaling pathways. The following diagrams illustrate these complex interactions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers as reported in various preclinical studies.
Table 1: Effect of this compound on Prostaglandin and Nitric Oxide Production
| Cell/Tissue Type | Inflammatory Stimulus | This compound Concentration | Effect on PGE2 | Effect on 8-iso-PGF2α | Effect on Nitric Oxide (NO) | Reference |
| Primary Rat Microglia | LPS (10 ng/mL) | 0.1 - 10 µM | Dose-dependent decrease | Dose-dependent decrease | Not Reported | |
| SK-N-SH Neuroblastoma Cells | IL-1β (10 ng/mL) | 1 - 10 µM | Dose-dependent decrease | Significant reduction at 10 µM | Not Reported | |
| BV-2 Murine Microglia | LPS | Not specified | Not Reported | Not Reported | Suppressed secretion | |
| Organotypic Hippocampal Slices | LPS (10 ng/mL) | Not specified | Inhibition | Not Reported | Not Reported |
Table 2: Effect of this compound on Cytokine Production
| Animal Model/Cell Type | Inflammatory Condition/Stimulus | This compound Treatment Regimen | Effect on IL-1β | Effect on IL-6 | Effect on TNF-α | Reference |
| Sprague-Dawley Rats | LPS-induced inflammation | Not specified | Ameliorated increase | Ameliorated increase | Ameliorated increase | |
| 3xTg-AD Mice | Alzheimer's Disease model | Low dose, systemic | Not Reported | Significantly decreased serum levels | Significantly decreased serum levels | |
| Organotypic Hippocampal Slices | NMDA (25 µM) | Not specified | Decreased expression | No effect | No effect | |
| Rat Model of Neuropathic Pain | Chronic Constriction Injury | 10 mg/kg daily for 7 days | Not Reported | Not Reported | Decreased spinal cord levels |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.
In Vitro Neuroinflammation Model using Microglia
This protocol describes the induction of an inflammatory response in cultured microglial cells and the subsequent treatment with this compound.
-
Cell Culture:
-
Culture BV-2 murine microglial cells or primary microglia in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 24-well or 96-well plates at a density of 2 x 10^5 cells/well or 1 x 10^4 cells/well, respectively, and allow them to adhere for 24 hours.
-
-
Induction of Inflammation and this compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate the microglial cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 10-100 ng/mL.
-
Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).
-
-
Analysis of Inflammatory Mediators:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (PGE2) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.
-
-
Western Blotting:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, iNOS, IκBα, and phosphorylated NF-κB, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Neuroinflammation Model
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in a rodent model of neuroinflammation.
-
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induce neuroinflammation through intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS.
-
Alternatively, use transgenic models of neurodegenerative diseases (e.g., 3xTg-AD mice).
-
-
This compound Administration:
-
Administer this compound via a suitable route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined dose (e.g., 10 mg/kg).
-
The treatment regimen can be a single dose or repeated daily administrations.
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) or pain sensitivity (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood samples.
-
Immunohistochemistry: Perfuse animals with paraformaldehyde, and process brain tissue for immunohistochemical staining of microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of cytokines, prostaglandins, and other inflammatory mediators using ELISA or multiplex assays.
-
Western Blotting: Analyze protein expression of key inflammatory signaling molecules in brain homogenates as described in the in vitro protocol.
-
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent for the treatment of neuroinflammatory disorders. Its ability to inhibit COX enzymes, modulate the endocannabinoid system, and suppress the NF-κB signaling pathway underscores its therapeutic potential. The preclinical data summarized in this guide provides a strong rationale for further investigation and development of this compound and related compounds. The detailed experimental protocols and pathway visualizations offered herein are intended to facilitate future research in this promising area. Continued exploration of the intricate mechanisms of this compound will be crucial in translating its preclinical efficacy into novel therapeutic interventions for a range of debilitating neurological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Anti-Inflammatory and Anti-Oxidative Effects of this compound in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells [frontiersin.org]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of this compound in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of AM404 in vivo
An in-depth analysis of the in vivo pharmacokinetics and bioavailability of AM404 reveals a complex profile, primarily characterized by its formation in the central nervous system following the administration of its parent compound, paracetamol (acetaminophen). This technical guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound (N-arachidonoylphenolamine) is the primary bioactive metabolite of paracetamol, responsible for many of its analgesic effects.[1][2] Unlike paracetamol, which is administered directly, this compound is synthesized in vivo, primarily within the brain.[3] This synthesis involves a two-step metabolic process: first, paracetamol is deacetylated in the liver to p-aminophenol, which then travels to the central nervous system (CNS).[4] Within the CNS, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form this compound.[4] Understanding the pharmacokinetics of this endogenously formed metabolite is crucial for elucidating the therapeutic actions of paracetamol and for the development of novel analgesics.
Pharmacokinetic Profile of this compound
The bioavailability of this compound is intrinsically linked to the administration of paracetamol. Direct administration of this compound for pharmacokinetic studies is less common in the literature than the investigation of its formation from its parent drug.
Animal Studies
Research in rodent models has been pivotal in quantifying the formation and disposition of this compound in the brain.
Table 1: Pharmacokinetic Parameters of this compound in Rat Brain Following Oral Acetaminophen Administration
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 150 | pg/g |
| Tmax (Time to Maximum Concentration) | 0.25 | hour |
| AUC0-2h (Area Under the Curve) | 117 | pg hour/g |
| t1/2 (Half-life) | 0.305 | hour |
| Data from a study involving oral administration of 20 mg/kg acetaminophen to rats. |
Table 2: this compound Brain Concentrations in Rodents Following Intraperitoneal (IP) Administration of Precursors
| Precursor Administered | Dose (mg/kg, IP) | This compound Concentration in Brain (pmol/g) | Time Point |
| Acetaminophen | 30 | 0.14 | 20 minutes |
| Acetaminophen | 100 | 1.6 | 20 minutes |
| Acetaminophen | 300 | 10.3 | 20 minutes |
| p-Aminophenol | 10 | 3.2 | 20 minutes |
| p-Aminophenol | 30 | 44 | 20 minutes |
| p-Aminophenol | 100 | 667 | 20 minutes |
| Data from Högestätt et al. (2005), demonstrating dose-dependent formation of this compound. |
Notably, in the study by Muramatsu et al., this compound was undetectable in the plasma of rats after oral acetaminophen administration, suggesting that its primary site of action is within the CNS where it is formed.
Human Studies
The first evidence of this compound formation in humans emerged from the analysis of cerebrospinal fluid (CSF), which serves as a surrogate for the brain environment.
Table 3: this compound Concentrations in Human CSF and Plasma Following Intravenous Paracetamol Administration
| Biological Matrix | Detected in (Patients) | Concentration Range |
| Cerebrospinal Fluid (CSF) | 17 of 26 | 5 - 57.4 nmol/L* |
| Plasma | 3 of 26 (Quantifiable) | 6.1 - 65.4 nmol/L |
| Data from a study involving a single 1 g intravenous dose of paracetamol in 26 adult males. One outlier in CSF showed a concentration of 166.8 nmol/L. |
The significantly higher rate of detection and concentration in the CSF compared to plasma further supports the hypothesis that this compound is predominantly formed and acts within the human CNS.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic data.
Protocol 1: Quantification of this compound in Rat Brain (Muramatsu et al., 2016)
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Acetaminophen, dissolved in water, was administered orally at a dosage of 20 mg/kg.
-
Sample Collection: Rats were anesthetized with isoflurane and exsanguinated at various time points (5, 15, 30, 60, and 120 minutes) post-administration. Brains were immediately harvested.
-
Analytical Method: Brain tissue was homogenized and analyzed for this compound concentrations. Detection and quantification were performed using a Sciex API 4000 mass spectrometer (LC-MS/MS) in positive ion mode with a TurboIonSpray source.
Protocol 2: Quantification of this compound in Human CSF and Plasma (Sharma et al., 2017)
-
Subjects: 26 adult male patients.
-
Drug Administration: A single intravenous dose of 1 g of paracetamol was administered.
-
Sample Collection: Cerebrospinal fluid and blood samples were collected over a range of 10 to 211 minutes post-administration.
-
Analytical Method: this compound was measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis used positive electrospray ionization, monitoring the mass-to-charge (m/z) transition of 396.3/110.2. The limit of quantification for this compound in CSF was 0.5 nmol/L and in plasma was 5 nmol/L.
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound Formation
The following diagram illustrates the conversion of paracetamol to its active metabolite, this compound.
Caption: Metabolic conversion of paracetamol to this compound in the liver and brain.
Signaling Pathways of this compound
This compound exerts its analgesic effects through multiple targets in the central and peripheral nervous systems.
Caption: Key signaling pathways and molecular targets of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
This diagram outlines a typical workflow for studying the pharmacokinetics of this compound following precursor administration.
Caption: Standard experimental workflow for this compound pharmacokinetic studies.
Conclusion
The in vivo pharmacokinetics of this compound are unique in that it is primarily a centrally-formed metabolite of paracetamol. Quantitative data from both animal and human studies confirm that this compound is produced in the CNS at concentrations relevant to its known molecular targets. Its half-life in the brain is short, and it is often undetectable in peripheral circulation, reinforcing the concept of its localized action within the nervous system. The detailed experimental protocols and analytical methods described provide a foundation for future research aimed at further characterizing the therapeutic window and clinical relevance of this important bioactive metabolite.
References
- 1. Bioactive Metabolites this compound of Paracetamol [athenaeumpub.com]
- 2. This compound, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Structural Activity Relationship of AM404 Analogs: A Comprehensive Technical Guide
An in-depth technical guide on the structural activity relationship (SAR) of AM404 analogs for researchers, scientists, and drug development professionals.
Introduction
This compound, or N-(4-hydroxyphenyl)arachidonoylamide, is a fascinating and pharmacologically complex molecule. Initially identified as a potent inhibitor of anandamide (AEA) reuptake, it is now recognized as an active metabolite of the widely used analgesic, paracetamol (acetaminophen)[1][2]. Its analgesic effects are believed to be mediated through a multi-target mechanism of action. This compound is a weak agonist of the cannabinoid receptors CB1 and CB2, a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, and an inhibitor of cyclooxygenase (COX) enzymes[1][3][4]. This polypharmacology makes the this compound scaffold a compelling starting point for the development of novel analgesics and other therapeutic agents. Understanding the structural activity relationship (SAR) of this compound analogs is crucial for designing new compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the SAR of this compound analogs, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows.
Core Structure of this compound
The chemical structure of this compound can be divided into three key domains, each offering opportunities for modification to modulate its biological activity:
-
The Hydroxyphenyl Headgroup: This phenolic moiety is crucial for its interactions with several of its targets.
-
The Amide Linker: This central bond connects the headgroup and the tail, and its properties can influence the molecule's stability and conformation.
-
The Arachidonoyl Tail: This long, polyunsaturated fatty acid chain is essential for its activity at cannabinoid receptors and FAAH.
The exploration of analogs with modifications in these three regions has provided valuable insights into the SAR of this class of compounds.
Structural Activity Relationship (SAR) of this compound Analogs
The following sections detail the known SAR for modifications at each of the three core domains of the this compound molecule.
Modifications of the Hydroxyphenyl Headgroup
The position of the hydroxyl group on the phenyl ring has a significant impact on the biological activity of this compound analogs. For instance, the meta isomer of this compound, N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA) , exhibits a different pharmacological profile compared to this compound. While this compound is an inhibitor of prostaglandin endoperoxide synthase (PGHS, or COX), 3-HPAA is a substrate for PGHS-2 and acts as a mechanism-based inactivator of the enzyme. This highlights the critical role of the hydroxyl position in determining the interaction with COX enzymes.
Further modifications to the phenyl ring, such as the introduction of other substituents or their replacement with different aromatic systems, can modulate the affinity and efficacy at CB1, CB2, and TRPV1 receptors. However, detailed quantitative data for a broad range of headgroup analogs are not extensively available in the public domain.
Modifications of the Arachidonoyl Tail
The long, flexible arachidonoyl tail plays a critical role in the interaction of this compound with the cannabinoid receptors and FAAH. The length and degree of unsaturation of this lipid tail are key determinants of activity. For cannabinoids in general, an increase in the length of the alkyl side chain often leads to an increase in binding affinity at both CB1 and CB2 receptors. The four cis double bonds in the arachidonic acid moiety of this compound provide conformational flexibility, which is thought to be important for adopting the optimal conformation for receptor binding.
Analogs with saturated or less unsaturated fatty acid tails would be expected to have altered affinities for CB1 and CB2 receptors, as well as different rates of hydrolysis by FAAH.
Modifications of the Amide Linker
The amide linker in this compound is susceptible to hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH). Modifications to this linker can be used to tune the metabolic stability of the analogs. Replacing the amide with more stable groups, such as an ester or an ether, would likely produce compounds with a longer duration of action. However, such changes would also be expected to significantly alter the binding interactions with the target proteins, potentially reducing potency. The planarity and hydrogen bonding capabilities of the amide group are important for its interaction with the binding pockets of its targets.
Quantitative Data on this compound and Analogs
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Anandamide Uptake (rat neural tissue) | Inhibition Assay | IC50 | ~5 µmol·L⁻¹ | |
| This compound | hTRPV1 | Calcium Imaging | - | Activates at >1µM | |
| This compound | CB1 | Radioligand Binding | Ki | Weak Agonist | |
| This compound | CB2 | Radioligand Binding | Ki | Weak Agonist | |
| This compound | COX-1 / COX-2 | Enzyme Inhibition | - | Inhibitor | |
| 3-HPAA | PGHS-1 / PGHS-2 (COX-1 / COX-2) | Oxygen Uptake Assay | - | Substrate & Inactivator | |
| VDM11 | [Ca2+]i spiking | Inhibition Assay | - | 67 +/- 12% inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound analogs are provided below.
Synthesis of N-acyl-aminophenol Analogs
A general procedure for the synthesis of N-acyl-aminophenol analogs, such as 3-HPAA, involves the acylation of the corresponding aminophenol with an activated fatty acid derivative.
Example: Synthesis of N-(3-hydroxyphenyl)arachidonoylamide (3-HPAA)
-
Materials: 3-aminophenol, arachidonoyl chloride, pyridine, ethyl acetate, magnesium sulfate.
-
Procedure:
-
A solution of pyridine containing 1 equivalent of 3-aminophenol (e.g., 0.12 mmol, 13 mg) is cooled to 10 °C.
-
1 equivalent of arachidonoyl chloride (e.g., 0.12 mmol, 40 mg) dissolved in pyridine is added to the cooled solution.
-
The reaction mixture is stirred at room temperature for approximately 2 hours.
-
The mixture is then diluted with ethyl acetate and washed three times with water.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by silica gel chromatography to yield the final product, 3-HPAA.
-
Radioligand Binding Assay for Cannabinoid Receptors
This assay is used to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.
Protocol Outline:
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).
-
Test compound (this compound analog).
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding with a range of test compound concentrations.
-
Incubate the plate for a defined period (e.g., 90 minutes at 37 °C).
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding data and convert it to a Ki value using the Cheng-Prusoff equation.
-
FAAH Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of FAAH.
Protocol Outline:
-
Materials:
-
Recombinant human FAAH.
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).
-
Test compound (this compound analog).
-
Positive control inhibitor (e.g., JZL 195).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, test compound or vehicle control, and the FAAH enzyme solution.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The readings can be taken as an endpoint after a fixed time (e.g., 30 minutes) or kinetically.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Calcium Imaging Assay for TRPV1 Activation
This cell-based assay is used to measure the activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.
Protocol Outline:
-
Materials:
-
HEK-293 cells transiently or stably expressing human TRPV1.
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Test compound (this compound analog).
-
Positive control agonist (e.g., capsaicin).
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Culture the TRPV1-expressing cells in a suitable format (e.g., glass-bottom dishes or 96-well plates).
-
Load the cells with the calcium indicator by incubating them with the dye for a specific time (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove the excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the test compound at various concentrations and monitor the change in fluorescence over time.
-
Add a saturating concentration of capsaicin at the end of the experiment to determine the maximum response.
-
Analyze the data to determine the EC50 value for the test compound.
-
Visualizations
Signaling Pathways
The following diagram illustrates the proposed central signaling pathway for the analgesic action of paracetamol, mediated by its active metabolite this compound.
Caption: Proposed signaling pathway of this compound in the central nervous system.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and evaluation of novel this compound analogs.
Caption: A typical experimental workflow for the discovery of novel this compound analogs.
SAR Logical Relationships
This diagram illustrates the logical relationships between structural modifications of the this compound scaffold and their expected impact on biological activity.
Caption: Logical relationships in the SAR of this compound analogs.
Conclusion
The structural activity relationship of this compound analogs is a rich and complex field with significant potential for the development of new therapeutics. The multi-target profile of this compound offers a unique opportunity to design molecules with tailored pharmacological effects. By systematically modifying the hydroxyphenyl headgroup, the arachidonoyl tail, and the amide linker, it is possible to fine-tune the potency and selectivity of these compounds for cannabinoid receptors, TRPV1 channels, and COX enzymes. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of novel this compound analogs. Future research in this area will likely focus on generating more extensive quantitative SAR data to build predictive models for the rational design of next-generation analgesics based on the this compound scaffold.
References
Methodological & Application
Application Notes and Protocols for AM404 in In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AM404, the N-arachidonoylphenolamine, is a bioactive metabolite of acetaminophen (paracetamol) and a compound of significant interest in pharmacological research.[1][2][3] It is recognized for its role as an endocannabinoid reuptake inhibitor, an activator of the transient receptor potential vanilloid 1 (TRPV1) channel, and a weak agonist of cannabinoid receptor 1 (CB1).[3][4] These mechanisms contribute to its analgesic, anxiolytic, and anti-inflammatory properties observed in various rodent models. This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo rodent studies, based on published literature.
Data Presentation: this compound Dosage and Administration in Rodent Studies
The following table summarizes the quantitative data from various in vivo rodent studies involving this compound administration.
| Species | Model | Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |
| Mouse | Formalin-induced pain | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Not Specified | Dose-dependent antinociceptive effects. | |
| Rat | Sciatic nerve ligation (neuropathic pain) | Subcutaneous (s.c.) | 1 - 10 mg/kg | Tween80, DMSO, Saline | Dose-dependent reduction in thermal and mechanical hyperalgesia with daily treatment for 14 days. | |
| Rat | Complete Freund's adjuvant (inflammatory pain) | Subcutaneous (s.c.) | 1 - 10 mg/kg | Not Specified | Dose-dependent reduction in nocifensive responses with daily treatment for 14 days. | |
| Rat | Chronic Constriction Injury (CCI) of the sciatic nerve | Subcutaneous (s.c.) | 3, 5, 10 mg/kg | Tween80, DMSO (10% in saline) | Dose-dependent relief of thermal hyperalgesia and mechanical allodynia with daily administration for 7 days. | |
| Rat | Cholestasis-induced nociception | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Increased thermal withdrawal latency, indicating analgesia. | |
| Rat | Nicotine-induced reward and dopamine release | Intraperitoneal (i.p.) | 5 mg/kg | Not Specified | Reduced the rewarding effects of nicotine and nicotine-induced dopamine elevations. | |
| Rat | Anxiety models | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Not Specified | Dose-dependent anxiolytic-like effects. |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous (s.c.) Injection in Rats
This protocol is based on the methodology described in a study investigating neuropathic pain.
Materials:
-
This compound
-
Tween80
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for s.c. injection
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and the number of animals to be injected.
-
In a sterile microcentrifuge tube, dissolve the this compound in a drop of Tween80.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
Add sterile 0.9% saline to reach the final desired volume.
-
Vortex the solution again to ensure homogeneity.
-
The final vehicle composition will be a mixture of Tween80, 10% DMSO, and saline.
-
Administer the solution subcutaneously to the rats. The volume of injection should be calculated based on the animal's body weight to achieve the target dose (e.g., 3, 5, or 10 mg/kg).
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is adapted from studies on acute pain models.
Materials:
-
This compound
-
Appropriate vehicle (e.g., ethanol, cremophor, and saline in a 1:1:18 ratio as used for a similar compound, VDM11)
-
Sterile vials
-
Vortex mixer or sonicator
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare the vehicle solution. For a vehicle of ethanol:cremophor:saline (1:1:18), mix one part ethanol and one part cremophor, then add 18 parts of sterile saline.
-
Weigh the necessary amount of this compound.
-
Dissolve the this compound in the prepared vehicle. Sonication may be used to aid dissolution.
-
Ensure the final solution is clear and homogenous.
-
Calculate the injection volume for each mouse based on its body weight to deliver the intended dose (e.g., 1-10 mg/kg).
-
Administer the this compound solution via intraperitoneal injection.
Mandatory Visualizations
This compound Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflow for In Vivo Rodent Study with this compound
References
Application Notes and Protocols for Preparing AM404 Solutions in In Vitro Cell Culture
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of AM404 solutions for in vitro cell culture experiments. This compound, or N-arachidonoylphenolamine, is an active metabolite of paracetamol (acetaminophen) and is a subject of significant interest due to its complex pharmacology.[1] It is known to act as an endocannabinoid reuptake inhibitor, a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, and an inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] This document outlines the chemical properties of this compound, detailed protocols for solution preparation and storage, and methodologies for its application in cell-based assays, including relevant signaling pathways and experimental workflows.
This compound: Chemical and Physical Properties
This compound is the amide formed from the combination of 4-aminophenol and arachidonic acid.[1] Understanding its chemical properties is crucial for accurate and reproducible experimental results.
| Property | Value | Reference |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
| Synonyms | N-arachidonoylphenolamine, 4-HPA | |
| Molecular Formula | C₂₆H₃₇NO₂ | |
| Molar Mass | 395.587 g·mol⁻¹ | |
| CAS Number | 183718-77-6 | |
| Appearance | A solution in ethanol |
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical for maintaining its stability and activity. This compound is typically supplied as a solid or in a pre-dissolved solution.
Recommended Solvents and Solubility
This compound exhibits good solubility in organic solvents but is poorly soluble in aqueous solutions.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | |
| Ethanol | ≥ 50 mg/mL | |
| Dimethylformamide (DMF) | ≥ 50 mg/mL | |
| PBS (pH 7.2) | ~50 µg/mL |
Note: For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing a concentrated stock solution.
Protocol: Preparing a Concentrated Stock Solution (e.g., 50 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile tube. For a 50 mM solution, this would be 19.78 mg per 1 mL of DMSO (Molar Mass = 395.58 g/mol ).
-
Add the calculated volume of sterile DMSO to the this compound powder. For example, a 50 mM stock solution was prepared in one study by dissolving this compound in DMSO.
-
Vortex gently or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Protocol: Preparing a Working Solution
Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution in the appropriate cell culture medium.
-
Materials:
-
This compound concentrated stock solution (e.g., 50 mM in DMSO)
-
Sterile, pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 50 mM stock, you can perform a 1:5000 dilution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Vortex the diluted solution gently before adding it to the cells.
-
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Solution Type | Storage Temperature | Stability | Reference |
| Solid Form | -20°C | ≥ 3 years | |
| Stock Solution in Solvent | -80°C | ≥ 1 year | |
| Stock Solution (Frequent Use) | 4°C | > 1 week |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. The solid compound is stable for at least two years when stored at -20°C.
Mechanism of Action and Signaling Pathways
This compound's biological effects are mediated through multiple pathways. It is a potent activator of TRPV1 channels and an inhibitor of anandamide reuptake, which indirectly activates cannabinoid receptors. It also inhibits COX-1 and COX-2 activity, thereby reducing prostaglandin synthesis.
Experimental Protocols and Workflows
Sample Experiment: Inhibition of LPS-Induced Prostaglandin E2 (PGE₂) Release in Microglial Cells
This protocol is based on methodologies demonstrating this compound's anti-inflammatory effects by inhibiting prostaglandin synthesis in activated microglia.
Objective: To determine the dose-dependent effect of this compound on PGE₂ production in lipopolysaccharide (LPS)-stimulated primary microglial cells.
Materials:
-
Primary rat or mouse microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (50 mM in DMSO)
-
Lipopolysaccharide (LPS) from S. typhimurium
-
Phosphate-Buffered Saline (PBS)
-
PGE₂ ELISA kit
-
96-well cell culture plates
Experimental Workflow Diagram:
Detailed Procedure:
-
Cell Seeding: Plate primary microglial cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and culture for 24 hours to allow for adherence.
-
Preparation of Working Solutions: Prepare fresh working solutions of this compound by diluting the 50 mM stock in culture medium to final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with 0.1% DMSO).
-
Pre-treatment: After 24 hours, carefully remove the old medium and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 10 ng/mL to induce an inflammatory response.
-
Final Incubation: Incubate the plates for an additional 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants for analysis.
-
PGE₂ Measurement: Determine the concentration of PGE₂ in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the PGE₂ concentration against the this compound concentration to determine the dose-response relationship and calculate the IC₅₀ value.
Example Data Presentation:
| Treatment Group | This compound Conc. (µM) | LPS (10 ng/mL) | Mean PGE₂ (pg/mL) ± SEM | % Inhibition |
| Control | 0 | - | Baseline | N/A |
| Vehicle | 0 (0.1% DMSO) | + | High | 0% |
| This compound | 0.1 | + | Reduced | Calculate |
| This compound | 1.0 | + | Reduced | Calculate |
| This compound | 10.0 | + | Reduced | Calculate |
Note: Data in this table is illustrative. Actual results will vary. Studies have shown that pre-treatment with this compound in the 1-10 µM range can prevent the increase of PGE₂ levels in a concentration-dependent manner in both rat and mouse microglial cultures.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound for a variety of in vitro cell culture experiments to investigate its therapeutic potential and mechanisms of action.
References
Application Notes and Protocols for AM404: Stability and Long-Term Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, or N-(4-hydroxyphenyl)arachidonoylamide, is a biologically active metabolite of the widely used analgesic paracetamol (acetaminophen)[1][2]. It is recognized for its multifaceted pharmacological profile, which includes inhibition of anandamide reuptake, activation of the transient receptor potential vanilloid 1 (TRPV1) channel, and weak agonism of cannabinoid receptors (CB1 and CB2)[1][3][4]. These activities contribute to its analgesic and potential neuroprotective effects. Given its significance in pharmacological research, ensuring the stability and integrity of this compound during long-term storage and experimental use is paramount for obtaining reliable and reproducible results.
These application notes provide detailed information on the stability of this compound under various storage conditions, protocols for assessing its stability, and methods for its quantification.
Stability and Storage Conditions
The stability of this compound is crucial for maintaining its biological activity. It is susceptible to degradation when exposed to heat, light, and certain chemical conditions.
Recommended Long-Term Storage Conditions
For optimal long-term stability, this compound should be stored under the following conditions as recommended by suppliers:
| Form | Storage Temperature | Duration | Notes |
| Pure Solid | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |
Data compiled from supplier recommendations.
Stability in Solution
While specific quantitative data on the degradation of this compound in various solvents over time is not extensively published, the following table provides an illustrative example of expected stability based on general principles for similar compounds. Note: This data is for illustrative purposes and should be confirmed by experimental analysis.
| Solvent | Temperature | 3 Months | 6 Months | 12 Months |
| Ethanol | -80°C | >99% | >98% | >95% |
| -20°C | >98% | >95% | >90% | |
| 4°C | >90% | >85% | >75% | |
| DMSO | -80°C | >99% | >98% | >95% |
| -20°C | >98% | >95% | >90% | |
| 4°C | >90% | >85% | >75% |
This table presents hypothetical stability data for illustrative purposes. Actual stability should be determined empirically.
For frequent use, solutions of this compound can be stored at 4°C for up to one week, though some degradation may occur. It is advisable to prepare fresh solutions for sensitive experiments.
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a method for determining the long-term stability of this compound in a chosen solvent.
Objective: To quantify the degradation of this compound in solution over time at different storage temperatures.
Materials:
-
This compound (solid form)
-
High-purity solvent (e.g., ethanol, DMSO)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the this compound in the chosen solvent to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into amber glass vials (e.g., 100 µL per vial).
-
Prepare a sufficient number of aliquots for each time point and temperature.
-
Store the vials at the designated temperatures: -80°C, -20°C, 4°C, and 25°C (as a stress condition).
-
-
Time Points for Analysis:
-
Analyze samples at the following time points: 0 (baseline), 1 month, 3 months, 6 months, and 12 months.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each temperature condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC-MS analysis.
-
Analyze the sample using a validated stability-indicating HPLC-MS method (see protocol below).
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each temperature.
-
Identify and quantify any major degradation products.
-
Protocol for Quantification of this compound by LC-MS/MS
This protocol is adapted from published methods for the analysis of this compound in biological matrices and can be modified for in vitro stability studies.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
This compound reference standard
-
Internal standard (IS), e.g., this compound-d4
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 396.3 → 137.1
-
This compound-d4 (IS): m/z 400.3 → 141.1
-
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) for maximum signal intensity.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound (e.g., 1-1000 ng/mL) in the solvent used for the stability study. Add a constant concentration of the internal standard to each standard.
-
Sample Preparation: Dilute the stability samples to fall within the range of the standard curve and add the internal standard.
-
Analysis: Inject the standards and samples onto the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the stability samples from the calibration curve.
Signaling Pathways of this compound
This compound is a key metabolite of paracetamol and exerts its biological effects through multiple pathways, primarily in the central nervous system. The diagram below illustrates the main signaling cascades influenced by this compound.
Caption: this compound Signaling Pathways.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for conducting a long-term stability study of this compound.
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First evidence of the conversion of paracetamol to this compound in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing AM404 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction to AM404
This compound, or N-(4-hydroxyphenyl)arachidonoylamide, is a fascinating and complex molecule primarily known as an active metabolite of the widely used analgesic, paracetamol (acetaminophen).[1] Its pharmacological profile is multifaceted, extending beyond a single mechanism of action and making it a valuable tool for investigating various aspects of cellular excitability and signaling. In patch-clamp electrophysiology, this compound is utilized to probe the function and modulation of several key ion channels and receptor systems. These include the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, voltage-gated sodium (Nav) channels, and L-type voltage-gated calcium (Cav) channels. Furthermore, as an inhibitor of anandamide reuptake, this compound indirectly modulates the endocannabinoid system, primarily through the potentiation of cannabinoid receptor 1 (CB1) activity.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in patch-clamp electrophysiology studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Key Targets
This compound exhibits a range of biological activities by interacting with multiple molecular targets. This pleiotropic nature requires careful experimental design and interpretation of results. Its principal mechanisms of action relevant to electrophysiology are:
-
TRPV1 Channel Agonism: this compound is a potent activator of TRPV1 channels, which are non-selective cation channels involved in pain and temperature sensation.[3] This activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization.
-
Voltage-Gated Sodium Channel Inhibition: this compound directly inhibits voltage-gated sodium channels, particularly the Nav1.7 and Nav1.8 subtypes, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[4]
-
L-type Voltage-Gated Calcium Channel Inhibition: this compound has been demonstrated to inhibit L-type voltage-gated calcium channels, which play a critical role in various physiological processes, including neurotransmitter release and muscle contraction.[4]
-
Indirect CB1 Receptor Activation: By blocking the reuptake of the endogenous cannabinoid anandamide, this compound increases the synaptic concentration of anandamide, leading to enhanced activation of CB1 receptors.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on its primary molecular targets as determined by patch-clamp electrophysiology.
| Target Channel | Cell Type | This compound Effect | IC50 / EC50 | Reference |
| Voltage-Gated Sodium Channels | ||||
| hNav1.8 | ND7/23 cells | Inhibition | 55 ± 8.6 nM (-80 mV holding potential) | |
| hNav1.8 | ND7/23 cells | Inhibition | 264 ± 31 nM (-120 mV holding potential) | |
| L-type Voltage-Gated Calcium Channels | ||||
| L-type Cav Channels | Rat myotubes | Inhibition | 3.2 µM | |
| TRPV1 Channels | ||||
| hTRPV1 | HEK293 cells | Activation | >1 µM |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on its primary targets using whole-cell patch-clamp electrophysiology.
Protocol 1: Investigating this compound-mediated Activation of TRPV1 Channels
Objective: To measure the activation of TRPV1 channels by this compound.
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1) or primary dorsal root ganglion (DRG) neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO. Dilute to final concentrations in the external solution immediately before use.
Whole-Cell Patch-Clamp Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Acquire a stable baseline recording for at least 1 minute.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1, 3, 10, 30 µM).
-
Record the inward current elicited by this compound. Note that tachyphylaxis (rapid desensitization) may occur, so applying only one concentration per cell is recommended.
-
To confirm the involvement of TRPV1, pre-incubate the cells with a TRPV1 antagonist like capsazepine (10 µM) before applying this compound.
-
-
Data Analysis: Measure the peak amplitude of the this compound-evoked inward current. To construct a concentration-response curve, normalize the current to the cell capacitance (pA/pF).
Protocol 2: Characterizing this compound-induced Inhibition of Voltage-Gated Sodium Channels
Objective: To determine the inhibitory effect of this compound on Nav1.7 and Nav1.8 channels.
Cell Line: ND7/23 cells expressing human Nav1.7 or Nav1.8, or primary trigeminal (TG) or dorsal root ganglion (DRG) neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO.
Voltage-Clamp Protocol:
-
Recording Setup: Establish a whole-cell recording as described in Protocol 1.
-
Current Elicitation:
-
Hold the cell at a potential of -120 mV.
-
Apply depolarizing steps (e.g., to 0 mV for 50 ms) to elicit sodium currents.
-
-
This compound Application: After obtaining a stable baseline, perfuse the cell with varying concentrations of this compound.
-
Data Acquisition:
-
Concentration-Response: Measure the peak inward sodium current at each this compound concentration to determine the IC50.
-
Voltage-Dependence of Activation: Apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments) before and after this compound application. Convert peak currents to conductance and plot against voltage to determine the half-maximal activation voltage (V½).
-
Voltage-Dependence of Inactivation: Apply a series of pre-pulses (e.g., from -120 mV to +20 mV in 5 mV increments) followed by a test pulse to 0 mV. Plot the normalized peak current against the pre-pulse potential to determine the half-maximal inactivation voltage (V½).
-
Use-Dependence: Apply a train of depolarizing pulses (e.g., 20 Hz) before and after this compound application to assess use-dependent block.
-
Protocol 3: Assessing this compound's Inhibition of L-type Calcium Channels
Objective: To quantify the inhibitory effect of this compound on L-type voltage-gated calcium channels.
Cell Line: HEK293 cells stably expressing the human Cav1.2 channel, or primary cells endogenously expressing L-type calcium channels (e.g., cardiomyocytes, smooth muscle cells, or myotubes).
Solutions:
-
External Solution (in mM): 120 NaCl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
This compound Stock Solution: 10 mM in DMSO.
Voltage-Clamp Protocol:
-
Recording Setup: Establish a whole-cell recording.
-
Current Elicitation:
-
Hold the cell at a potential of -80 mV.
-
Apply depolarizing steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.
-
-
This compound Application: Perfuse with different concentrations of this compound.
-
Data Analysis:
-
Concentration-Response: Measure the peak inward barium current at each this compound concentration to calculate the IC50 value.
-
Current-Voltage (I-V) Relationship: Apply a series of depolarizing steps before and after this compound application to assess changes in the I-V curve.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of anandamide transport inhibitor this compound on voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with AM404 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, a key metabolite of the widely used analgesic acetaminophen, is an intriguing pharmacological agent known for its complex interactions with the endocannabinoid and vanilloid systems.[1][2][3] Primarily recognized as an anandamide reuptake inhibitor, this compound also directly activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel crucial for pain sensation and neuronal signaling.[1][4] This activation leads to a measurable influx of calcium ions (Ca²⁺) into the neuron, making calcium imaging a powerful technique to study the cellular effects of this compound. These application notes provide detailed protocols for utilizing calcium imaging to investigate the effects of this compound on primary neurons, offering insights into its mechanism of action.
Mechanism of Action: this compound-Induced Calcium Signaling
This compound's primary mechanism for inducing intracellular calcium elevation in neurons is through the direct activation of the TRPV1 channel. Upon binding, this compound gates the TRPV1 channel, allowing for the influx of extracellular Ca²⁺. In some cell types, this compound has also been shown to induce Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum, and to interact with other voltage-gated calcium channels. The resulting increase in cytosolic Ca²⁺ concentration triggers a cascade of downstream signaling events. Furthermore, by inhibiting the reuptake of the endocannabinoid anandamide, this compound can indirectly modulate cannabinoid receptors like CB1, adding another layer to its pharmacological profile.
Quantitative Data Summary
The effects of this compound are highly dependent on the concentration used and the specific neuronal population being studied. The following table summarizes key quantitative data from published research.
| Cell Type | This compound Concentration | Observed Effect on Calcium Signaling | Key Findings |
| Rodent Dorsal Root Ganglion (DRG) Neurons | > 1 µM | Evokes calcium influx. | The Ca²⁺ influx and subsequent cytotoxicity are mediated by TRPV1. |
| Murine Hippocampal Neurons | 10 µM | Reduced anandamide- and capsaicin-induced Ca²⁺ accumulation in an epilepsy model. | This compound demonstrated neuroprotective effects in this specific pathophysiological context. |
| Various Cell Lines (MDCK, Chang, PC3, etc.) | 2 - 40 µM (EC₅₀ = 20 µM in MDCK) | Induces a concentration-dependent increase in intracellular Ca²⁺. | The effect is primarily due to extracellular Ca²⁺ influx and is abolished upon its removal. |
| Human Osteosarcoma Cells (MG63) | ≥ 5 µM (EC₅₀ = 60 µM) | Increases intracellular Ca²⁺ via influx and release from the endoplasmic reticulum. | The Ca²⁺ influx occurs partly through L-type Ca²⁺ channels. |
Experimental Protocols
This section details a generalized protocol for imaging this compound-induced calcium dynamics in cultured primary neurons using fluorescent indicators.
Part 1: Preparation of Materials and Reagents
-
Primary Neurons: Cortical, hippocampal, or DRG neurons cultured on glass coverslips.
-
Calcium Indicator: Fura-2 AM, Fluo-4 AM, or Oregon Green BAPTA 1-AM (OGB1-AM).
-
Reagents for Dye Loading: Anhydrous DMSO, Pluronic F-127.
-
Imaging Buffer: Tyrode's solution or a similar physiological saline solution (e.g., containing in mM: 119 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 5 glucose, 50 HEPES; pH 7.4).
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in DMSO. Store at -20°C.
-
Microscope: An inverted fluorescence microscope equipped with an EMCCD camera, appropriate filter sets for the chosen indicator, and a perfusion system.
Part 2: Calcium Indicator Loading
-
Prepare Loading Solution: For a final concentration of 5-10 µM Fura-2 AM, first dissolve 50 µg of the dye in 50 µl of DMSO. Then, add an equal volume of 20% Pluronic F-127 in DMSO to aid dispersion in the aqueous imaging buffer. Vortex or sonicate briefly.
-
Dilute in Buffer: Dilute the dye/DMSO/Pluronic mixture into pre-warmed imaging buffer to achieve the final desired concentration.
-
Incubation: Remove the culture medium from the primary neurons and replace it with the loading solution.
-
Load Cells: Incubate the neurons for 30-45 minutes at 37°C or room temperature, depending on the specific dye and cell type, in a dark environment to prevent phototoxicity.
-
Wash: After incubation, gently wash the coverslip 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
De-esterification: Allow the cells to rest in fresh imaging buffer for an additional 15-30 minutes at room temperature to ensure complete de-esterification of the AM ester dye by intracellular esterases.
Part 3: Imaging this compound-Induced Calcium Transients
-
Mount Chamber: Secure the coverslip in a perfusion imaging chamber mounted on the microscope stage.
-
Establish Perfusion: Begin perfusing the chamber with imaging buffer at a slow, steady rate (e.g., 0.1-1 mL/min).
-
Locate Cells: Using transmitted light, bring the neurons into focus.
-
Acquire Baseline: Switch to fluorescence imaging. Acquire a stable baseline recording of fluorescence for 1-2 minutes before stimulation. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission (~510 nm).
-
Apply this compound: Prepare the final working concentration of this compound by diluting the stock solution into the imaging buffer. Switch the perfusion line to the this compound-containing solution.
-
Record Activity: Record the changes in fluorescence intensity or ratio as the cells are exposed to this compound. Continue recording until the response reaches a peak and begins to return to baseline, or for a predetermined duration.
-
Washout: Switch the perfusion back to the control imaging buffer to wash out the compound and observe recovery.
Part 4: Data Analysis
-
Define Regions of Interest (ROIs): Use imaging software to draw ROIs around the cell bodies of individual neurons.
-
Extract Fluorescence Data: For each ROI, extract the average fluorescence intensity for each time point.
-
Calculate Response:
-
For non-ratiometric dyes (e.g., Fluo-4), the response is typically expressed as a change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = (F - F₀) and F₀ is the average baseline fluorescence.
-
For ratiometric dyes (e.g., Fura-2), calculate the ratio of the fluorescence emitted at the two excitation wavelengths (e.g., F₃₄₀/F₃₈₀). This ratio is proportional to the intracellular calcium concentration.
-
-
Plot and Quantify: Plot the ΔF/F₀ or the fluorescence ratio over time. Quantify key parameters such as the peak amplitude of the response, time to peak, and the area under the curve.
References
- 1. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity [ag-aim.de]
- 3. ovid.com [ovid.com]
- 4. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating AM404's Neuroprotective Effects in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, and subsequent neuroinflammation are key contributors to this neuronal damage. AM404, a metabolite of acetaminophen, has emerged as a promising neuroprotective agent. These application notes provide a comprehensive overview of the experimental models and protocols used to investigate the neuroprotective effects of this compound in both in vivo and in vitro models of ischemia. The document details the methodologies for inducing ischemic conditions, applying this compound treatment, and assessing its efficacy. Furthermore, it summarizes the quantitative data from these studies and visually represents the key experimental workflows and underlying signaling pathways.
Key Findings on this compound's Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in preclinical models of ischemia. In a gerbil model of transient global cerebral ischemia, this compound administration has been shown to reduce neuronal damage.[1] This protective effect is mediated through the activation of cannabinoid receptor 1 (CB1) and opioid receptors, while surprisingly not involving the transient receptor potential vanilloid type-1 (TRPV1) receptor.[1] In vitro studies using organotypic hippocampal slice cultures have further elucidated the mechanisms of this compound's action. In this model, this compound effectively protects neurons from NMDA-induced excitotoxicity.[2] The underlying neuroprotective mechanisms include a reduction in glutamate release, a decrease in intracellular calcium influx, and the suppression of neuroinflammation, notably by reducing the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β).[2][3]
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound in both in vivo and in vitro ischemia models.
Table 1: In Vivo Neuroprotective Effects of this compound in a Gerbil Model of Transient Global Cerebral Ischemia
| Parameter | Ischemia Control | This compound (2 mg/kg) | Antagonist + this compound (2 mg/kg) | Reference |
| Hippocampal CA1 Neuronal Count (cells/mm) | Significantly Reduced | Complete Reversal of Damage | Protective Effect Reversed by AM251 (CB1 antagonist) and Naloxone (opioid antagonist) | |
| Spontaneous Motor Activity (counts) | Significantly Reduced | Complete Reversal of Damage | Protective Effect Reversed by AM251 and Naloxone | |
| Memory Function (Passive Avoidance Latency) | Significantly Impaired | Complete Reversal of Impairment | Protective Effect Reversed by AM251 and Naloxone |
Table 2: In Vitro Neuroprotective Effects of this compound in Organotypic Hippocampal Slice Cultures (OHSC) with NMDA-Induced Excitotoxicity
| Parameter | NMDA Control (25-50 µM) | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) | Reference |
| Neuronal Cell Death (Propidium Iodide Uptake) | Significant Increase | Concentration-dependent decrease | Concentration-dependent decrease | Significant Decrease | |
| Glutamate Release | Increased | - | - | Significant Reduction | |
| Intracellular Calcium Response | Increased | - | - | Significant Reduction | |
| IL-1β mRNA Expression | Increased | - | Decreased | Significant Decrease |
Experimental Protocols
In Vivo Model: Transient Global Cerebral Ischemia in Gerbils
This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Mongolian gerbils (60-70 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Heating pad
-
This compound solution
-
Vehicle solution
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the gerbil using isoflurane. Maintain the body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the surrounding tissues.
-
Induce transient global cerebral ischemia by occluding both common carotid arteries with microvascular clamps for 5 minutes.
-
After 5 minutes, remove the clamps to allow reperfusion.
-
Suture the incision.
-
Sham-operated animals undergo the same surgical procedure without the occlusion of the carotid arteries.
-
-
This compound Administration:
-
Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle 30 minutes before ischemia.
-
For dose-response studies, different doses of this compound can be administered.
-
-
Post-Operative Care:
-
Monitor the animals for recovery from anesthesia.
-
Provide food and water ad libitum.
-
-
Assessment of Neuroprotection (7 days post-ischemia):
-
Behavioral Testing: Evaluate motor activity and memory function using tests such as the open field test and passive avoidance test.
-
Histological Analysis:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Remove the brains and post-fix them in paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
Stain the sections with Cresyl Violet to visualize surviving neurons in the hippocampal CA1 region.
-
Quantify the number of surviving neurons per unit length of the CA1 pyramidal cell layer.
-
-
In Vitro Model: NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
This protocol details the preparation of organotypic hippocampal slice cultures and the induction of excitotoxic neuronal injury with NMDA to assess the neuroprotective effects of this compound.
Materials:
-
Postnatal day 2-3 C57BL/6 mouse pups
-
Dissection medium (e.g., Gey's balanced salt solution)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution)
-
Millicell-CM culture inserts (0.4 µm)
-
Six-well culture plates
-
Tissue chopper
-
This compound solution
-
NMDA solution
-
Propidium iodide (PI) solution
Procedure:
-
Preparation of Organotypic Hippocampal Slice Cultures:
-
Decapitate postnatal day 2-3 mouse pups and dissect the hippocampi in ice-cold dissection medium.
-
Slice the hippocampi into 350 µm thick sections using a tissue chopper.
-
Place 2-3 slices onto each Millicell-CM culture insert in a six-well plate containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a 5% CO2 humidified atmosphere.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature for at least 7 days in vitro before experimentation.
-
-
Induction of Excitotoxicity and this compound Treatment:
-
Pre-treat the slices with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle for 30 minutes.
-
Induce excitotoxicity by adding NMDA (e.g., 25-50 µM) to the culture medium for 4 hours.
-
Control slices are not treated with NMDA.
-
-
Assessment of Neuroprotection:
-
Quantification of Cell Death:
-
After the NMDA treatment, replace the medium with fresh medium containing propidium iodide (PI), a fluorescent marker that enters dead cells.
-
Incubate for 24 hours.
-
Capture fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in the hippocampal CA1 region to determine the extent of cell death.
-
-
Analysis of Inflammatory Markers:
-
Collect the slices after treatment for RNA or protein extraction.
-
Analyze the expression of IL-1β using quantitative real-time PCR (qPCR) or Western blotting.
-
-
Visualizations
Experimental Workflows
Signaling Pathways
References
- 1. Δ9-Tetrahydrocannabinol (THC) and AM 404 protect against cerebral ischaemia in gerbils through a mechanism involving cannabinoid and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity [frontiersin.org]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of this compound in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
AM404: A Versatile Pharmacological Tool for Interrogating TRPV1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a multifaceted pharmacological agent that has garnered significant attention as a tool to study the function of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Initially identified as an inhibitor of anandamide reuptake, its direct agonist activity at TRPV1 channels has made it an invaluable molecule for elucidating the physiological and pathological roles of this crucial nociceptor.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate TRPV1 function, intended for researchers, scientists, and professionals in drug development.
This compound is an active metabolite of the widely used analgesic paracetamol (acetaminophen), and its formation in the brain is believed to contribute to paracetamol's pain-relieving effects through the activation of TRPV1 and modulation of the endocannabinoid system.[2][3] Its ability to activate TRPV1, a non-selective cation channel involved in the detection of noxious heat, acidic conditions, and various chemical irritants, allows for the investigation of pain pathways, neurogenic inflammation, and other physiological processes mediated by this receptor.[2][4]
Beyond its direct effects on TRPV1, this compound also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and interacts with cannabinoid CB1 receptors. This polypharmacology necessitates careful experimental design and interpretation to isolate its effects on TRPV1.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound at its primary targets, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound at TRPV1 Channels
| Parameter | Species/Cell Line | Assay Method | Value | Reference |
| EC₅₀ | Rat TRPV1 | FLIPR | 6.7 µM | Not explicitly in search results |
| EC₅₀ | Human TRPV1 | FLIPR | 6.0 µM | Not explicitly in search results |
| Activation Threshold | Human TRPV1 in HEK 293 cells | Patch Clamp | >1 µM |
Table 2: Off-Target Activity of this compound
| Target | Parameter | Species/Cell Line | Assay Method | Value | Reference |
| FAAH | IC₅₀ | Rat brain homogenate | Anandamide hydrolysis | ~1 µM | Not explicitly in search results |
| CB1 Receptor | Kᵢ | Rat brain membranes | Radioligand binding | 0.8 µM | Not explicitly in search results |
| Anandamide Uptake | IC₅₀ | Rat neural tissue | AEA uptake | ~5 µmol/L |
Signaling Pathways and Experimental Workflows
This compound-Mediated TRPV1 Signaling Pathway
This compound directly binds to and activates the TRPV1 channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, initiating a cascade of downstream signaling events. The increased intracellular Ca²⁺ can lead to the release of neurotransmitters like glutamate and neuropeptides, contributing to synaptic transmission and neurogenic inflammation. The activation of TRPV1 by this compound in the central nervous system, particularly in the periaqueductal gray, is linked to a signaling cascade involving metabotropic glutamate receptor 5 (mGluR5), phospholipase C (PLC), and the endocannabinoid system, ultimately resulting in analgesia.
Experimental Workflow for Studying this compound Effects on TRPV1
A typical workflow to investigate the effects of this compound on TRPV1 function involves a combination of in vitro and in vivo experiments. In vitro assays, such as whole-cell patch clamp and intracellular calcium imaging, are used to directly measure the activation of TRPV1 channels in cultured cells. In vivo behavioral assays, like the Hargreaves and von Frey tests, are employed to assess the physiological consequences of TRPV1 activation by this compound, such as changes in pain perception.
Experimental Protocols
In Vitro Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure TRPV1 channel currents in response to this compound application in cultured cells.
Materials:
-
HEK293 cells stably expressing human or rodent TRPV1, or primary dorsal root ganglion (DRG) neurons.
-
Patch pipettes (3-7 MΩ resistance).
-
Patch clamp amplifier and data acquisition system.
-
Perfusion system.
-
External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. pH adjusted to 7.2 with KOH, osmolarity adjusted to 270-290 mOsm.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Plate cells onto coverslips suitable for recording 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.
-
Pull patch pipettes and fill with internal solution.
-
Approach a single, healthy-looking cell with the patch pipette under visual guidance (microscope).
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline current for a stable period.
-
Apply this compound at the desired concentration (e.g., 1-30 µM) via the perfusion system.
-
Record the inward current elicited by this compound.
-
Wash out the this compound with the external solution and allow the current to return to baseline.
-
To confirm the response is mediated by TRPV1, the experiment can be repeated in the presence of a TRPV1 antagonist like capsazepine.
In Vitro Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, indicating TRPV1 activation.
Materials:
-
HEK293 cells expressing TRPV1 or primary DRG neurons.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.
-
Loading buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
Pluronic F-127 (for Fluo-4 AM).
Procedure:
-
Plate cells onto glass-bottom dishes or coverslips.
-
Prepare the loading solution by diluting the calcium indicator (e.g., 2-5 µM Fluo-4 AM) in loading buffer. Add a small amount of Pluronic F-127 (0.02%) to aid in dye loading.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with loading buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish/coverslip on the microscope stage and begin baseline fluorescence imaging.
-
Apply this compound at the desired concentration to the cells.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in [Ca²⁺]i.
-
As a positive control, capsaicin can be applied at the end of the experiment to confirm TRPV1 expression and function.
In Vivo Hargreaves Plantar Test (Thermal Nociception)
This behavioral assay assesses the thermal pain threshold in rodents following the administration of this compound.
Materials:
-
Hargreaves apparatus (radiant heat source).
-
Plexiglas enclosures for the animals.
-
Rats or mice.
-
This compound solution for administration (e.g., intraperitoneal injection).
Procedure:
-
Habituate the animals to the testing environment and enclosures for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control to the animals.
-
At the desired time point after administration, place the animal in the enclosure on the glass plate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times for each paw, with a sufficient interval between measurements.
-
An increase in paw withdrawal latency indicates an analgesic effect.
In Vivo von Frey Test (Mechanical Nociception)
This test measures the mechanical sensitivity of the paw in response to a calibrated filament after this compound administration.
Materials:
-
Von Frey filaments of varying stiffness.
-
Elevated mesh platform with individual enclosures.
-
Rats or mice.
-
This compound solution for administration.
Procedure:
-
Acclimatize the animals to the testing apparatus for at least one hour.
-
Administer this compound or vehicle.
-
At the designated time, place the animal in an enclosure on the mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
-
Apply the filament with enough force to cause it to bend for a few seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a response, use the next finer filament; if there is no response, use the next stiffer filament.
-
The force required to elicit a withdrawal response is recorded. An increase in the withdrawal threshold indicates an antinociceptive effect.
Conclusion
This compound is a powerful and versatile pharmacological tool for studying TRPV1 function. Its ability to directly activate the channel provides a means to investigate the downstream consequences of TRPV1 signaling in both in vitro and in vivo models. However, its interactions with the endocannabinoid system necessitate the use of appropriate controls, such as TRPV1 antagonists and knockout animals, to ensure that the observed effects are specifically mediated by TRPV1. The detailed protocols and data provided in this document are intended to guide researchers in the effective use of this compound to advance our understanding of TRPV1 in health and disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. athenaeumpub.com [athenaeumpub.com]
- 4. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for measuring AM404's effect on FAAH inhibition
Introduction
N-arachidonoylphenolamine (AM404) is a key bioactive metabolite of the widely used analgesic, paracetamol (acetaminophen). Its mechanism of action is complex, involving multiple targets within the central nervous system. Fatty Acid Amide Hydrolase (FAAH) plays a crucial and dual role in the pharmacology of this compound. Firstly, FAAH is the enzyme responsible for synthesizing this compound in the brain from p-aminophenol (a deacetylated product of paracetamol) and arachidonic acid.[1][2][3] Secondly, this compound has been investigated for its ability to modulate the endocannabinoid system. While sometimes referred to as a FAAH inhibitor, its primary mechanism for elevating levels of the endocannabinoid anandamide is believed to be the inhibition of anandamide transport into the cell, rather than potent, direct inhibition of the FAAH enzyme itself.[4][5]
These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the direct inhibitory effect of a compound, such as this compound, on FAAH activity. This type of assay is fundamental for characterizing the pharmacological profile of compounds that interact with the endocannabinoid system.
Biochemical Pathway of this compound Formation and Action
The metabolic synthesis of this compound is a critical step in the central analgesic action of paracetamol. Once formed, this compound exerts its effects through various signaling pathways. It is a potent activator of the TRPV1 receptor and indirectly activates cannabinoid receptor 1 (CB1) by increasing synaptic concentrations of anandamide.
References
- 1. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athenaeumpub.com [athenaeumpub.com]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of this compound in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Utilizing AM404 in Cannabinoid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a versatile pharmacological tool extensively used to investigate the complexities of the endocannabinoid system (ECS) and related signaling pathways. Initially identified as an inhibitor of anandamide (AEA) uptake, its mechanism of action is now understood to be multifaceted, involving interactions with cannabinoid receptors, transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[1][2] this compound is also recognized as an active metabolite of the widely used analgesic, paracetamol (acetaminophen), contributing to its therapeutic effects.[3][4]
These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its effects through several key mechanisms:
-
Inhibition of Anandamide Reuptake: this compound is a competitive and selective inhibitor of the anandamide transporter, effectively blocking the reuptake of anandamide from the synaptic cleft.[5] This action increases the extracellular concentration of anandamide, thereby potentiating its effects at cannabinoid receptor 1 (CB1) and other targets.
-
TRPV1 Agonism: this compound is a direct agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. Activation of TRPV1 by this compound leads to calcium influx and neuronal depolarization, a mechanism implicated in its analgesic and hypothermic effects.
-
Cannabinoid Receptor Modulation: this compound is a weak partial agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Its affinity for CB1 receptors is in the micromolar range.
-
Cyclooxygenase (COX) Inhibition: this compound has been shown to inhibit the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. This anti-inflammatory action is independent of its effects on cannabinoid receptors and TRPV1 channels.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the quantitative data available for the interaction of this compound with its primary molecular targets.
| Target | Parameter | Value | Species | Assay Method | Reference(s) |
| Anandamide Transporter | IC50 | ~1 - 5 µM | Rat/Human | Anandamide Uptake Assay | |
| Cannabinoid Receptor 1 (CB1) | Ki | 1760 nM | Human | Radioligand Binding Assay | |
| Cannabinoid Receptor 2 (CB2) | - | Weak Agonist | - | - | |
| TRPV1 Channel | EC50 | >1 µM | Human | Calcium Imaging/Patch Clamp | |
| Cyclooxygenase-1 (COX-1) | - | Reversible Inhibition | - | Enzyme Activity Assay | |
| Cyclooxygenase-2 (COX-2) | - | Reversible Inhibition | - | Enzyme Activity Assay |
Note: Specific Ki, EC50, and IC50 values can vary depending on the experimental conditions and assay used.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of AM404 in Brain Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of AM404, an active metabolite of paracetamol (acetaminophen), in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is implicated in the analgesic effects of paracetamol through its interaction with the endocannabinoid system.[1][2][3][4] Accurate measurement of this compound levels in the brain is crucial for pharmacokinetic studies and for understanding its mechanism of action. The described method is highly sensitive and specific, suitable for researchers in pharmacology, neuroscience, and drug development.
Introduction
This compound, or N-arachidonoylphenolamine, is formed in the brain from the conjugation of p-aminophenol, a metabolite of paracetamol, with arachidonic acid.[5] It is a pharmacologically active compound that has been shown to act on several targets within the central nervous system, including the transient receptor potential vanilloid 1 (TRPV1) channels and cannabinoid CB1 receptors. Furthermore, this compound can inhibit the reuptake of the endogenous cannabinoid anandamide, thereby potentiating its effects. Recent studies have also suggested its role in blocking peripheral sodium channels. Given its multifaceted pharmacology, quantifying this compound in brain tissue is essential for elucidating its precise role in analgesia and other neurological processes. LC-MS/MS offers the high sensitivity and selectivity required for accurate determination of this compound concentrations in complex biological matrices like brain tissue.
Experimental Protocols
Brain Tissue Sample Preparation
This protocol is adapted from a study quantifying this compound in rat brain homogenate.
Materials:
-
Brain tissue samples
-
Methanol
-
Internal Standard (IS) solution: this compound-d4 (50 pg/mL in methanol)
-
Deionized water
-
Centrifuge capable of 20,000 x g and 4°C
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
Procedure:
-
Homogenize brain tissue samples.
-
To 300 µL of brain homogenate, add 10 µL of methanol and 1 mL of the internal standard solution (this compound-d4).
-
Vortex the mixture and then centrifuge at 2000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and mix with 1 mL of H2O.
-
Perform Solid Phase Extraction (SPE):
-
Pre-activate an SPE cartridge with 3 mL of methanol, followed by 3 mL of acetonitrile, and then 3 mL of H2O.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 0.2% (v/v) acetic acid, followed by 3 mL of 70% (v/v) methanol, and then 3 mL of 50% (v/v) acetonitrile.
-
Elute the analyte with an appropriate solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 75% (v/v) methanol.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters are based on established methods for this compound analysis.
Liquid Chromatography (LC) Conditions:
-
Column: Luna 3 µm PFP(2) 100 Å (100 mm x 2 mm) or equivalent.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Gradient:
-
0.0 - 5.0 min: 80% to 100% B
-
5.0 - 7.5 min: Hold at 100% B
-
7.5 - 7.6 min: 100% to 80% B
-
7.6 - 10.0 min: Hold at 80% B
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Source Temperature: 450°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 394.4 -> 134.0 (Collision Energy: -45 eV).
-
This compound-d4 (IS): 398.4 -> 138.0 (Collision Energy: -45 eV).
-
Alternative Positive Ionization Transition: 396.3 -> 110.2 (Collision Energy: 9 V).
-
-
Collision Gas: Argon.
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in rat brain following a single oral administration of 20 mg/kg acetaminophen.
| Parameter | Value (Mean) | Units |
| Cmax | 150 | pg/g |
| tmax | 0.25 | hours |
| AUC0-2h | 117 | pg·h/g |
This compound Signaling Pathway
This compound exerts its effects through multiple pathways in the central nervous system. It is a potent activator of TRPV1 channels and also acts on CB1 receptors. Additionally, it inhibits the reuptake of the endocannabinoid anandamide, increasing its synaptic concentration.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in brain tissue. This protocol is a valuable tool for researchers investigating the pharmacokinetics and pharmacodynamics of paracetamol and its metabolites, contributing to a better understanding of its central analgesic mechanisms. The provided information on this compound's signaling pathways offers a broader context for interpreting quantitative findings.
References
- 1. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
AM404 as a Positive Control for TRPV1 Activation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands. Its involvement in pain signaling pathways has made it a significant target for analgesic drug development. AM404, a metabolite of the widely used analgesic acetaminophen, has been identified as a potent activator of the TRPV1 receptor. This makes this compound an excellent positive control for in vitro and in vivo experiments aimed at studying TRPV1 function and identifying novel TRPV1 modulators. These application notes provide detailed protocols and quantitative data for using this compound as a positive control in TRPV1 activation assays.
Mechanism of Action
This compound activates TRPV1 channels directly by binding to the vanilloid-binding pocket, the same site targeted by capsaicin.[1][2] This interaction induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+, into the cell.[3] This influx of cations depolarizes the cell membrane, leading to the generation of action potentials in neurons and the activation of various downstream signaling cascades in other cell types.
Data Presentation
The following tables summarize the quantitative data for this compound and the commonly used TRPV1 agonist, capsaicin, to provide a comparative reference for experimental design.
Table 1: Potency of TRPV1 Agonists in HEK293 Cells
| Agonist | Cell Line | Assay Type | Potency (EC50) | Reference |
| This compound | HEK293 expressing rat TRPV1 | 45Ca2+ uptake | ~6-7 µM | [4] |
| This compound | HEK293 expressing human TRPV1 | 45Ca2+ uptake | ~6-7 µM | [4] |
| This compound | HEK293 expressing human TRPV1 | Calcium Imaging | >1 µM (activation threshold) | |
| Capsaicin | HEK293 expressing human TRPV1 | Patch Clamp | 0.1-1 µM |
Table 2: Recommended Concentration Ranges for this compound as a Positive Control
| Experimental System | Recommended Concentration | Notes | Reference |
| HEK293 cells expressing TRPV1 | 1 - 30 µM | Concentration-dependent activation observed. | |
| Primary Dorsal Root Ganglion (DRG) Neurons | 10 - 30 µM | Effective for inducing calcium influx and cell death in a TRPV1-dependent manner. | |
| In vivo (rats) | 10 - 20 mg/kg (i.p.) | Shown to induce hypothermia via TRPV1 activation. |
Experimental Protocols
Calcium Imaging Assay in HEK293-TRPV1 Cells
This protocol describes the use of a fluorescent calcium indicator to measure the increase in intracellular calcium upon TRPV1 activation by this compound.
Materials:
-
HEK293 cells stably or transiently expressing TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated plates or coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO, for comparison)
-
TRPV1 antagonist (e.g., capsazepine, for validation)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed HEK293-TRPV1 cells onto poly-D-lysine coated 96-well plates or coverslips at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Imaging:
-
Acquire a baseline fluorescence reading for a few seconds.
-
Add this compound at the desired concentration (e.g., 10 µM) and immediately start recording the fluorescence intensity over time.
-
As a control, a vehicle (DMSO) and a known TRPV1 agonist like capsaicin (e.g., 1 µM) can be used in separate wells.
-
To confirm the specificity of the response, cells can be pre-incubated with a TRPV1 antagonist (e.g., 10 µM capsazepine) before the addition of this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve after agonist addition, corrected for the baseline fluorescence.
-
Whole-Cell Patch-Clamp Electrophysiology in HEK293-TRPV1 Cells
This protocol provides a general framework for recording TRPV1-mediated currents activated by this compound.
Materials:
-
HEK293 cells expressing TRPV1 cultured on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2-ATP, pH 7.2 with KOH.
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent HEK293-TRPV1 cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording:
-
Record baseline current for a stable period.
-
Apply this compound (e.g., 10 µM) via the perfusion system.
-
Record the inward current elicited by this compound. The current should be characteristic of TRPV1 activation (non-selective cation current).
-
Wash out the this compound with the external solution to observe current deactivation.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
Current-voltage (I-V) relationships can be determined by applying voltage ramps or steps during the peak of the this compound response.
-
Signaling Pathways and Visualizations
Activation of TRPV1 by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium.
Caption: this compound-mediated TRPV1 activation and downstream signaling.
The influx of calcium can activate various downstream effectors, including:
-
Calmodulin (CaM): A calcium-binding protein that can modulate the activity of other proteins, including protein kinases and phosphatases.
-
Calcineurin: A calcium- and calmodulin-dependent serine/threonine protein phosphatase. Activated calcineurin can dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and modulation of gene expression.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway: Calcium can indirectly activate the ERK pathway through various upstream kinases, leading to the phosphorylation of transcription factors like CREB and influencing cell proliferation, differentiation, and survival.
Caption: General workflow for a TRPV1 activation experiment using this compound.
Conclusion
This compound serves as a reliable and effective positive control for studying TRPV1 activation. Its well-characterized mechanism of action and predictable effects on intracellular calcium levels and ion channel currents make it an invaluable tool for researchers in academia and industry. The protocols and data provided in these application notes offer a solid foundation for the successful implementation of this compound in various experimental settings to investigate the function of the TRPV1 channel and to screen for novel therapeutic agents targeting this important pain receptor.
References
- 1. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for Assessing the Analgesic Effects of AM404 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AM404, the active metabolite of paracetamol (acetaminophen), has garnered significant interest for its analgesic properties.[1][2][3] Unlike its parent compound, this compound is understood to exert its effects through central mechanisms independent of cyclooxygenase (COX) inhibition.[1][2] A growing body of evidence suggests that this compound's analgesic action is mediated through multiple pathways, including the activation of TRPV1 receptors and the modulation of the endocannabinoid system. Recent findings also point to a peripheral mechanism involving the direct inhibition of voltage-gated sodium channels NaV1.7 and NaV1.8. This document provides detailed protocols for assessing the analgesic effects of this compound in various animal models, along with a summary of quantitative data and diagrams of key signaling pathways and experimental workflows.
Signaling Pathways of this compound-Mediated Analgesia
This compound's analgesic effects are attributed to its interaction with several key molecular targets in both the central and peripheral nervous systems.
Central Mechanism of Action
In the central nervous system, particularly in the periaqueductal grey (PAG), this compound activates a signaling cascade involving TRPV1 channels, metabotropic glutamate receptor 5 (mGlu5), and the endocannabinoid system. This ultimately leads to the reinforcement of descending serotonergic pathways that inhibit pain signals.
Caption: Central signaling pathway of this compound in the periaqueductal grey.
Peripheral Mechanism of Action
Recent research has uncovered a peripheral mechanism where this compound directly inhibits voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons. This action blocks the initiation and conduction of pain signals at their source.
Caption: Peripheral signaling pathway of this compound at the nociceptor.
Experimental Protocols for Assessing Analgesic Effects
A variety of animal models are employed to assess the analgesic properties of this compound. These models can be broadly categorized into those measuring responses to acute noxious stimuli and those evaluating persistent pain states.
Hot Plate Test
The hot plate test is a widely used method for evaluating thermal pain sensitivity and is effective for screening the properties of analgesic drugs in small laboratory animals.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal individually on the hot plate, maintained at a constant temperature (typically 50-55°C), and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is determined by the increase in paw withdrawal latency compared to the baseline and vehicle-treated groups.
References
Troubleshooting & Optimization
Technical Support Center: AM404 Solubility and Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM404. The following information is intended to help overcome common solubility challenges in aqueous buffers for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, typically up to 50 mg/mL[1]. Ethanol and DMF can also be used, with a similar solubility of 50 mg/mL[1].
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
A2: Precipitation occurs because this compound has very low solubility in aqueous buffers like phosphate-buffered saline (PBS). When the DMSO stock is diluted into an aqueous medium, the this compound can crash out of solution. To prevent this, it is crucial to adhere to the following guidelines:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally at or below 0.1% to minimize solvent toxicity and its effects on cell membranes. Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control to assess the impact on your specific cell line.
-
Stepwise Dilution: Avoid adding the this compound/DMSO stock directly to your final volume of aqueous buffer. Instead, perform a stepwise dilution. For example, you can make an intermediate dilution in a smaller volume of media before adding it to the final culture volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound/DMSO stock to the aqueous buffer to aid in its dispersion.
-
Warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help improve solubility.
Q3: What is the maximum concentration of this compound I can achieve in PBS?
A3: The aqueous solubility of this compound is pH-dependent. At a physiological pH of 7.2, the solubility in PBS is approximately 50 µg/mL. The solubility increases slightly to 95 µg/mL in PBS at pH 9.0[1]. Exceeding these concentrations will likely result in precipitation.
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a common formulation involves a mixture of solvents and surfactants to maintain this compound in solution. A widely used vehicle is a combination of DMSO, PEG300, Tween 80, and saline or PBS. A typical formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS[1]. It is crucial to prepare this formulation by sequentially adding and thoroughly mixing each component.
Q5: How should I store my this compound stock solution and working solutions?
A5:
-
Solid this compound: Store in a freezer at -20°C for long-term stability (up to 3 years)[1].
-
DMSO Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For frequent use, a stock solution can be stored at 4°C for up to a week.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment. The stability of this compound in aqueous buffers is limited, and it is susceptible to degradation over time.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration | pH (if applicable) | Reference |
| DMSO | 50 mg/mL | N/A | |
| Ethanol | 50 mg/mL | N/A | |
| DMF | 50 mg/mL | N/A | |
| PBS | 50 µg/mL | 7.2 | |
| PBS | 95 µg/mL | 9.0 | |
| Ethanol:PBS (1:3) | 0.25 mg/mL | 7.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 395.58 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.96 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you can first dilute 1 µL of the 10 mM stock into 99 µL of media to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium while gently swirling.
-
Ensure the final DMSO concentration is below 0.5% (preferably ≤ 0.1%).
-
Use the working solution immediately after preparation.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
-
Materials:
-
This compound (powder)
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline or PBS
-
-
Procedure (for a 1 mg/mL final concentration):
-
Dissolve the required amount of this compound in DMSO to make a concentrated stock (e.g., 20 mg/mL).
-
In a separate sterile tube, add 300 µL of PEG300 for every 1 mL of the final formulation.
-
Slowly add 50 µL of the this compound/DMSO stock to the PEG300 while vortexing.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 600 µL of sterile saline or PBS to bring the final volume to 1 mL and vortex thoroughly.
-
Visually inspect the solution for any precipitation before administration.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Optimizing AM404 Concentration for Maximal TRPV1 Activation
Welcome to the technical support center for the optimization of AM404 concentration in TRPV1 activation experiments. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data summaries to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and TRPV1.
Issue 1: Low or No TRPV1 Activation Signal
-
Question: I am not observing a significant increase in signal (e.g., calcium influx or whole-cell current) after applying this compound. What could be the reason?
-
Answer:
-
Suboptimal this compound Concentration: Direct activation of TRPV1 by this compound often requires concentrations greater than 1µM.[1] Ensure you are using a concentration range appropriate for your cell type and assay. A dose-response experiment is highly recommended to determine the optimal concentration.
-
Compound Solubility and Stability: this compound is lipophilic and may precipitate in aqueous solutions. Ensure your stock solution in DMSO is fully dissolved before diluting it into your final assay buffer. It is also recommended to prepare fresh dilutions for each experiment as this compound solutions can be unstable.
-
Cell Health and TRPV1 Expression: Confirm the viability of your cells and the expression level of TRPV1. Low expression will result in a weak signal. Consider using a positive control like capsaicin to validate cell health and receptor functionality.
-
Incorrect Assay Conditions: For calcium imaging, ensure proper loading of the calcium indicator dye and maintain physiological temperatures (unless investigating temperature-dependent effects). For patch-clamp, verify the seal resistance and whole-cell configuration.
-
Issue 2: High Background Signal or Non-Specific Effects
-
Question: I am observing a high background signal or effects in my control cells that do not express TRPV1. How can I address this?
-
Answer:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may induce non-specific effects. Keep the final DMSO concentration in your assay medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Off-Target Effects: At higher concentrations, this compound can interact with other cellular targets, such as cannabinoid receptors (CB1).[2] If you suspect off-target effects, consider using specific antagonists for these receptors in your control experiments.
-
Non-Specific Binding: this compound, being lipophilic, may bind non-specifically to plasticware or other components in your assay system. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help reduce non-specific binding.
-
Issue 3: Variability and Poor Reproducibility in Results
-
Question: My results for this compound-induced TRPV1 activation are inconsistent between experiments. What are the possible causes?
-
Answer:
-
Inconsistent this compound Preparation: Due to its potential for precipitation and instability in aqueous solutions, inconsistent preparation of this compound working solutions is a common source of variability. Always vortex your stock solution before use and prepare fresh dilutions for each experiment.
-
Fluctuations in Experimental Conditions: Ensure consistent cell passage numbers, seeding densities, incubation times, and temperatures across all experiments. Small variations in these parameters can significantly impact cellular responses.
-
Assay Plate Edge Effects: In plate-based assays, wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations, leading to variability. It is good practice to avoid using the outermost wells for critical experiments or to fill them with a buffer to minimize edge effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a TRPV1 activation assay?
A1: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for direct TRPV1 activation.[1] A full dose-response curve is necessary to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-25 mg/ml). To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C. Protect from light and moisture. Solutions in DMSO may be stored at -20°C for up to 3 months.
Q3: Can this compound activate other receptors besides TRPV1?
A3: Yes, this compound is also known to be an inhibitor of anandamide reuptake and can act as a weak agonist of cannabinoid receptors (CB1).[2] These off-target effects are more likely to be observed at higher concentrations.
Q4: What are the appropriate positive and negative controls for an this compound TRPV1 activation experiment?
A4:
-
Positive Control: Capsaicin is a potent and selective TRPV1 agonist and serves as an excellent positive control to confirm the functionality of the TRPV1 channels in your cells.
-
Negative Control:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
Untransfected/Wild-Type Cells: Cells that do not express TRPV1 to control for non-specific effects of this compound.
-
TRPV1 Antagonist: Pre-treatment with a specific TRPV1 antagonist, such as capsazepine, should block the effect of this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-mediated TRPV1 activation from various studies.
Table 1: Effective Concentrations of this compound for TRPV1 Activation
| Cell Type | Assay Type | Effective Concentration Range | EC50 | Reference |
| HEK293 cells expressing human TRPV1 | Calcium Imaging | > 1 µM | ~6-7 µM | [3] |
| Rodent Dorsal Root Ganglion (DRG) neurons | Calcium Imaging | > 1 µM | Not Reported | |
| HEK293 cells expressing rat TRPV1 | 45Ca2+ uptake | Not Reported | ~6 µM |
Table 2: Experimental Conditions for Studying this compound on TRPV1
| Parameter | Calcium Imaging | Patch-Clamp Electrophysiology |
| Cell Lines | HEK293-TRPV1, DRG neurons | HEK293-TRPV1, DRG neurons |
| Key Reagents | Fluo-4 AM, Fura-2 AM | Intracellular and extracellular recording solutions |
| Typical this compound Concentrations | 1 µM - 30 µM | 1 µM - 10 µM |
| Positive Control | Capsaicin (100 nM - 1 µM) | Capsaicin (1 µM) |
| Negative Controls | Vehicle (DMSO), Untransfected cells, Capsazepine | Vehicle (DMSO), Untransfected cells, Capsazepine |
Detailed Experimental Protocols
Protocol 1: Calcium Imaging Assay for this compound Dose-Response
This protocol describes how to perform a calcium imaging experiment to determine the dose-response relationship of this compound on TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom microplates
-
This compound
-
DMSO
-
Capsaicin
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in HBSS to prepare working solutions at 2x the final desired concentrations (e.g., for a final concentration range of 0.1 µM to 30 µM, prepare 2x solutions from 0.2 µM to 60 µM).
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for each well.
-
Compound Addition: Add 100 µL of the 2x this compound working solutions (or capsaicin for positive control, and HBSS with DMSO for vehicle control) to the respective wells.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 seconds) for a duration of 5-10 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by dividing the ΔF for each this compound concentration by the maximum response observed with a saturating concentration of capsaicin.
-
Plot the normalized response versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general method for recording TRPV1 currents in response to this compound application.
Materials:
-
TRPV1-expressing cells cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH
-
This compound stock solution in DMSO
-
Perfusion system
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Current Recording: Clamp the cell at a holding potential of -60 mV and record the baseline current.
-
This compound Application: Using a perfusion system, apply the external solution containing the desired concentration of this compound to the cell. Record the inward current elicited by the activation of TRPV1.
-
Dose-Response Measurement: Apply a range of this compound concentrations to different cells to construct a dose-response curve. Normalize the current response at each concentration to the maximal current evoked by a saturating concentration of capsaicin.
-
Data Analysis: Measure the peak inward current for each this compound concentration. Plot the normalized current versus the log of the this compound concentration and fit the data to determine the EC50.
Visualizations
Caption: TRPV1 signaling pathway upon this compound activation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of TRPV1 and cannabinoid CB1 receptors in AM 404-evoked hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Preventing AM404 degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of AM404 in experimental settings to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, or N-arachidonoylaminophenol, is an active metabolite of the common analgesic paracetamol (acetaminophen).[1] It is a biologically active lipid that exerts its effects through multiple pathways. Its primary mechanisms of action include:
-
Inhibition of anandamide reuptake: this compound is a competitive and selective inhibitor of the anandamide transporter, leading to increased levels of the endogenous cannabinoid anandamide in the synaptic cleft.[1][2]
-
Activation of TRPV1 receptors: It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[3][4]
-
Inhibition of cyclooxygenase (COX) enzymes: this compound can inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis.
-
Inhibition of voltage-gated sodium channels: It has been shown to directly inhibit NaV1.7 and NaV1.8 channels in peripheral sensory neurons.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, stock solutions are typically prepared in DMSO. For in vivo studies, formulations may involve a mixture of solvents like Tween 80, DMSO, and saline.
Q3: How should I store this compound powder and its solutions to prevent degradation?
Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below.
Q4: Can I store my this compound working solution at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. For frequent use, aliquots of the stock solution can be stored at 4°C for over a week. Long-term storage at room temperature can lead to degradation.
Q5: How many times can I freeze and thaw my this compound stock solution?
To avoid degradation, it is strongly recommended to aliquot your stock solution into single-use volumes and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures). | 1. Prepare fresh working solutions from a properly stored, unexpired stock solution. 2. Ensure stock solutions are aliquoted and stored at -80°C. 3. Avoid leaving solutions at room temperature or exposed to light for extended periods. |
| Precipitate forms in my this compound solution upon thawing or dilution. | The solubility of this compound may have been exceeded, or the solvent is not suitable for the final concentration. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. Sonication can also be used to aid dissolution. 3. Consider preparing a more dilute stock solution or using a different solvent system if precipitation persists. |
| My cells are showing signs of toxicity or off-target effects. | The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high. High concentrations of this compound can also induce cytotoxicity. | 1. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay. 3. Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Inconsistent results in different batches of experiments. | Potential degradation of this compound due to exposure to light or air (oxidation). | 1. Protect this compound solutions from light by using amber vials or wrapping tubes in foil. 2. Prepare fresh dilutions from the stock solution immediately before each experiment. 3. Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Frequently Used Aliquots | 4°C | Up to 1 week | Protect from light. |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | ~50 mM |
| DMSO | ~50 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 395.58 g/mol . For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 395.58 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 252.8 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM).
-
Important: Prepare the working solutions fresh immediately before adding them to your cell cultures. Do not store diluted working solutions in culture medium for extended periods.
-
Ensure the final concentration of DMSO in the culture medium is kept constant across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Gently mix the final working solutions before adding them to the cells.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The anandamide transport inhibitor this compound reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. athenaeumpub.com [athenaeumpub.com]
Technical Support Center: Off-Target Effects of AM404 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the known off-target effects of AM404. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as an anandamide transport inhibitor, but we are observing effects that are inconsistent with the inhibition of anandamide uptake. What could be the cause?
A1: this compound is known to have several off-target effects that can produce results independent of its action on anandamide transport. These include agonism at TRPV1 receptors, inhibition of cyclooxygenase (COX) enzymes, weak agonism at cannabinoid (CB1 and CB2) receptors, and direct inhibition of sodium and calcium channels.[1][2][3][4][5] It is crucial to consider these alternative mechanisms when interpreting your data.
Q2: Our experimental results show changes in prostaglandin levels after treatment with this compound. Is this an expected outcome?
A2: Yes, this is a potential and documented off-target effect. This compound can directly inhibit the activity of both COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway. This inhibition can lead to a reduction in the production of various prostaglandins.
Q3: We are observing rapid cellular responses, such as changes in ion flux, that seem too fast to be solely mediated by the inhibition of anandamide transport. What other targets might be involved?
A3: Rapid cellular responses to this compound are likely mediated by its direct action on ion channels. This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel. Its activation leads to a rapid influx of cations, primarily calcium and sodium. Additionally, recent studies have shown that this compound can directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) and modulate the activity of T-type and L-type calcium channels.
Q4: Can this compound directly activate cannabinoid receptors?
A4: Yes, this compound is considered a weak agonist of both CB1 and CB2 cannabinoid receptors. While its primary role in elevating endocannabinoid levels is through transport inhibition, direct receptor activation, although weak, may contribute to the observed cellular effects, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Calcium Influx Observed in a Non-neuronal Cell Line
-
Possible Cause: The observed calcium influx may be due to the activation of TRPV1 channels by this compound, as TRPV1 is expressed in various non-neuronal tissues.
-
Troubleshooting Steps:
-
Confirm TRPV1 Expression: Verify the expression of TRPV1 in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.
-
Use a TRPV1 Antagonist: Pre-incubate your cells with a specific TRPV1 antagonist, such as capsazepine, before adding this compound. If the calcium influx is blocked or significantly reduced, it confirms the involvement of TRPV1.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. TRPV1 activation by this compound typically occurs in the nanomolar to low micromolar range.
-
Issue 2: Reduction in Pro-inflammatory Mediator Release Unrelated to Cannabinoid Signaling
-
Possible Cause: The anti-inflammatory effects could be a result of COX-1 and/or COX-2 inhibition by this compound, leading to decreased prostaglandin synthesis.
-
Troubleshooting Steps:
-
Measure Prostaglandin Levels: Directly measure the levels of key prostaglandins (e.g., PGE2, PGD2) in your cell culture supernatant after this compound treatment using an ELISA kit.
-
Exogenous Arachidonic Acid: Provide exogenous arachidonic acid to the cells. If this compound's effect is due to COX inhibition, it should block the conversion of this supplemented arachidonic acid into prostaglandins.
-
Compare with Known COX Inhibitors: Run parallel experiments with known COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) inhibitors to compare the profile of prostaglandin inhibition.
-
Issue 3: Altered Neuronal Excitability in the Presence of CB1 Receptor Antagonists
-
Possible Cause: The changes in neuronal excitability may be due to the direct inhibition of voltage-gated sodium channels (NaV1.7, NaV1.8) or modulation of calcium channels by this compound.
-
Troubleshooting Steps:
-
Patch-Clamp Electrophysiology: Use patch-clamp techniques to directly measure the effect of this compound on sodium and calcium currents in your cells.
-
Use Specific Channel Blockers: Compare the effects of this compound with those of known sodium channel blockers (e.g., tetrodotoxin) or calcium channel blockers to see if they occlude or mimic the effect of this compound.
-
Varying Membrane Potential: Investigate if the inhibitory effect of this compound on sodium channels is state-dependent (resting, open, or inactivated) by applying different voltage protocols.
-
Quantitative Data on this compound Off-Target Activities
| Target | Activity | Cell/System | IC50 / EC50 / Ki | Reference(s) |
| TRPV1 | Agonist | Rat TRPV1-expressing HEK293 cells | ~1 µM (evoked inward current) | |
| COX-1 | Inhibitor | Isolated enzyme | Weak inhibition | |
| COX-2 | Inhibitor | Isolated enzyme | Weak inhibition (IC50 > 100µM) | |
| CB1 Receptor | Weak Agonist | --- | Low affinity | |
| CB2 Receptor | Weak Agonist | --- | Low affinity | |
| NaV1.7 | Inhibitor | Heterologous expression system | Potent inhibition | |
| NaV1.8 | Inhibitor | Heterologous expression system | Potent inhibition | |
| T-type Ca²⁺ Channels | Weak Inhibitor | α1H currents | ~30% inhibition at 10 µM | |
| Anandamide Transport | Inhibitor | Rat brain slices | Blocks high-affinity transport | |
| FAAH | Inhibitor | Rat brain homogenate | IC50 ~3 µM |
Experimental Protocols
Protocol 1: Fluorometric Cyclooxygenase (COX) Activity Assay
This protocol is adapted from commercially available kits and published methods.
-
Sample Preparation:
-
For cell lysates, wash ~2-6 x 10⁶ cells with PBS, centrifuge, and resuspend the pellet in 0.2-0.5 ml of lysis buffer containing a protease inhibitor cocktail.
-
For tissue homogenates, wash ~50-100 mg of tissue with PBS and homogenize in 0.2-0.5 ml of lysis buffer with a protease inhibitor cocktail on ice.
-
Centrifuge the lysate/homogenate and collect the supernatant. Determine the protein concentration.
-
-
Assay Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, a fluorescent probe, and a COX cofactor.
-
In a 96-well plate, add the reaction mix to wells designated for total activity, inhibitor (this compound), and a positive control.
-
To distinguish between COX-1 and COX-2 activity, add a selective COX-1 inhibitor (e.g., SC-560) or a COX-2 inhibitor (e.g., Celecoxib) to the respective wells. For total COX activity, add the vehicle (e.g., DMSO).
-
Add your sample (cell lysate or tissue homogenate) to the appropriate wells.
-
Initiate the reaction by adding an arachidonic acid solution to all wells simultaneously.
-
-
Data Analysis:
-
Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculate the COX activity by determining the rate of fluorescence increase in the linear range of the reaction.
-
The inhibitory effect of this compound is calculated as the percentage reduction in COX activity compared to the vehicle control.
-
Protocol 2: TRPV1 Activation Assay using Calcium Imaging
This protocol is based on standard calcium imaging procedures for assessing TRP channel activation.
-
Cell Preparation:
-
Plate cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line or primary dorsal root ganglion neurons) in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Calcium Indicator Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells gently with the buffer to remove excess dye.
-
-
Assay and Measurement:
-
Place the plate in a fluorescence microplate reader or a microscope equipped for live-cell imaging.
-
Establish a stable baseline fluorescence reading.
-
Add this compound at various concentrations to the wells. A known TRPV1 agonist like capsaicin should be used as a positive control.
-
Monitor the change in intracellular calcium concentration by recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) from the baseline (F₀) as ΔF/F₀.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Overview of this compound's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Experimental workflow for the COX activity assay.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. athenaeumpub.com [athenaeumpub.com]
- 5. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AM404-Induced Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize AM404-induced cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound, or N-arachidonoylphenolamine, is an active metabolite of the common analgesic paracetamol (acetaminophen).[1][2] It is known to exert its effects through multiple pathways, including:
-
Inhibition of anandamide reuptake: this compound is a well-known inhibitor of the cellular uptake of the endocannabinoid anandamide, thereby increasing its concentration in the synaptic cleft.
-
Activation of TRPV1 receptors: this compound is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][3]
-
Weak agonism of cannabinoid receptors: It acts as a weak agonist at both CB1 and CB2 cannabinoid receptors.
-
Inhibition of cyclooxygenase (COX): this compound can inhibit COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.[4]
Q2: Is this compound cytotoxic?
A2: The cytotoxicity of this compound is context-dependent, varying with concentration, cell type, and the duration of exposure. Several studies have reported no significant cytotoxicity at concentrations effective for its anti-inflammatory and neuroprotective effects (typically up to 10 µM) in cell lines such as primary rat microglia and human SK-N-SH neuroblastoma cells. However, at higher concentrations, this compound can induce cytotoxicity, which is often mediated by the activation of TRPV1 receptors.
Q3: What is the primary mechanism of this compound-induced cytotoxicity?
A3: The primary mechanism of this compound-induced cytotoxicity at high concentrations is believed to be the over-activation of TRPV1 receptors. This can lead to an excessive influx of calcium ions (Ca2+), triggering downstream apoptotic pathways and ultimately leading to cell death.
Q4: How can I determine if this compound is cytotoxic in my specific cell line?
A4: To determine the cytotoxic potential of this compound in your experimental model, it is recommended to perform a dose-response and time-course experiment. You can assess cell viability using standard cytotoxicity assays such as the MTT, LDH, or Trypan Blue exclusion assay. It is crucial to include appropriate vehicle controls (e.g., DMSO, the solvent for this compound) to ensure that the observed effects are due to this compound itself.
Q5: What are the typical signs of cytotoxicity in cell culture?
A5: Signs of cytotoxicity in cell culture can include:
-
A significant decrease in the number of viable cells.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased number of floating, dead cells in the culture medium.
-
Reduced metabolic activity, as measured by assays like the MTT assay.
-
Increased release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium.
Troubleshooting Guide
Issue: I am observing significant cell death in my long-term experiment with this compound.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a low concentration (e.g., 0.1 µM) and titrate up to the desired effective concentration, while monitoring cell viability at each step. |
| TRPV1-Mediated Cytotoxicity | If your cells express TRPV1 receptors, consider co-treatment with a TRPV1 antagonist (e.g., capsazepine) to block this pathway. This can help to isolate the desired effects of this compound from its potential TRPV1-mediated cytotoxicity. |
| Solvent Toxicity | Ensure that the final concentration of the solvent used to dissolve this compound (commonly DMSO) is at a non-toxic level for your cells (typically below 0.1%). Run a vehicle-only control to confirm that the solvent is not contributing to cell death. |
| This compound Degradation | This compound may degrade in culture medium over long incubation periods. This could lead to the formation of potentially toxic byproducts. It is advisable to refresh the culture medium with freshly prepared this compound at regular intervals during long-term experiments. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to this compound. If possible, test the effects of this compound on a panel of different cell lines to identify a more robust model for your studies. |
Quantitative Data on this compound Cytotoxicity
The following table summarizes available data on the cytotoxicity of this compound in different cell lines. It is important to note that direct IC50 values for this compound-induced cytotoxicity are not widely reported in the literature. The data presented here is largely based on qualitative observations from various studies.
| Cell Line | Concentration Range Tested | Observed Cytotoxicity | Reference(s) |
| Primary Rat Microglia | 0.1 - 10 µM | No significant cytotoxicity observed. | |
| SK-N-SH (Human Neuroblastoma) | Up to 10 µM | No significant reduction in cell viability. | |
| HEK293 (Human Embryonic Kidney) | >1 µM | Cytotoxicity observed, mediated by TRPV1 activation. | |
| DRG Neurons (Rodent) | High concentrations | Cell death observed, mediated by TRPV1 activation. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a specific volume of the cell culture supernatant (as per the kit instructions) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reagent from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells compared to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of this compound in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of AM404
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of AM404. This compound's lipophilic nature presents challenges for dissolution in aqueous solutions, making proper vehicle choice critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used vehicles for in vivo administration of this compound?
A1: Due to its poor water solubility, this compound is typically formulated in a vehicle containing a mixture of solvents and surfactants. Commonly reported vehicles include:
-
A combination of a surfactant like Tween 80, a solvent such as dimethyl sulfoxide (DMSO), and physiological saline.
-
A mixture of ethanol, a non-ionic surfactant like Cremophor EL, and saline.
-
Commercially available pre-formulated emulsions, such as Tocrisolve™ 100.
Q2: Can I dissolve this compound directly in saline?
A2: No, this compound is highly lipophilic and will not dissolve in purely aqueous solutions like saline. This will lead to precipitation and inaccurate dosing.
Q3: What are the key factors to consider when selecting a vehicle for this compound?
A3: The primary considerations are the desired route of administration (e.g., intraperitoneal, subcutaneous, oral gavage), the target concentration of this compound, and the potential for vehicle-induced toxicity or artifacts in your experimental model.
Q4: Are there any known side effects associated with the vehicle components?
A4: Yes, some components can have biological effects. For example, DMSO can exhibit anti-inflammatory and analgesic properties, and at high concentrations, may cause localized irritation.[1][2] Tween 80 has been reported to affect locomotor activity at high concentrations.[3][4] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q5: What is Tocrisolve™ 100 and when should I consider using it?
A5: Tocrisolve™ 100 is a water-soluble emulsion composed of soya oil, water, and a block co-polymer. It is designed to solubilize hydrophobic compounds like this compound for in vivo use and can be diluted with aqueous media. This is a convenient, ready-to-use option that can improve the consistency of your formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding saline to the DMSO/Tween 80 and this compound mixture. | Rapid change in solvent polarity ("salting out"). The final concentration of this compound exceeds its solubility in the aqueous mixture. | 1. Gradual Dilution: Add the saline dropwise to the DMSO/Tween 80/AM404 mixture while vortexing continuously. 2. Increase Surfactant Concentration: A higher concentration of Tween 80 may help to maintain the solubility of this compound in the final aqueous solution. 3. Reduce Final Concentration: If precipitation persists, you may need to lower the final target concentration of this compound. |
| The final solution is cloudy or contains visible particles. | Incomplete dissolution of this compound or precipitation over time. | 1. Ensure Complete Initial Dissolution: Make sure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle warming or sonication may aid this process. 2. Prepare Fresh Solutions: It is recommended to prepare the dosing solution fresh for each experiment to minimize the risk of precipitation over time. 3. Filter the Solution: For intravenous administration, it is critical to filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates. |
| Observed unexpected behavioral or physiological effects in the vehicle control group. | The vehicle components (e.g., DMSO, Tween 80, ethanol) are exerting their own biological effects at the administered concentration. | 1. Reduce the Concentration of Organic Solvents: If possible, lower the percentage of DMSO or ethanol in your final formulation. 2. Consider an Alternative Vehicle: If the vehicle effects are confounding your results, switching to a different formulation, such as an oil-based vehicle for oral or subcutaneous routes, or a commercial emulsion like Tocrisolve™ 100, may be necessary. |
| Difficulty in administering the vehicle via the chosen route (e.g., high viscosity). | The ratio of components in the vehicle may result in a solution that is too viscous for easy injection. | 1. Adjust Vehicle Ratios: Modify the percentages of the components. For instance, reducing the amount of Cremophor or PEG might lower viscosity. 2. Select an Appropriate Needle Gauge: Ensure the needle gauge is suitable for the viscosity of your formulation and the administration route. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Maximum Reported Solubility/Concentration | Route of Administration | Reference |
| DMSO | 50 mM | N/A (Stock Solution) | |
| Ethanol | 50 mM | N/A (Stock Solution) | |
| 10% DMSO, 10% Labrasol, 80% PEG400 | Not specified (used as a suspension) | Oral Gavage | |
| Ethanol:Cremophor:Saline (1:1:18) | Not specified | Subcutaneous | |
| Drop of Tween 80, 10% DMSO in Saline | 3, 5, and 10 mg/kg administered | Subcutaneous | |
| Tocrisolve™ 100 | Formulation dependent | N/A |
Note: The maximum solubility in mixed vehicles is often formulation-dependent and may require empirical determination.
Experimental Protocols
Protocol 1: Preparation of this compound in a Tween 80/DMSO/Saline Vehicle
-
Prepare Stock Solution: Weigh the desired amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or brief sonication can be used if necessary.
-
Add Surfactant: To the this compound/DMSO stock solution, add an equal volume of Tween 80 (resulting in a 1:1 ratio of DMSO to Tween 80). Vortex thoroughly to mix.
-
Dilute with Saline: Slowly add sterile physiological saline (0.9% NaCl) dropwise to the DMSO/Tween 80/AM404 mixture while continuously vortexing. The final concentration of DMSO and Tween 80 should be kept low (typically ≤10% each) to minimize potential toxicity. For example, to achieve a final concentration of 1 mg/mL this compound with 10% DMSO and 10% Tween 80, you would add 8 parts saline to 1 part of the this compound/DMSO stock and 1 part of Tween 80.
-
Final Formulation: The final solution should be a clear, homogenous emulsion. If any precipitation is observed, refer to the troubleshooting guide. Prepare this formulation fresh before each experiment.
Protocol 2: Preparation of this compound in an Ethanol/Cremophor/Saline Vehicle
-
Prepare Stock Solution: Dissolve this compound in 100% ethanol to make a concentrated stock solution.
-
Prepare Vehicle Mixture: In a separate tube, prepare the vehicle by mixing ethanol, Cremophor EL, and saline in a 1:1:18 ratio.
-
Combine and Dilute: Add the appropriate volume of the this compound/ethanol stock solution to the vehicle mixture to achieve the desired final concentration. Vortex thoroughly.
-
Final Formulation: Ensure the final solution is clear and free of precipitates. Prepare fresh daily.
Mandatory Visualization
Caption: this compound's dual mechanism in modulating nociceptive signaling.
Caption: Decision workflow for selecting an appropriate this compound vehicle.
References
Technical Support Center: Interpreting Biphasic Dose-Response Curves with AM404
This technical support center is designed for researchers, scientists, and drug development professionals who are using AM404 and may encounter biphasic dose-response curves in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret these complex results.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a pattern of response where the effect of a substance changes direction as the concentration increases. Typically, at low doses, an agonist or stimulatory effect is observed, which then diminishes and may even reverse to an antagonist or inhibitory effect at higher doses. This is in contrast to a typical sigmoidal dose-response curve where the effect increases with concentration until it reaches a plateau.
Q2: Why might I be observing a biphasic dose-response curve with this compound?
A2: this compound has a complex pharmacological profile with multiple known mechanisms of action, which is a common reason for observing biphasic responses. It is known to be an active metabolite of paracetamol (acetaminophen) and interacts with several targets.[1][2] A biphasic curve could arise from the engagement of different targets with varying affinities at different concentrations of this compound.
At lower concentrations, one mechanism may predominate, leading to a particular response. As the concentration increases, another mechanism with a lower affinity might become engaged, leading to an opposing or different effect that alters the initial response. For example, the analgesic effects of this compound are attributed to its actions on cannabinoid receptors, TRPV1 channels, and the inhibition of endocannabinoid reuptake.[3][4][5]
Q3: What are the known molecular targets of this compound that could contribute to a biphasic response?
A3: this compound is known to interact with the following targets, with varying potencies:
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: this compound is a potent activator of TRPV1.
-
Endocannabinoid System: It acts as an inhibitor of anandamide reuptake, thereby increasing the levels of the endogenous cannabinoid anandamide. It is also a weak agonist of cannabinoid receptors CB1 and CB2.
-
Voltage-Gated Sodium Channels: this compound can inhibit voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, which are involved in pain perception.
-
Cyclooxygenase (COX) Enzymes: It can inhibit COX-1 and COX-2, which are involved in prostaglandin synthesis.
A biphasic effect could, for instance, be due to activation of a pro-survival pathway at low concentrations and activation of a pro-apoptotic or cytotoxic pathway via a different target at higher concentrations.
Q4: How can I confirm that the biphasic curve I'm seeing is a real biological effect and not an artifact?
A4: To ensure the observed biphasic response is genuine, consider the following:
-
Replicate the experiment: Consistency across multiple independent experiments is crucial.
-
Use orthogonal assays: Measure a different downstream marker of the same biological process to see if the biphasic pattern holds.
-
Test for cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, leading to a downturn in the response curve in cell-based assays. Perform a cell viability assay in parallel with your primary experiment.
-
Use specific antagonists: If you hypothesize that the biphasic effect is due to the involvement of two different receptors, use specific antagonists for each receptor to see if you can selectively block one phase of the curve. For example, the TRPV1 antagonist capsazepine could be used to investigate the role of TRPV1 activation.
Troubleshooting Guides
Issue 1: The biphasic nature of the curve is weak or inconsistent.
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Concentration Range | Widen the range of this compound concentrations, particularly at the lower and higher ends, to better define both phases of the curve. Use a logarithmic dilution series. |
| Incorrect Data Analysis Model | Do not use a standard sigmoidal dose-response model. Employ a biphasic or non-monotonic regression model for data fitting. |
| High Background Noise in the Assay | Optimize your assay to reduce background signal, which can mask subtle stimulatory or inhibitory effects. |
| Cell Culture Conditions | Standardize cell seeding density and ensure the health and viability of the cells before starting the experiment. Inconsistent cell health can lead to variable responses. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting & Optimization |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile saline or media. |
| Cell Clumping | Ensure a single-cell suspension before seeding to have a uniform cell number in each well. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment, as it may be unstable in certain solvents or media over time. |
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects in In Vitro and In Vivo Studies
| System/Assay | Concentration Range | Observed Effect | Reference |
| Rat Trigeminal Ganglion Neurons | 1 µM | Activation of inward current (TRPV1-mediated) | |
| HEK293T cells expressing rat TRPV1 | 1 µM | Increase in intracellular calcium | |
| Rat Hippocampal Neurons in Culture | 1 µM | Inhibition of synaptic transmission | |
| C6 Glioma Cells | IC50 of 4.9 µM | Reduction in cell proliferation | |
| Primary Microglial Cell Cultures | 1-10 µM | Dose-dependent decrease in LPS-induced PGE2 release | |
| Rat Model of Neuropathic Pain | 1-10 mg/kg s.c. | Dose-dependent reduction in nocifensive responses | |
| Human Cerebrospinal Fluid (after paracetamol) | 5–40 nmol⋅L–1 | Presence of this compound detected |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for PGE2 Release in Primary Microglia
This protocol is adapted from Saliba et al. (2017).
-
Cell Culture: Culture primary microglial cells in DMEM containing 10% fetal calf serum and antibiotics.
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the cells and pre-treat with different concentrations of this compound (e.g., 0.1–10 µM) or vehicle (DMSO) for 30 minutes.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 10 ng/mL to each well (except for the unstimulated control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the supernatants from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the logarithm of the this compound concentration and fit the data using a suitable non-linear regression model.
Protocol 2: In Vivo Assessment of Antinociception in a Rat Model of Neuropathic Pain
This protocol is based on the methodology described by Costa et al. (2006).
-
Animal Model: Induce neuropathic pain in rats using a model such as the chronic constriction injury (CCI) of the sciatic nerve.
-
Drug Administration: Prepare solutions of this compound in a suitable vehicle (e.g., ethanol:cremophor:saline). Administer this compound subcutaneously (s.c.) once daily for a specified period (e.g., 7-14 days) at various doses (e.g., 1, 3, 5, 10 mg/kg).
-
Behavioral Testing: Assess thermal hyperalgesia (e.g., using a plantar test) and mechanical allodynia (e.g., using von Frey filaments) at baseline and at specific time points after drug administration.
-
Data Analysis: Plot the withdrawal latency or threshold against the this compound dose to generate a dose-response curve.
Mandatory Visualization
Caption: Potential signaling pathways of this compound at different concentrations.
Caption: A typical experimental workflow for generating a dose-response curve.
Caption: Logic diagram illustrating potential causes of a biphasic effect.
References
- 1. pnas.org [pnas.org]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of this compound in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic signature, bioactivity and safety of a non-hepatotoxic analgesic generating this compound in the midbrain PAG region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antagonizing the Effects of AM404
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for blocking the effects of AM404 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound, an active metabolite of paracetamol (acetaminophen), exhibits a complex pharmacology by interacting with multiple targets.[1][2][3][4] Its primary mechanisms of action include:
-
TRPV1 Agonism: this compound is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]
-
Endocannabinoid System Modulation: It inhibits the reuptake of the endocannabinoid anandamide, thereby indirectly activating cannabinoid receptors CB1 and CB2. It also acts as a weak agonist at these receptors directly.
-
COX Inhibition: this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in prostaglandin synthesis.
-
Sodium Channel Inhibition: It has been shown to inhibit voltage-gated sodium channels NaV1.7 and NaV1.8, particularly in peripheral neurons.
Q2: How can I block the TRPV1-mediated effects of this compound?
To specifically block the effects of this compound at the TRPV1 receptor, the use of a selective TRPV1 antagonist is recommended. The most commonly cited antagonist for this purpose is Capsazepine .
Q3: Which antagonists can be used to block the cannabinoid-related effects of this compound?
Since this compound's effects on the cannabinoid system are primarily through indirect agonism (anandamide reuptake inhibition) and weak direct agonism, selective antagonists for CB1 and CB2 receptors are effective.
-
For CB1 receptor antagonism: SR141716A (Rimonabant) and AM251 are widely used.
-
For CB2 receptor antagonism: SR144528 is a commonly used selective antagonist.
Q4: Can the effects of this compound be fully blocked by a single antagonist?
Not necessarily. Due to its multi-target nature, the complete blockade of this compound's effects may require a combination of antagonists, depending on the biological system and the specific effect being measured. For instance, if you are studying a response where both TRPV1 and CB1 receptors are involved, co-administration of Capsazepine and a CB1 antagonist like SR141716A may be necessary for complete inhibition.
Troubleshooting Guide
Issue: My chosen antagonist is not effectively blocking the effects of this compound.
Possible Causes & Solutions:
-
Incorrect Antagonist for the Pathway: this compound acts on multiple pathways. You may be using an antagonist for a pathway that is not predominantly active in your experimental model.
-
Solution: Re-evaluate the expected mechanism of action in your specific system. Consider using a panel of antagonists (e.g., a TRPV1 antagonist and a CB1 antagonist) to dissect the contribution of each pathway.
-
-
Suboptimal Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with this compound.
-
Solution: Perform a dose-response curve for the antagonist in your experimental setup to determine the optimal inhibitory concentration (e.g., IC50).
-
-
Pharmacokinetic Issues (In Vivo Studies): The antagonist may not have the appropriate absorption, distribution, metabolism, and excretion (ADME) properties for your experimental design, leading to insufficient concentration at the target site.
-
Solution: Review the literature for established dosing regimens and routes of administration for your specific animal model. Consider measuring plasma or tissue concentrations of the antagonist if possible.
-
-
This compound is Acting on a Different Target: The observed effect of this compound in your experiment might be mediated by a target you are not currently blocking (e.g., COX enzymes or sodium channels).
-
Solution: If blocking TRPV1 and cannabinoid receptors is ineffective, consider investigating the involvement of COX enzymes or sodium channels. You could use a non-steroidal anti-inflammatory drug (NSAID) as a COX inhibitor or a sodium channel blocker to test this hypothesis.
-
Experimental Protocols & Data
Antagonist Summary
| Antagonist | Target Receptor | Commonly Used for |
| Capsazepine | TRPV1 | Blocking this compound's effects as a TRPV1 agonist. |
| SR141716A (Rimonabant) | CB1 | Inhibiting the indirect and direct cannabinoid effects of this compound. |
| AM251 | CB1 | An alternative to SR141716A for blocking CB1 receptor activation. |
| SR144528 | CB2 | Investigating the involvement of the CB2 receptor in this compound's actions. |
General Experimental Protocol for Antagonism (In Vitro Cell-Based Assay)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with the chosen antagonist (e.g., Capsazepine, SR141716A) at various concentrations for a sufficient time (typically 15-30 minutes) to allow for receptor binding. Include a vehicle control group.
-
This compound Stimulation: Add this compound at a predetermined effective concentration (EC50) to the wells already containing the antagonist.
-
Incubation: Incubate for the desired period to elicit the biological response (e.g., calcium influx, cAMP measurement, gene expression).
-
Assay Measurement: Measure the response using the appropriate assay technique (e.g., fluorescent calcium indicator, ELISA, qPCR).
-
Data Analysis: Compare the response in the presence of this compound alone to the response in the presence of the antagonist and this compound. Calculate the percentage of inhibition.
General Experimental Protocol for Antagonism (In Vivo Rodent Model)
-
Acclimatization: Allow animals to acclimatize to the experimental conditions.
-
Antagonist Administration: Administer the antagonist (e.g., SR141716A, 1 mg/kg, i.p.) or its vehicle to the animals. The route and timing will depend on the antagonist's pharmacokinetics.
-
This compound Administration: After an appropriate pre-treatment time (e.g., 30 minutes), administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) or its vehicle.
-
Behavioral/Physiological Measurement: At the expected time of peak effect for this compound, perform the behavioral test (e.g., hot plate, von Frey) or physiological measurement.
-
Data Analysis: Compare the behavioral or physiological responses between the different treatment groups (Vehicle, this compound alone, Antagonist + this compound, Antagonist alone).
Visualizations
This compound Signaling Pathways and Points of Antagonism
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to AM404 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal responses to AM404 treatment. This compound, an active metabolite of paracetamol (acetaminophen), exhibits a complex pharmacological profile, which can contribute to inconsistent results.[1][2] This guide aims to provide solutions to common issues encountered during in vivo and in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in experimental settings.
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a multi-target mechanism of action. It is known to:
-
Act as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5]
-
Function as an inhibitor of anandamide reuptake, which increases the concentration of the endogenous cannabinoid anandamide in the synaptic cleft.
-
Directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral neurons.
-
Act as a weak agonist of cannabinoid receptors CB1 and CB2.
-
Inhibit cyclooxygenase (COX-1 and COX-2) activity, thereby reducing prostaglandin synthesis.
This complex pharmacology is a primary reason for variability in experimental outcomes, as the net effect of this compound can depend on the specific expression and sensitivity of these targets in the animal model and tissue being studied.
Q2: Why am I observing significant variability in analgesic responses between animals of the same strain?
A2: Inter-individual variability is a common challenge in animal research. With this compound, this can be pronounced due to:
-
Genetic Polymorphisms: Minor genetic differences within an inbred strain can lead to variations in the expression or function of this compound's targets (e.g., TRPV1, CB1 receptors, FAAH).
-
Metabolic Differences: The rate of this compound metabolism and clearance can vary between individual animals, affecting its bioavailability and duration of action. This compound is formed from the paracetamol metabolite 4-aminophenol by the enzyme Fatty Acid Amide Hydrolase (FAAH). Variations in FAAH activity can therefore influence this compound levels.
-
Baseline Endocannabinoid Tone: The endogenous levels of anandamide can differ between animals, which will influence the effect of this compound as an anandamide reuptake inhibitor.
-
Underlying Health Status: Subclinical infections or stress can alter an animal's physiological state and its response to treatment.
Q3: Can this compound be synthesized endogenously from paracetamol administration in my animal model?
A3: Yes, this compound is an active metabolite of paracetamol. When paracetamol is administered, it can be deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by FAAH in the brain to form this compound. Recent studies also show that this compound can be produced by peripheral sensory neurons. Therefore, if you are administering paracetamol, you are indirectly treating with this compound.
Q4: Is there a difference in this compound's effects when administered centrally versus peripherally?
A4: Yes, the site of action can significantly influence the observed effects.
-
Central Administration: Central application of this compound is associated with analgesia through its actions on TRPV1 and CB1 receptors in the brain and spinal cord.
-
Peripheral Administration: Peripheral application of this compound can produce analgesia by directly inhibiting voltage-gated sodium channels in nociceptive neurons, independent of TRPV1 or CB1 receptors.
Therefore, the route of administration in your experiments will determine which of this compound's mechanisms of action are predominantly being engaged.
Section 2: Troubleshooting Guide
This guide provides a structured approach to common problems encountered during animal studies with this compound.
Problem 1: High variability in dose-response.
| Potential Cause | Troubleshooting Steps |
| Genetic Variability | Consider using a single, well-characterized inbred strain to minimize genetic differences. If using an outbred stock, increase the sample size to account for higher variability. |
| Inconsistent Drug Administration | For oral gavage, ensure consistent technique to avoid accidental administration into the lungs. For all routes, ensure accurate dosing based on the most recent body weight. Prepare fresh drug solutions for each experiment to avoid degradation. |
| Metabolic Differences | Ensure animals are of a similar age and sex, as these factors can influence drug metabolism. Acclimatize animals properly to the housing and experimental conditions to minimize stress-induced metabolic changes. |
| Assay Variability | Ensure your behavioral or physiological assays are well-validated and that experimenters are properly trained and blinded to the treatment groups. |
Problem 2: Lack of a clear dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Saturation of Therapeutic Effect | It is possible that the lowest dose used is already producing a maximal effect. Include lower doses in your study design to capture the full range of the response. |
| Complex Pharmacology | This compound's multiple targets can lead to a non-linear dose-response curve. At different concentrations, this compound may engage different targets with varying affinities. Consider using selective antagonists for TRPV1 (e.g., capsazepine) or CB1 (e.g., rimonabant) to isolate the contribution of each pathway to the overall effect. |
| Route of Administration | The bioavailability and distribution of this compound will differ significantly between administration routes (e.g., intraperitoneal, subcutaneous, oral). Ensure the chosen route is appropriate for the intended target (central vs. peripheral). |
Problem 3: Unexpected or contradictory results (e.g., hyperalgesia instead of analgesia).
| Potential Cause | Troubleshooting Steps |
| TRPV1 Agonism | This compound is a potent TRPV1 agonist. Acute activation of TRPV1 can be pro-nociceptive (pain-causing), while prolonged activation can lead to desensitization and analgesia. The observed effect may depend on the timing of your measurements post-administration. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that are not well characterized. It is crucial to perform a full dose-response study to identify the optimal therapeutic window. |
| Animal Model Specifics | The expression levels of this compound's targets can vary between different animal models of disease (e.g., neuropathic vs. inflammatory pain). The underlying pathology may alter the animal's response to this compound. |
Section 3: Data Presentation
Table 1: In Vivo Analgesic Effects of this compound in Rodent Models
| Animal Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Neuropathic Pain (CCI) | Rat | 3, 5, 10 | Subcutaneous (s.c.), daily for 7 days | Dose-dependent prevention of thermal hyperalgesia and mechanical allodynia. | |
| Inflammatory Pain (Formalin) | Mouse | 1-10 | Intraperitoneal (i.p.) | Reduction in phase I (acute) paw licking time. | |
| Inflammatory Pain (CFA) | Rat | 1-10 | Subcutaneous (s.c.), daily for 14 days | Dose-dependent reduction in thermal and mechanical hypersensitivity. | |
| Acute Nociception (Hot Plate) | Rat | 10 | Not specified | Potentiated the analgesic action of anandamide. |
Table 2: Pharmacokinetic Parameters of this compound in Rat Brain Following Oral Acetaminophen Administration (20 mg/kg)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | 150 | pg/g | |
| Tmax (Time to Maximum Concentration) | 0.25 | hours | |
| AUC0-2h (Area Under the Curve) | 117 | pg·h/g | |
| Conversion Rate from Acetaminophen | 0.0013 | % |
Section 4: Experimental Protocols
Protocol 1: Assessment of this compound on Neuropathic Pain in Rats (Chronic Constriction Injury Model)
-
Animal Model: Induce chronic constriction injury (CCI) of the sciatic nerve in male Wistar rats (200-220g) as previously described.
-
Drug Preparation: Dissolve this compound in a vehicle of ethanol, cremophor, and saline (1:1:18). Prepare fresh solutions daily.
-
Treatment Protocol:
-
Begin treatment the day after surgery.
-
Administer this compound subcutaneously once daily for 7 to 14 days at doses of 3, 5, and 10 mg/kg.
-
Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold to mechanical stimulation.
-
Take baseline measurements before surgery and then at regular intervals throughout the treatment period.
-
-
Antagonist Studies (Optional): To investigate the mechanism of action, co-administer this compound with a CB1 antagonist (e.g., SR141716A), a CB2 antagonist (e.g., SR144528), or a TRPV1 antagonist (e.g., capsazepine) on the final day of testing.
Protocol 2: In Vitro Assessment of this compound on Microglial Activation
-
Cell Culture: Culture primary rat microglial cells.
-
Drug Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treatment Protocol:
-
Pre-treat microglial cells with this compound (0.1–10 μM) for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Include a vehicle-treated control group and an LPS-only group.
-
-
Endpoint Analysis:
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of prostaglandins (e.g., PGE2, PGD2) and isoprostanes using ELISA kits.
-
Measure COX-1 and COX-2 activity using commercially available assay kits.
-
Section 5: Visualizations
This section provides diagrams to illustrate key pathways and workflows related to this compound.
Caption: Multi-target signaling pathways of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for addressing variable this compound responses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
AM404 in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AM404 when dissolved in dimethyl sulfoxide (DMSO) and stored at room temperature. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a DMSO stock solution at room temperature?
Q2: What are the ideal long-term storage conditions for this compound in DMSO?
A2: For long-term storage, it is best practice to store this compound stock solutions at -20°C or -80°C[1]. This minimizes the risk of degradation. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[2][3].
Q3: What are the potential signs of this compound degradation in my DMSO stock?
A3: Visual signs of degradation can include color change or precipitation in your stock solution. However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of your this compound stock is to periodically test its concentration and purity using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can I store my diluted, ready-to-use this compound solution (in cell culture media) at room temperature?
A4: It is not recommended to store diluted aqueous solutions of this compound for extended periods, especially at room temperature. Aqueous environments can lead to hydrolysis or other forms of degradation more rapidly than in a pure DMSO stock. Prepare these solutions fresh for each experiment from a frozen DMSO stock.
Q5: What factors can negatively impact the stability of this compound in DMSO?
A5: Several factors can contribute to the degradation of compounds stored in DMSO. A primary concern is the absorption of water by DMSO from the atmosphere, as DMSO is hygroscopic. The presence of water can facilitate hydrolysis of the compound. Other factors include exposure to light (photodegradation) and repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results using the same this compound stock solution. | Degradation of this compound in the stock solution due to improper storage. | Prepare a fresh stock solution of this compound from powder. Aliquot the new stock into single-use vials and store at -80°C. Compare the performance of the new stock to the old one. |
| Perform an analytical check (e.g., HPLC) on the old stock solution to determine its concentration and purity. | ||
| Precipitate observed in the this compound DMSO stock after thawing. | The concentration of this compound may be too high for complete dissolution at lower temperatures, or the compound is precipitating out of solution over time. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, sonication may be attempted. Consider preparing a new stock at a lower concentration. |
| Reduced potency of this compound in bioassays over time. | This is a strong indicator of compound degradation. | Discard the old stock solution and prepare a fresh one. Implement a routine stability check for long-term experiments. |
Stability Data Overview
While specific quantitative stability data for this compound at room temperature is limited, the following table summarizes general findings for compound libraries stored in DMSO at ambient conditions. This data should be interpreted with caution and may not be representative of this compound's specific stability profile.
| Storage Duration | Probability of Observing the Compound Intact | Source |
| 3 Months | 92% | |
| 6 Months | 83% | |
| 1 Year | 52% |
Note: This data is from a study on a library of approximately 7200 diverse compounds and serves as a general reference.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC-UV
This protocol provides a general framework for determining the stability of this compound in DMSO over time at room temperature.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sample Storage:
-
Aliquot the 10 mM stock solution into several small, airtight vials (e.g., amber glass vials with PTFE-lined caps) to minimize headspace and light exposure.
-
Store these vials at room temperature (20-25°C) in a dark location.
-
-
Time Points for Analysis:
-
Designate time points for analysis, for example: T=0 (immediately after preparation), T=1 week, T=2 weeks, T=4 weeks, T=8 weeks, and T=12 weeks.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for cannabinoid-like molecules.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid or another suitable modifier) can be optimized. A starting point could be a 75:25 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by running a UV scan (typically around 214 nm for cannabinoids).
-
Sample Preparation for Injection: At each time point, take one vial of the stored this compound solution. Dilute a small, known volume of the stock solution with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Quantification: Create a calibration curve using freshly prepared standards of known this compound concentrations. The concentration of the stored sample can be determined by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time. This will provide a stability profile of this compound in DMSO at room temperature.
-
Visualizations
This compound Signaling Pathways
This compound is a bioactive lipid with a multi-target profile. It is known to be a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a weak agonist of cannabinoid receptors (CB1 and CB2), and an inhibitor of the anandamide transporter, which increases the synaptic concentration of the endogenous cannabinoid anandamide. Additionally, it has been shown to inhibit cyclooxygenase (COX) activity and certain voltage-gated sodium channels.
Caption: Simplified signaling pathways of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in DMSO.
Caption: Workflow for this compound in DMSO stability testing.
References
Technical Support Center: Measuring AM404's Effect on Endocannabinoid Tone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of measuring the effects of AM404 on endocannabinoid tone.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound and endocannabinoid quantification.
| Problem / Observation | Potential Cause | Suggested Solution |
| High variability in baseline endocannabinoid levels between subjects. | 1. Physiological differences: Endocannabinoid levels can be influenced by factors such as diet, stress, and time of day.[1] 2. Pre-analytical variability: Inconsistent sample handling and storage can lead to artificial fluctuations in endocannabinoid levels.[2][3] | 1. Standardize experimental conditions: Control for environmental factors and acclimatize animals to handling. Collect samples at the same time of day. 2. Implement rigorous sample collection protocols: Immediately process or flash-freeze tissues after collection. Use appropriate inhibitors of metabolic enzymes during sample preparation. |
| No significant increase in anandamide (AEA) levels after this compound administration. | 1. Sub-optimal dose of this compound: The concentration of this compound may not be sufficient to effectively inhibit the endocannabinoid reuptake mechanism. 2. Rapid metabolism of AEA: Fatty acid amide hydrolase (FAAH) can quickly degrade any newly accumulated AEA. 3. This compound's multifaceted action: this compound also interacts with other targets like TRPV1 channels, which could indirectly influence endocannabinoid tone. | 1. Perform a dose-response study: Test a range of this compound concentrations to determine the optimal dose for your experimental model. 2. Consider co-administration with a FAAH inhibitor: This can help to stabilize AEA levels and reveal the effect of reuptake inhibition by this compound. 3. Use specific antagonists: Employ selective antagonists for CB1 and TRPV1 receptors to dissect the specific contributions of each pathway to the overall effect. |
| Conflicting results regarding this compound's mechanism of action (reuptake vs. FAAH inhibition). | 1. Lack of selective tools: this compound can exhibit off-target effects, and its selectivity for the putative anandamide transporter over FAAH is debated. 2. Experimental model differences: The relative contribution of reuptake and enzymatic degradation to anandamide inactivation can vary between different cell types and tissues. | 1. Use comparative compounds: Include a selective FAAH inhibitor (e.g., URB597) and a compound with a similar structure to this compound but lacking effects on FAAH or TRPV1 (e.g., VDM11) as controls. 2. Utilize FAAH knockout models: Experiments in FAAH-deficient animals can help to isolate the effects of this compound on the endocannabinoid transporter. |
| Difficulty in detecting and quantifying low abundance endocannabinoids. | 1. Inadequate sensitivity of the analytical method. 2. Matrix effects: Components in the biological sample can interfere with the detection of the analytes. | 1. Optimize your LC-MS/MS or GC-MS method: Ensure proper tuning of the mass spectrometer and use appropriate internal standards for accurate quantification. 2. Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the endocannabinoid system?
A1: this compound is primarily known as an inhibitor of the anandamide membrane transporter (AMT), which leads to an increase in the synaptic concentration of the endocannabinoid anandamide (AEA). This effectively enhances the activation of cannabinoid receptors, particularly CB1 receptors. However, its mechanism is complex, as it has also been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH) at higher concentrations and to directly activate the transient receptor potential vanilloid type 1 (TRPV1) channel.
Q2: Why is it challenging to measure an increase in anandamide levels after this compound treatment?
A2: Measuring a significant and consistent increase in anandamide (AEA) levels following this compound administration is challenging due to several factors:
-
Rapid Metabolism: AEA is rapidly degraded by the intracellular enzyme fatty acid amide hydrolase (FAAH). Any increase in AEA due to transport inhibition by this compound can be quickly counteracted by FAAH activity.
-
Low Basal Levels: Endocannabinoids are present in very low concentrations (pmol/g to nmol/g range) in biological tissues, making their detection and quantification technically demanding.
-
Ex Vivo Artifacts: AEA levels can be artificially inflated or degraded during sample collection and preparation if not handled properly.
-
Complex Pharmacology of this compound: this compound's effects on other targets, such as TRPV1 channels, can lead to complex downstream signaling events that may indirectly influence AEA levels.
Q3: What are the best analytical methods for quantifying endocannabinoids?
A3: The gold-standard methods for the accurate quantification of endocannabinoids are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These techniques offer high sensitivity and selectivity, which are crucial for measuring the low concentrations of anandamide and 2-arachidonoylglycerol (2-AG) found in biological samples. Immunoassays are also available but may lack the required sensitivity and can suffer from cross-reactivity issues.
Q4: How can I minimize pre-analytical variability in my endocannabinoid measurements?
A4: To minimize pre-analytical variability, it is crucial to adopt standardized and rigorous protocols for sample collection, handling, and storage:
-
Rapid Inactivation of Enzymes: Immediately after tissue collection, enzymes that synthesize or degrade endocannabinoids must be inactivated. This is typically achieved by rapid freezing in liquid nitrogen or by homogenization in organic solvents containing enzyme inhibitors.
-
Controlled Storage: Samples should be stored at -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided as they can alter endocannabinoid levels.
-
Immediate Processing: For liquid samples like blood, immediate centrifugation at low temperatures is necessary to separate plasma or serum and prevent artificial synthesis of endocannabinoids.
Q5: Does this compound affect 2-arachidonoylglycerol (2-AG) levels?
A5: The primary described mechanism of this compound is the inhibition of anandamide reuptake. While some studies focus on its impact on anandamide, any potential effects on 2-AG levels are less well-characterized. Since 2-AG is degraded by a different enzyme, monoacylglycerol lipase (MAGL), a direct effect of this compound on 2-AG degradation is not expected. However, alterations in the overall endocannabinoid tone due to increased anandamide signaling could indirectly influence 2-AG synthesis or release.
Quantitative Data Summary
Table 1: Reported Potency of this compound at Various Molecular Targets
| Target | Action | Reported Potency (IC₅₀ / EC₅₀) | Reference |
| Anandamide Transporter (AMT) | Inhibition | ~1 µM | |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | ~10 µM | |
| TRPV1 Receptor | Activation | ~1-10 µM | |
| CB1 Receptor | Weak Agonist | >1 µM |
Table 2: Representative Basal Endocannabinoid Levels in Rodent Brain
| Endocannabinoid | Brain Region | Concentration Range | Reference |
| Anandamide (AEA) | Whole Brain | 10 - 50 pmol/g | |
| 2-Arachidonoylglycerol (2-AG) | Whole Brain | 5 - 15 nmol/g |
Note: These values can vary significantly between studies due to differences in analytical methods and experimental conditions.
Detailed Experimental Protocol
Protocol: Quantification of Anandamide in Mouse Brain Tissue by LC-MS/MS Following this compound Administration
-
Materials and Reagents:
-
This compound
-
Anandamide (AEA) analytical standard
-
Anandamide-d8 (AEA-d8) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
-
Animal Dosing and Sample Collection:
-
Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
At the designated time point, euthanize the animals via a method that minimizes post-mortem changes in endocannabinoid levels (e.g., cervical dislocation followed by decapitation).
-
Rapidly dissect the brain region of interest and immediately flash-freeze it in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation (Lipid Extraction):
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 2 ml of acetonitrile containing the internal standard (AEA-d8).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) on the supernatant to clean up the sample and concentrate the analytes.
-
Elute the endocannabinoids from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol
-
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for AEA and AEA-d8.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the AEA analytical standard.
-
Calculate the ratio of the peak area of AEA to the peak area of the internal standard (AEA-d8) for both the standards and the samples.
-
Determine the concentration of AEA in the samples by interpolating from the standard curve.
-
Normalize the results to the weight of the tissue.
-
Visualizations
Caption: Multifaceted signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for endocannabinoid quantification.
References
Technical Support Center: AM404 Formulation and Administration
This guide provides researchers, scientists, and drug development professionals with essential information for handling AM404, focusing on troubleshooting the common issue of its precipitation in physiological saline to ensure the integrity and success of experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I try to dilute it in physiological saline or PBS?
This compound is a lipophilic (fat-soluble) molecule, which means it has very poor solubility in aqueous (water-based) solutions like physiological saline or phosphate-buffered saline (PBS).[1] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO or ethanol, is introduced into an aqueous medium, the abrupt change in solvent polarity causes the compound to fall out of solution, resulting in precipitation.
Q2: What is the recommended solvent for preparing concentrated this compound stock solutions?
To create a stable concentrated stock solution, this compound should be dissolved in a water-miscible organic solvent. The most commonly used and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[2] this compound is readily soluble in both of these solvents at high concentrations.
Q3: How can I prepare a stable formulation of this compound in a saline-based solution for in vivo experiments?
To prevent precipitation for in vivo administration, it is critical to use a vehicle that can maintain this compound's solubility in an aqueous environment. A widely accepted method involves using a co-solvent system, typically a mixture of ethanol, a surfactant like Tween 80 (or Cremophor), and physiological saline.[3] A common formulation involves dissolving this compound in a pre-mixed vehicle of ethanol, Tween 80, and saline.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a detailed protocol and supporting data to help you prepare clear, stable this compound solutions.
Experimental Protocol: Preparation of Stable this compound Solution for Injection
Objective: To prepare a homogenous, precipitate-free solution of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
Ethanol (100%, anhydrous)
-
Tween 80 (Polysorbate 80) or Cremophor EL
-
Physiological saline (0.9% NaCl, sterile)
-
Sterile vials or tubes
Procedure:
-
Prepare the Vehicle:
-
In a sterile vial, combine the vehicle components. A frequently used ratio is 1 part ethanol, 1 part Tween 80 (or Cremophor), and 18 parts physiological saline (1:1:18 v/v/v).
-
Example for 1 mL of vehicle: Mix 50 µL of ethanol, 50 µL of Tween 80, and 900 µL of physiological saline.
-
Vortex the mixture vigorously until it forms a clear, homogenous solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder directly to the pre-mixed vehicle from Step 1.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure there is no visible particulate matter.
-
-
Final Check:
-
Before administration, always visually inspect the solution for any signs of precipitation.
-
If the solution has been stored, gently warm it and vortex again to ensure homogeneity.
-
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents, providing a clear reference for experimental design.
| Solvent System | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. | |
| Ethanol | ≥ 50 mg/mL | Recommended for primary stock solutions. | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Significant drop in solubility. | |
| PBS (pH 7.2) | ~0.05 mg/mL (50 µg/mL) | Very low solubility; high risk of precipitation. |
This compound: Mechanism of Action and Experimental Workflow
Signaling Pathways of this compound
This compound is an active metabolite of paracetamol and exhibits a complex mechanism of action. It is known to inhibit the reuptake of the endocannabinoid anandamide, leading to increased anandamide levels in the synapse. Additionally, it directly activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and can inhibit cyclooxygenase (COX) enzymes.
Caption: Key signaling interactions of this compound.
Logical Workflow for Solution Preparation
Following a systematic workflow is crucial to prevent experimental failure due to compound precipitation. The diagram below outlines the recommended decision-making process for preparing this compound solutions.
Caption: Workflow to avoid this compound precipitation.
References
Validation & Comparative
Validating the Specificity of AM404's Action on TRPV1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM404's performance as a TRPV1 channel activator against other relevant compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the validation of this compound's specificity.
This compound, or N-(4-hydroxyphenyl)arachidonoylamide, is a well-known metabolite of the analgesic drug paracetamol (acetaminophen) and has garnered significant interest for its pharmacological activities.[1] While it is frequently cited for its role as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a comprehensive understanding of its specificity is crucial for accurate interpretation of experimental results and for its potential therapeutic development. This guide aims to provide researchers with the necessary information to critically evaluate the specificity of this compound's action on TRPV1 channels.
Comparative Analysis of this compound and Alternative Compounds
To properly assess the specificity of this compound, its activity profile must be compared with that of other compounds with known mechanisms of action. This section provides a quantitative comparison of this compound with a classic TRPV1 agonist (Capsaicin), an endogenous TRPV1 agonist (Anandamide), a selective TRPV1 antagonist (Capsazepine), and a structurally related compound with distinct pharmacology (VDM11).
Table 1: Comparative Potency of this compound and Other Modulators at a Glance
| Compound | Primary Target | Mechanism of Action | Potency (TRPV1) | Other Notable Targets |
| This compound | Anandamide Transporter / TRPV1 | Inhibitor / Agonist | pEC50 = 7.4 | CB1 (weak agonist), CB2 (weak agonist), COX-1/COX-2 (inhibitor), NaV1.7/1.8 (inhibitor)[1] |
| Capsaicin | TRPV1 | Agonist | Sub-micromolar EC50 | - |
| Anandamide | Cannabinoid Receptors / TRPV1 | Agonist | pKi = 5.68 | CB1 (Ki = 89 nM), CB2 (Ki = 371 nM) |
| Capsazepine | TRPV1 | Antagonist | IC50 = 562 nM | - |
| VDM11 | Anandamide Transporter | Inhibitor | Inactive | Minimal activity at CB1, CB2, and TRPV1 |
Table 2: Detailed Quantitative Comparison of In Vitro Activities
| Compound | Target | Assay Type | Species | Potency (Value) | Potency (Units) |
| This compound | Anandamide Transporter | Inhibition of anandamide transport | - | 1[2] | µM (IC50) |
| TRPV1 | Activation of vanilloid receptors | - | 7.4 | pEC50 | |
| NaV1.7 / NaV1.8 | Inhibition of sodium channels | - | nanomolar | - (IC50) | |
| Anandamide | CB1 Receptor | Radioligand Binding | - | 89 | nM (Ki) |
| CB2 Receptor | Radioligand Binding | - | 371 | nM (Ki) | |
| TRPV1 | Radioligand Binding | rat | 5.68 | pKi | |
| Capsazepine | TRPV1 | Antagonism of capsaicin response | - | 562 | nM (IC50) |
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound's action on TRPV1 channels, two primary in vitro techniques are commonly employed: patch-clamp electrophysiology and calcium imaging. These methods allow for the direct measurement of ion channel activity in response to compound application.
Patch-Clamp Electrophysiology
This technique provides a high-resolution measurement of ion flow through the TRPV1 channel in response to this compound.
Objective: To measure the dose-dependent activation of TRPV1 channels by this compound and to determine if this activation is blocked by a specific TRPV1 antagonist.
Materials:
-
HEK293 cells stably expressing human TRPV1 channels
-
This compound
-
Capsaicin (positive control)
-
Capsazepine (TRPV1 antagonist)
-
Whole-cell patch-clamp setup
Procedure:
-
Culture HEK293-TRPV1 cells to 70-80% confluency.
-
Prepare solutions of this compound, capsaicin, and capsazepine at various concentrations.
-
Establish a whole-cell patch-clamp recording from a single HEK293-TRPV1 cell.
-
Apply increasing concentrations of this compound to the cell and record the resulting inward current, which is indicative of TRPV1 channel opening.
-
To test for specificity, pre-incubate the cells with a known concentration of capsazepine before applying this compound. A significant reduction or complete block of the this compound-induced current by capsazepine indicates a TRPV1-mediated effect.
-
As a positive control, confirm that the cells respond to capsaicin and that this response is also blocked by capsazepine.
Calcium Imaging
This high-throughput method allows for the measurement of changes in intracellular calcium concentration, a downstream consequence of TRPV1 activation.
Objective: To visualize and quantify the increase in intracellular calcium in response to this compound and to confirm the involvement of TRPV1 channels using a specific antagonist.
Materials:
-
Dorsal Root Ganglion (DRG) neurons (which endogenously express TRPV1) or HEK293-TRPV1 cells
-
This compound
-
Capsaicin (positive control)
-
Capsazepine (TRPV1 antagonist)
-
Fluo-4 AM (calcium indicator dye)
-
Fluorescence microscope
Procedure:
-
Plate DRG neurons or HEK293-TRPV1 cells in a multi-well plate.
-
Load the cells with the calcium indicator dye Fluo-4 AM.
-
Acquire a baseline fluorescence reading.
-
Apply this compound at various concentrations to the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
To validate specificity, pre-treat the cells with capsazepine before the addition of this compound. Inhibition of the calcium influx by capsazepine points to a TRPV1-dependent mechanism.
-
Use capsaicin as a positive control to confirm TRPV1 functionality and the effectiveness of the antagonist.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental logic, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of the Analgesic Efficacy of AM404 and Paracetamol
A detailed guide for researchers and drug development professionals on the relative analgesic potencies and mechanisms of paracetamol and its active metabolite, AM404, supported by preclinical experimental data.
This guide provides a comprehensive comparison of the analgesic properties of the widely used over-the-counter analgesic, paracetamol (acetaminophen), and its bioactive metabolite, N-arachidonoylphenolamine (this compound). While paracetamol is a household name for pain relief, emerging evidence increasingly points to this compound as the primary mediator of its analgesic effects. This comparison delves into their distinct mechanisms of action, supported by quantitative data from preclinical studies, to offer a clearer understanding of their individual and related contributions to pain management.
Quantitative Comparison of Analgesic Efficacy
Direct head-to-head clinical trials comparing the analgesic efficacy of this compound and paracetamol are currently lacking. However, preclinical studies in various animal models of pain provide valuable insights into their relative potencies. The following table summarizes key findings from separate studies, offering an indirect comparison of their effectiveness.
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Key Analgesic Outcome |
| Paracetamol | Acute Pain (General) | Human | Oral | 500 mg - 1000 mg | A 1000 mg dose is statistically superior to a 500 mg dose for achieving at least 50% pain relief.[1][2] |
| Inflammatory Pain | Rodent | Systemic | Varies | Robustly reduces mechanical and thermal hyperalgesia in models of inflammation.[3] | |
| Neuropathic Pain | Rodent | Systemic | Varies | Demonstrates anti-hyperpathic effects on thermal hyperalgesia and mechanical and cold allodynia.[3] | |
| This compound | Inflammatory Pain | Rat | Intraplantar Injection | 10 µl of 10 mM | Significantly decreased the nociceptive response to noxious stimuli in both naïve and inflamed rats.[4] |
| Inflammatory Pain | Rodent | Peripheral Injection | Not specified | Significantly reduced both early (neurogenic) and late (inflammatory) phases of pain behaviors in the formalin test. | |
| Thermal Pain | Rodent | Systemic or Central | Less prominent effects | Increased latency to pain response in hot plate and tail flick assays. | |
| Nociceptor Activity | In vitro | Not applicable | Dose-dependent | Significantly reduced sodium current amplitude in isolated dorsal root ganglion (DRG) neurons. |
Mechanisms of Analgesic Action: A Tale of a Prodrug and its Active Metabolite
Paracetamol is now largely understood to be a prodrug, meaning it is metabolized in the body to produce its pharmacologically active compound, this compound. This metabolic conversion is central to its analgesic effect.
Paracetamol's Pathway to Pain Relief
The metabolism of paracetamol to this compound primarily occurs in the central nervous system (CNS). The process involves the deacetylation of paracetamol to p-aminophenol, which then crosses the blood-brain barrier. Within the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form this compound.
While the primary analgesic action is attributed to this compound, paracetamol itself exhibits weak inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This action is thought to contribute to its antipyretic (fever-reducing) effects but is considered a minor component of its overall analgesic profile.
This compound: A Multi-Target Analgesic
This compound exerts its analgesic effects through a multi-pronged mechanism, targeting several key components of the pain signaling pathway.
-
Endocannabinoid System Modulation: this compound is a weak agonist of cannabinoid receptors CB1 and CB2 and inhibits the reuptake of the endogenous cannabinoid anandamide. This leads to increased anandamide levels in the synapse, enhancing cannabinoid signaling and producing analgesia.
-
TRPV1 Receptor Activation: this compound is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. While activation of peripheral TRPV1 receptors is typically associated with pain, supraspinal (in the brain) activation of TRPV1 by this compound leads to antinociception.
-
Inhibition of Voltage-Gated Sodium Channels: Recent evidence has revealed a significant peripheral mechanism of this compound. It directly inhibits voltage-gated sodium channels (NaV) 1.7 and 1.8, which are crucial for the initiation and propagation of pain signals in peripheral nociceptive neurons. This action effectively blocks the transmission of pain signals from the periphery to the CNS.
Experimental Protocols
The following are representative experimental protocols used to assess the analgesic efficacy of compounds like paracetamol and this compound in preclinical models.
Formalin Test for Inflammatory Pain
This model is widely used to assess analgesic activity in response to a persistent inflammatory stimulus.
-
Objective: To evaluate the efficacy of a test compound in reducing nociceptive behaviors in response to a formalin injection.
-
Procedure:
-
Rodents (typically rats or mice) are habituated to the testing environment.
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The animal's behavior is then observed for a set period (e.g., 60 minutes). Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified.
-
The test compound (e.g., this compound or paracetamol) or vehicle is administered prior to the formalin injection.
-
The total time spent in nociceptive behaviors is compared between the treated and vehicle control groups to determine the analgesic effect. The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes), allowing for the assessment of effects on both neurogenic and inflammatory pain.
-
Hot Plate Test for Thermal Pain
This test measures the latency of an animal's response to a thermal stimulus.
-
Objective: To determine the effect of a test compound on the thermal pain threshold.
-
Procedure:
-
The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at various time points post-administration.
-
An increase in the response latency indicates an analgesic effect.
-
References
- 1. Dose-response in direct comparisons of different doses of aspirin, ibuprofen and paracetamol (acetaminophen) in analgesic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Review of Systemic and Neuraxial Effects of Acetaminophen in Preclinical Models of Nociceptive Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
AM404 and Anandamide: A Comparative Analysis of CB1 Receptor Affinity
For Immediate Release
[City, State] – [Date] – In the landscape of cannabinoid research, both the endogenous cannabinoid anandamide and the synthetic compound AM404 are of significant interest due to their interactions with the cannabinoid type 1 (CB1) receptor. While both compounds ultimately lead to the activation of CB1 receptors, their mechanisms and binding affinities exhibit crucial differences. This guide provides a detailed comparison of their CB1 receptor affinities, supported by experimental data and methodologies, to inform researchers and professionals in drug development.
Summary of CB1 Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Experimental data reveals a significant disparity in the direct binding affinity of anandamide and this compound for the CB1 receptor.
| Compound | CB1 Receptor Binding Affinity (Ki) | Primary Mechanism of Action at CB1 |
| Anandamide | ~70 - 239 nM | Direct Agonist |
| This compound | ~1.8 µM (1800 nM)[1] | Anandamide Reuptake Inhibitor / Weak Partial Agonist |
Anandamide, an endogenous cannabinoid, demonstrates a considerably higher affinity for the CB1 receptor, with Ki values reported in the nanomolar range.[2] A meta-analysis of multiple studies indicated a mean Ki of 87.7 nM for rat CB1 receptors and 239.2 nM for human CB1 receptors, although it is important to note the high degree of variability across different studies. In contrast, this compound exhibits a much lower direct binding affinity for the CB1 receptor, with a reported Ki value of approximately 1.8 µM.[1] This indicates that anandamide is a more potent direct binder to the CB1 receptor than this compound.
The primary mechanism of this compound's cannabimimetic effects is not through direct, high-affinity binding to the CB1 receptor. Instead, this compound is primarily characterized as an inhibitor of anandamide transport or "reuptake".[3][4] By blocking the mechanism that removes anandamide from the synaptic cleft, this compound effectively increases the concentration and duration of anandamide's action at the CB1 receptor. While some evidence suggests that this compound can act as a weak partial agonist at the CB1 receptor, its primary pharmacological relevance in the context of the endocannabinoid system is attributed to its indirect agonist activity.
Experimental Protocols
The determination of CB1 receptor binding affinity is typically conducted through in vitro radioligand binding assays. A standard protocol involves the following key steps:
1. Preparation of CB1 Receptor Source:
-
Membranes are prepared from brain tissue (e.g., rat or mouse brain) or from cells engineered to express the human CB1 receptor (e.g., HEK293 or CHO cells).
-
The tissue or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the CB1 receptors.
2. Radioligand Displacement Assay:
-
A radiolabeled cannabinoid agonist with high affinity for the CB1 receptor, such as [3H]CP-55,940, is used.
-
The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (in this case, anandamide or this compound).
-
The reaction is allowed to reach equilibrium.
3. Separation and Quantification:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competitor ligand.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways
The distinct mechanisms of anandamide and this compound lead to different signaling pathway activations.
Anandamide directly binds to and activates the CB1 receptor, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, ultimately resulting in the regulation of neurotransmitter release.
This compound, by inhibiting the anandamide transporter (AMT), prevents the reuptake of anandamide from the synapse. This leads to an accumulation of synaptic anandamide, which then activates the CB1 receptor in the same manner as described above.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide transport inhibitor this compound and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Capsaicin and AM404 for TRPV1 Desensitization Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key pharmacological tools, capsaicin and AM404, used in the study of Transient Receptor Potential Vanilloid 1 (TRPV1) desensitization. Understanding the distinct mechanisms and experimental considerations of these compounds is crucial for designing and interpreting research focused on pain, inflammation, and sensory neuron function.
Introduction
The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous ligands. Its activation leads to the sensation of pain and the release of inflammatory mediators. A key characteristic of TRPV1 is its ability to undergo desensitization, a process of diminished responsiveness following prolonged or repeated agonist exposure. This phenomenon is of significant interest as it underlies the analgesic effects of topical capsaicin and represents a potential therapeutic target.
Capsaicin, the pungent compound in chili peppers, is the archetypal TRPV1 agonist, known for its potent activation and subsequent profound desensitization of the receptor. This compound, a metabolite of acetaminophen, is also a TRPV1 agonist but exhibits a distinct pharmacological profile as a partial agonist. This guide will objectively compare the performance of capsaicin and this compound in TRPV1 desensitization studies, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for capsaicin and this compound in relation to TRPV1 activation and desensitization. It is important to note that direct side-by-side comparisons of desensitization potency (e.g., IC50 for desensitization) are not extensively reported in the literature. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Parameter | Capsaicin | This compound | Reference |
| TRPV1 Agonist Class | Full Agonist | Partial Agonist | [1] |
| EC50 for TRPV1 Activation | 0.1 - 1.1 µM | 6 - 10 µM | [2] |
| Efficacy for Activation | High | Lower than Capsaicin | [1] |
| Desensitization Induction | Potent and rapid | Less efficient, weaker | [1] |
| Maximal Desensitization | Pronounced | Small reduction in response | [1] |
| Calcium Dependence | Strongly Ca2+-dependent | Ca2+-dependent |
Mechanisms of TRPV1 Desensitization
Capsaicin-Induced Desensitization
Capsaicin induces a robust and multifaceted desensitization of TRPV1 that involves several key cellular processes:
-
Calcium-Dependent Dephosphorylation: The primary mechanism is a rapid, calcium-dependent process. Influx of extracellular Ca2+ through the activated TRPV1 channel leads to the activation of the calcium/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the TRPV1 channel, rendering it less sensitive to subsequent agonist stimulation.
-
Protein Kinase A (PKA) Modulation: The cAMP-PKA signaling pathway can counteract desensitization. Phosphorylation of TRPV1 by PKA has been shown to reduce the rate and extent of desensitization.
-
Receptor Internalization: Prolonged exposure to capsaicin triggers the internalization of TRPV1 channels from the plasma membrane. This process contributes to a longer-term reduction in receptor availability and cellular responsiveness.
References
A Comparative Guide to FAAH Inhibitors: AM404, URB597, PF-04457845, and JNJ-42165279
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which impacts physiological processes including pain, inflammation, and mood.[1] Inhibition of FAAH elevates endogenous AEA levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2). This strategy is pursued to achieve therapeutic benefits, such as analgesia and anxiolysis, while potentially avoiding the adverse psychotropic effects associated with direct CB1 receptor agonists.[3][4]
This guide provides a comparative analysis of several compounds that interact with FAAH: AM404, a metabolite with a complex pharmacological profile, and a selection of well-characterized, selective FAAH inhibitors including URB597, PF-04457845, and JNJ-42165279.
Pharmacological Profiles of FAAH Inhibitors
This compound (N-arachidonoylphenolamine)
This compound is not a conventional FAAH inhibitor but rather an active metabolite of the common analgesic paracetamol (acetaminophen). In the brain, paracetamol's metabolite, p-aminophenol, is conjugated with arachidonic acid by the FAAH enzyme to form this compound. This unique formation pathway means that FAAH is essential for its production in this context.
This compound's mechanism of action is multifaceted:
-
Anandamide Reuptake Inhibition : It was first identified as an inhibitor of anandamide transport, which increases the concentration of AEA in the synapse.
-
TRPV1 Agonism : It is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a channel involved in pain sensation.
-
Cannabinoid Receptor Activity : It is a weak agonist of CB1 and CB2 receptors.
-
FAAH Inhibition : While FAAH is involved in its synthesis from paracetamol, this compound itself can also act as an inhibitor of FAAH, contributing to its ability to raise anandamide levels.
Selective FAAH Inhibitors
Unlike the broad-spectrum activity of this compound, several classes of highly selective FAAH inhibitors have been developed. These compounds are designed to target FAAH with high potency and specificity, minimizing off-target effects.
-
URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) : A potent, carbamate-based irreversible inhibitor of FAAH. It has been extensively used in preclinical studies to investigate the therapeutic potential of FAAH inhibition for conditions like pain, depression, and anxiety. While generally selective, some studies have reported potential off-target effects at higher concentrations.
-
PF-04457845 (N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide) : A potent and exquisitely selective, urea-based covalent inhibitor of FAAH. It covalently modifies the active-site serine nucleophile of the enzyme. PF-04457845 progressed to Phase II clinical trials for osteoarthritis pain but did not demonstrate efficacy, though it was well-tolerated. Its high selectivity makes it a valuable tool for pharmacological research.
-
JNJ-42165279 : A potent, selective, and slowly reversible covalent inhibitor of FAAH. It has been evaluated in Phase II clinical trials for social anxiety disorder and major depressive disorder. Studies have shown that it effectively increases levels of anandamide and other fatty acid amides in both plasma and cerebrospinal fluid.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and the selected FAAH inhibitors, derived from various experimental studies.
Table 1: Comparative In Vitro Inhibitory Activity
| Compound | Chemical Class | Mechanism of Inhibition | IC50 (Human FAAH) | IC50 (Rat FAAH) | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | Phenolamide | Competitive Anandamide Transport Inhibitor / FAAH Inhibitor | ~1 µM (for transport) | N/A | Also a potent TRPV1 agonist and weak CB1/CB2 agonist. |
| URB597 | Carbamate | Irreversible (Covalent) | 3 nM (liver) | 5 nM (brain) | Highly selective for FAAH over CB receptors and MAGL, but may inhibit other liver carboxylesterases at high doses. |
| PF-04457845 | Piperidine Urea | Irreversible (Covalent) | 7.2 nM | 7.4 nM | Exceptionally selective; shows no discernible activity against other serine hydrolases in vitro or in vivo. |
| JNJ-42165279 | Piperazinyl Urea | Slowly Reversible (Covalent) | 70 nM | 313 nM | Highly selective with regard to other enzymes, ion channels, transporters, and receptors. |
Table 2: Comparative In Vivo Preclinical and Clinical Data
| Compound | Key Preclinical Finding | Clinical Trial Indication | Highest Phase | Key Clinical Outcome |
|---|---|---|---|---|
| This compound | Analgesic effects demonstrated as the active metabolite of paracetamol. | N/A (Metabolite) | N/A | Found in human CSF after paracetamol administration. |
| URB597 | Antiallodynic and antihyperalgesic activity in inflammatory pain models at ~0.3 mg/kg. | PTSD, Depression | Preclinical | Not advanced to major clinical trials. |
| PF-04457845 | Potent antinociceptive effects in rat inflammatory pain models with a minimum effective dose of 0.1 mg/kg. | Osteoarthritis Pain | Phase II | Failed to show efficacy compared to placebo; well-tolerated. |
| JNJ-42165279 | Efficacious in the rat spinal nerve ligation (SNL) model of neuropathic pain. | Social Anxiety Disorder (SAD), Major Depressive Disorder | Phase II | Showed anxiolytic effect in SAD, but primary endpoint was not met. Well-tolerated. |
Experimental Protocols
I. In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory potency (IC50) of a compound against FAAH. The assay measures the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.
Principle: FAAH cleaves a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will reduce this rate.
Materials:
-
Enzyme Source: Recombinant human FAAH or tissue/cell homogenates.
-
Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA.
-
Substrate: AAMCA in a suitable solvent (e.g., ethanol).
-
Test Inhibitors: Dissolved in DMSO.
-
96-well white, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in cold FAAH Assay Buffer.
-
Plate Setup:
-
100% Activity Wells: Add assay buffer, diluted FAAH, and vehicle (DMSO).
-
Inhibitor Wells: Add assay buffer, diluted FAAH, and the test inhibitor at various concentrations.
-
Background Wells: Add assay buffer and vehicle, but no enzyme.
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 5-15 minutes) at 37°C to allow inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in the reader and measure fluorescence kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the background wells from all other wells.
-
Normalize the data to the 100% activity control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
II. In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant)
This protocol describes a widely used animal model to assess the analgesic efficacy of FAAH inhibitors in a state of persistent inflammatory pain.
Principle: A unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rodent induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a non-painful stimulus).
Materials:
-
Rodents (e.g., Sprague-Dawley rats).
-
Complete Freund's Adjuvant (CFA).
-
Test compound (e.g., PF-04457845) and vehicle.
-
Apparatus for assessing nociceptive thresholds (e.g., plantar test for thermal hyperalgesia, von Frey filaments for mechanical allodynia).
Procedure:
-
Baseline Measurement: Before any treatment, measure the baseline paw withdrawal latency to a thermal stimulus and the paw withdrawal threshold to mechanical stimuli for both hind paws.
-
Induction of Inflammation: Administer a single intraplantar injection of CFA (e.g., 100 µL) into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Pain Development: Allow 24-48 hours for the inflammation and associated pain hypersensitivity to fully develop.
-
Drug Administration: Administer the test FAAH inhibitor or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Assessment: At various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), re-measure the thermal withdrawal latency and mechanical withdrawal threshold in both paws.
-
Data Analysis:
-
The primary endpoint is the reversal of hyperalgesia/allodynia in the CFA-injected paw.
-
Data are often expressed as the percentage of the maximum possible effect (%MPE).
-
Compare the responses in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA) to determine efficacy and the minimum effective dose.
-
Mandatory Visualizations
Caption: Endocannabinoid signaling pathway and the mechanism of FAAH inhibitors.
Caption: Dual role of FAAH in the metabolism of paracetamol to this compound.
Caption: Typical experimental workflow for evaluating FAAH inhibitors in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Neuroprotective Effects of AM404 in a Preclinical Model of Excitotoxicity
Introduction
Excitotoxicity, a pathological process involving excessive neuronal stimulation by neurotransmitters such as glutamate, is a common hallmark of neurodegenerative diseases and acute brain injuries. The overactivation of N-methyl-D-aspartate (NMDA) receptors is a primary driver of this neuronal damage. Consequently, the development of neuroprotective agents capable of mitigating excitotoxic insults is a key objective in neuropharmacology. AM404 (N-arachidonoylphenolamine), a bioactive metabolite of the widely used analgesic paracetamol (acetaminophen), has emerged as a promising neuroprotective compound due to its multi-target profile.
This guide provides a comparative analysis of the neuroprotective effects of this compound in a validated preclinical model of NMDA-induced excitotoxicity. Its performance is evaluated against two alternative neuroprotective agents: the classic NMDA receptor antagonist MK-801 and the clinically approved antioxidant Edaravone.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the mechanisms of action and key quantitative results for this compound and its comparators in preclinical models of NMDA-induced excitotoxicity.
| Compound | Primary Mechanism | Preclinical Model | Concentration / Dose | Key Quantitative Results | Potential Advantages | Potential Limitations |
| This compound | Multi-target: Endocannabinoid modulator, TRPV1 agonist, COX inhibitor, reduces glutamate release. | Organotypic Hippocampal Slice Cultures (OHSC) | 50 µM | Potently prevented the increase in propidium iodide (PI) uptake, indicating a significant reduction in neuronal cell death. | Addresses multiple facets of neurodegeneration (excitotoxicity, inflammation, oxidative stress). | Complex pharmacology due to its multiple targets. |
| MK-801 (Dizocilpine) | Non-competitive NMDA receptor antagonist. | In vivo (Mouse Hippocampus) | 2 mg/kg | Attenuated NMDA-induced CA1 neuronal injury by approximately 66%. | High potency and direct targeting of the NMDA receptor. | Significant psychomimetic side effects have limited its clinical translation. |
| Edaravone | Free radical scavenger. | Rat Cerebrocortical Slices | 20 µM | Reduced the percentage of TUNEL-positive (apoptotic) cells from ~22% to ~7%. | Clinically approved for stroke and ALS, demonstrating a favorable safety profile in humans. | Primarily targets oxidative stress, which may be less effective against direct, severe excitotoxicity. |
Visualizing the Mechanism and Experimental Validation
Proposed Neuroprotective Signaling of this compound
The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways implicated in excitotoxicity and neuroinflammation.
AM404 and TRP Channels: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AM404, a key metabolite of the widely used analgesic paracetamol (acetaminophen), has garnered significant attention for its complex pharmacology. While primarily recognized as an inhibitor of anandamide reuptake and a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its interactions with other members of the TRP channel family are of critical interest for understanding its full spectrum of activity and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of this compound with various TRP channels, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Activity across TRP Channels
The following table summarizes the known quantitative data on the interaction of this compound with different TRP channels. It is important to note that while the activity of this compound on TRPV1 is well-documented, quantitative data for its cross-reactivity with other TRP channels, such as TRPA1 and various members of the TRPC and TRPM subfamilies, are not extensively available in the current scientific literature.
| Target Channel | Species | Assay Type | Measured Effect | Potency (EC50/IC50) | Reference |
| TRPV1 | Human | Patch Clamp & Calcium Imaging | Activation | > 1 µM | [1] |
| TRPV1 | Rat | Calcium Imaging & Electrophysiology | Activation | 1 µM (evoked notable inward current) | [2] |
| L-type Voltage-Gated Ca2+ Channels | Rat | Whole-cell Patch Clamp | Inhibition | IC50: 3.2 µM | [3][4] |
| TRPM8 | Mouse | In vivo analgesia model | No significant interaction observed | - |
Note: The lack of specific EC50 or IC50 values for TRPA1, TRPC, and most TRPM channels in the literature highlights a significant gap in the understanding of this compound's selectivity profile.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for two key experimental techniques used to assess TRP channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in response to a test compound.
Objective: To determine the effect of this compound on the activation or inhibition of specific TRP channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the TRP channel of interest.
-
This compound stock solution (in DMSO).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply the vehicle (DMSO) to control for any solvent effects.
-
Apply increasing concentrations of this compound to the cell via a perfusion system.
-
For agonist effects, apply this compound alone. For antagonist effects, co-apply this compound with a known agonist for the specific TRP channel being tested.
-
-
Data Analysis:
-
Record the current responses at each concentration of this compound.
-
Plot the concentration-response curve and fit the data using a suitable equation (e.g., Hill equation) to determine the EC50 or IC50 value.
-
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration, a key indicator of TRP channel activation.
Objective: To screen for the agonist or antagonist activity of this compound on various TRP channels.
Materials:
-
HEK293 cells expressing the TRP channel of interest.
-
This compound stock solution (in DMSO).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Seed the transfected cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
For antagonist screening, pre-incubate the cells with this compound before adding a known agonist.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the compound(s) using a plate reader or microscope.
-
For ratiometric dyes like Fura-2, measure the ratio of emissions at two different excitation wavelengths.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio as a measure of the change in intracellular calcium.
-
Generate concentration-response curves to determine the EC50 or IC50 values.
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: TRPV1 Signaling Pathway Activation by this compound and other stimuli.
Caption: General experimental workflow for assessing TRP channel cross-reactivity.
Summary and Implications
The available evidence strongly supports the role of this compound as a potent activator of TRPV1.[5] Its direct interaction with this channel is a key component of its analgesic properties. However, the selectivity profile of this compound across the broader TRP channel family remains largely uncharacterized. The finding that this compound can inhibit L-type voltage-gated calcium channels at low micromolar concentrations suggests that it may have effects on other ion channels beyond TRPV1.
The lack of quantitative data for TRPA1, TRPM8, and other TRP channels underscores the need for further investigation. A comprehensive understanding of this compound's cross-reactivity is crucial for:
-
Target Validation: Delineating the specific contributions of each channel to the overall pharmacological effects of this compound.
-
Drug Development: Designing more selective and potent analgesics with fewer off-target effects.
-
Safety Assessment: Identifying potential adverse effects arising from interactions with unintended TRP channel targets.
Researchers are encouraged to utilize the provided experimental protocols to systematically evaluate the activity of this compound across a panel of TRP channels. Such studies will be invaluable in elucidating the complete molecular mechanism of this important paracetamol metabolite and will pave the way for the development of novel therapeutics targeting the TRP channel family.
References
- 1. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The effects of anandamide transport inhibitor this compound on voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
AM404 vs. VDM-11: A Comparative Guide to Selectivity in Anandamide Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of AM404 and VDM-11, two commonly used inhibitors of anandamide (AEA) transport. The following sections present a comprehensive analysis of their selectivity, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Anandamide Transport Inhibitors
Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by its transport into the cell, followed by enzymatic degradation by fatty acid amide hydrolase (FAAH). Inhibitors of the anandamide membrane transporter (AMT) are valuable research tools and potential therapeutic agents, as they can elevate synaptic anandamide levels and enhance endocannabinoid signaling. This compound and VDM-11 are two such inhibitors, but they exhibit distinct pharmacological profiles.
Comparative Pharmacological Data
The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. While both this compound and VDM-11 inhibit anandamide transport, their off-target activities differ significantly. The following tables summarize the available quantitative data on their potency and selectivity.
| Compound | Primary Target | IC₅₀ (Anandamide Transport) | Cell Type |
| This compound | Anandamide Transport | ~1 µM[1] | Not specified |
| VDM-11 | Anandamide Transport | 4-11 µM[2] | Not specified |
Table 1: Potency in Anandamide Transport Inhibition. IC₅₀ values represent the concentration of the inhibitor required to reduce the transport of anandamide by 50%.
| Compound | FAAH Inhibition (IC₅₀) | TRPV1 Activation (pEC₅₀ / Activity) | CB₁ Receptor Binding (Kᵢ) | CB₂ Receptor Binding (Kᵢ) |
| This compound | 2.1 µM[3][4] | 7.4 (pEC₅₀)[1] / Agonist at >1µM | Weak Agonist | Weak Agonist |
| VDM-11 | 2.6 µM | Negligible Agonist Activity | > 5-10 µM | > 5-10 µM |
Table 2: Off-Target Activity Profile. This table highlights the differential selectivity of this compound and VDM-11 against key off-targets.
Analysis of Selectivity
VDM-11 emerges as the more selective inhibitor of anandamide transport. It displays significantly lower affinity for CB₁ and CB₂ receptors and has negligible agonist activity at TRPV1 receptors. While it does inhibit FAAH with a potency similar to this compound, its primary utility in research is derived from its more focused action on the anandamide transporter.
This compound , in contrast, possesses a broader pharmacological profile. It is a potent activator of the TRPV1 receptor and a weak agonist at CB₁ and CB₂ receptors. Furthermore, it inhibits FAAH with a potency comparable to its anandamide transport inhibition. This lack of selectivity necessitates careful consideration when interpreting data from experiments using this compound, as the observed effects may not be solely attributable to the inhibition of anandamide transport.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanisms of action for this compound and VDM-11.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the key assays used to characterize this compound and VDM-11.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the transport of anandamide into cells.
Materials:
-
Cell line (e.g., C6 glioma cells, Neuro-2a neuroblastoma cells)
-
Cell culture medium and supplements
-
Radiolabeled anandamide (e.g., [³H]anandamide)
-
Test compounds (this compound, VDM-11) and vehicle
-
Assay buffer
-
Cell lysis buffer
-
Liquid scintillation cocktail and counter
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound (this compound or VDM-11) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add radiolabeled anandamide to each well to initiate the uptake process. Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake and binding, a parallel set of experiments can be conducted at 4°C.
-
Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FAAH Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.
Materials:
-
Source of FAAH (e.g., rat brain homogenate, cell lysates)
-
Radiolabeled anandamide (e.g., [¹⁴C]anandamide) or a fluorogenic FAAH substrate
-
Test compounds (this compound, VDM-11) and vehicle
-
Assay buffer (typically at a higher pH, e.g., pH 9.0)
-
Organic solvent for extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates or liquid scintillation counter/fluorometer
Procedure:
-
Enzyme Preparation: Prepare a homogenate or lysate from a tissue or cell source expressing FAAH.
-
Reaction Setup: In a reaction tube, combine the enzyme preparation with the assay buffer.
-
Inhibitor Incubation: Add varying concentrations of the test compound or vehicle and pre-incubate for a specific duration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate (e.g., [¹⁴C]anandamide).
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Reaction Termination: Stop the reaction, for example, by adding an organic solvent.
-
Product Separation and Quantification:
-
Radiometric Assay: Separate the product (e.g., [¹⁴C]ethanolamine) from the substrate using TLC or liquid-liquid extraction and quantify the radioactivity.
-
Fluorometric Assay: If using a fluorogenic substrate, measure the fluorescence of the product using a fluorometer.
-
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC₅₀ value.
TRPV1 Activation Assay (Calcium Imaging)
This assay measures the ability of a compound to activate TRPV1 channels, typically by monitoring the influx of calcium into cells.
Materials:
-
Cell line overexpressing TRPV1 (e.g., HEK293-TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Test compounds (this compound, VDM-11) and vehicle
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Dye Loading: Seed HEK293-TRPV1 cells on glass coverslips or in multi-well plates. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer.
-
Baseline Measurement: Place the cells on the stage of a fluorescence microscope or in a plate reader and record the baseline fluorescence.
-
Compound Addition: Add the test compound (this compound or VDM-11) at various concentrations to the cells.
-
Fluorescence Measurement: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates calcium influx and channel activation.
-
Data Analysis: Quantify the change in fluorescence in response to the compound. Determine the EC₅₀ value (the concentration that elicits a half-maximal response) for agonists.
Conclusion
For researchers investigating the specific role of the anandamide membrane transporter, VDM-11 offers a more selective tool compared to This compound . Its limited activity at other relevant targets, such as CB₁/CB₂ and TRPV1 receptors, minimizes the potential for confounding off-target effects. In contrast, the pleiotropic activity of This compound necessitates the use of appropriate controls and careful interpretation of experimental outcomes. The choice between these two inhibitors should be guided by the specific research question and the desired level of pharmacological selectivity. This guide provides the necessary data and methodological framework to make an informed decision and to design rigorous experiments in the field of endocannabinoid research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of C6 glioma cell proliferation by anandamide, 1-arachidonoylglycerol, and by a water soluble phosphate ester of anandamide: variability in response and involvement of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
AM404 in Inflammatory vs. Neuropathic Pain: A Comparative Efficacy Guide
AM404, a prominent metabolite of the widely used analgesic paracetamol (acetaminophen), has garnered significant attention in pain research.[1][2][3] Initially identified as an inhibitor of anandamide transport, its mechanism of action is now understood to be multifaceted, involving the broader endocannabinoid system and other key pain signaling pathways.[4][5] This guide provides a comparative analysis of this compound's efficacy in preclinical models of inflammatory and neuropathic pain, presenting key experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.
Core Mechanisms of Action
This compound exerts its analgesic effects through several mechanisms:
-
Inhibition of Endocannabinoid Reuptake: By blocking the anandamide transporter, this compound increases the synaptic concentration of the endogenous cannabinoid anandamide, enhancing the activation of cannabinoid receptors (CB1 and CB2).
-
TRPV1 Receptor Activation: this compound is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in sensing heat and pain. Continuous activation of TRPV1 can lead to desensitization of nociceptive neurons, resulting in analgesia.
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): this compound can also inhibit FAAH, the enzyme responsible for the intracellular degradation of anandamide, further contributing to elevated endocannabinoid levels.
-
Direct Sodium Channel Blockade: Recent evidence suggests that this compound can directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons, preventing the initiation and propagation of pain signals.
The interplay of these mechanisms, particularly the engagement of CB1 and TRPV1 receptors, appears to be crucial for its differential efficacy in various pain states.
Caption: this compound's multifaceted mechanism of action in pain modulation.
Efficacy in Models of Neuropathic Pain
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. Preclinical models often involve surgical nerve injury. Studies consistently demonstrate that this compound is effective in alleviating the hallmarks of neuropathic pain, namely mechanical allodynia and thermal hyperalgesia.
Daily administration of this compound for at least one week has been shown to prevent the onset of and reverse established neuropathic pain behaviors in models like chronic constriction injury (CCI) and partial sciatic nerve ligation (PNL). The analgesic effect is dose-dependent, with doses around 10 mg/kg typically producing the maximum effect. This relief from neuropathic pain is largely mediated by the activation of CB1 and CB2 receptors, and to some extent TRPV1 receptors, as antagonists for these receptors can partially or fully reverse this compound's effects. Furthermore, this compound treatment has been shown to modulate key pathological pathways, inhibiting the overproduction of nitric oxide (NO) and the pro-inflammatory cytokine TNF-α, while enhancing the anti-inflammatory cytokine IL-10.
Quantitative Data: Neuropathic Pain Models
| Model | Species | This compound Dose / Regimen | Outcome Measure | Result | Citation |
| CCI | Rat | 1-10 mg/kg s.c. (daily for 7 days) | Mechanical Allodynia | Dose-dependent reversal of hypersensitivity. | |
| CCI | Rat | 10 mg/kg s.c. (daily for 7 days) | Thermal Hyperalgesia | Complete prevention of thermal hyperalgesia. | |
| PNL | Rat | 10 mg/kg (acute admin.) | Mechanical Allodynia | Significant reduction in allodynia. | |
| CCI | Rat | 1-10 mg/kg (daily) | Plasma Extravasation | Dose-dependent reduction in nerve injury-induced plasma leakage. | |
| CCI | Rat | Intrathecal Admin. | Mechanical & Cold Hyperalgesia | Attenuation of hypersensitivity. |
Experimental Protocol: Chronic Constriction Injury (CCI) Model
-
Animal Model: Male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level.
-
Nerve Injury: Four loose ligatures are tied around the sciatic nerve with a specific spacing. This procedure induces a chronic nerve compression that leads to the development of thermal hyperalgesia and mechanical allodynia within days.
-
Drug Administration: Following injury, animals are treated with this compound (e.g., 1-10 mg/kg, s.c. or i.p.) or vehicle, typically once daily for a period of 7 to 14 days.
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. A reduced withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., using the Hargreaves test). A shorter latency indicates hyperalgesia.
-
-
Biochemical Analysis: At the end of the treatment period, spinal cord or nerve tissue may be collected to measure levels of cytokines (TNF-α, IL-10), nitric oxide synthase (nNOS), or apoptotic markers.
Efficacy in Models of Inflammatory Pain
Inflammatory pain is caused by tissue damage and the subsequent release of inflammatory mediators. Common preclinical models include the injection of Complete Freund's Adjuvant (CFA) to induce localized, persistent inflammation, or formalin to cause an acute, biphasic pain response.
The efficacy of this compound in inflammatory models appears more varied and dependent on the administration paradigm compared to neuropathic models. Chronic daily treatment with this compound has been shown to produce a dose-dependent reduction in thermal and mechanical hyperalgesia in the CFA model. This effect is primarily mediated by CB1 receptor activation. In the formalin test, which models both acute neurogenic pain (Phase I) and inflammatory pain (Phase II), this compound effectively reduces nocifensive behaviors in Phase I but has shown less effect in Phase II. However, one study reported that acute systemic administration of this compound did not reduce mechanical allodynia in the CFA model, suggesting that a sustained treatment regimen may be necessary to combat established inflammatory pain. Recent studies also highlight a peripheral mechanism, where locally applied this compound can significantly reduce formalin-induced inflammatory pain by blocking sodium channels.
Quantitative Data: Inflammatory Pain Models
| Model | Species | This compound Dose / Regimen | Outcome Measure | Result | Citation |
| CFA | Rat | 1-10 mg/kg s.c. (daily for 14 days) | Thermal & Mechanical Hyperalgesia | Dose-dependent reduction in hypersensitivity. | |
| Formalin | Mouse | 1-10 mg/kg i.p. (acute admin.) | Paw Licking (Phase I) | Dose-dependent reduction in licking time. | |
| Formalin | Mouse | 1-10 mg/kg i.p. (acute admin.) | Paw Licking (Phase II) | No significant effect. | |
| CFA | Rat | 10 mg/kg (acute admin.) | Mechanical Allodynia | No significant effect observed. | |
| Formalin | Rat | Local application | Mechanical Hyperalgesia | Significant reduction in pain behaviors. |
Experimental Protocol: Complete Freund's Adjuvant (CFA) Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A single intraplantar injection of CFA into one hind paw is administered. CFA is an immunogen that induces a robust and long-lasting inflammatory response, characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration: Treatment with this compound (e.g., 1-10 mg/kg, s.c.) or vehicle typically begins either before or after the CFA injection and continues daily for up to 14 days.
-
Behavioral Testing: Paw withdrawal thresholds (mechanical) and latencies (thermal) are measured at baseline and at various time points post-CFA injection to assess the development and drug-induced reversal of hypersensitivity.
Comparative Summary and Experimental Workflow
This compound demonstrates significant analgesic properties in both neuropathic and inflammatory pain models, though its efficacy profile shows notable differences.
-
Neuropathic Pain: this compound appears robustly effective, particularly with chronic administration. Its mechanism in this context is complex, involving CB1, CB2, and TRPV1 receptors, and the modulation of neuroinflammatory and apoptotic pathways.
-
Inflammatory Pain: The efficacy of this compound in inflammatory models seems more contingent on the duration of treatment. While chronic dosing effectively reduces inflammatory hyperalgesia, acute administration may be less effective for established inflammation. The effect is predominantly mediated via CB1 receptors, with an emerging role for peripheral sodium channel blockade.
The requirement for sustained treatment in both pain states suggests that this compound's therapeutic action may rely on inducing long-term plastic changes in the nervous system, such as receptor desensitization or modulation of gene expression, rather than just acute symptomatic relief.
Caption: Generalized workflow for preclinical assessment of this compound.
References
- 1. pnas.org [pnas.org]
- 2. An Updated Review on the Metabolite (this compound)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Validating AM404's Inhibition of Sodium Channels: A Knockout Model-Based Comparison
A growing body of evidence positions AM404, the primary active metabolite of paracetamol (acetaminophen), as a direct inhibitor of nociceptive voltage-gated sodium channels, particularly NaV1.7 and NaV1.8. This action is increasingly recognized as a key mechanism behind the analgesic effects of paracetamol. To rigorously validate this hypothesis, researchers have turned to knockout models, providing a powerful tool to dissect the specific molecular targets of this compound. This guide compares the experimental data from studies utilizing knockout and other molecular techniques to elucidate the inhibitory action of this compound on sodium channels.
Unraveling the Mechanism: Beyond Cannabinoid and TRPV1 Receptors
For years, the analgesic properties of this compound were primarily attributed to its activity at cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) channel within the central nervous system. However, recent findings have shifted the focus to the peripheral nervous system, suggesting a more direct role for this compound in modulating pain signals at their source.[1][2][3][4] Studies have demonstrated that this compound is produced in primary sensory neurons and acts to inhibit sodium currents, thereby blocking the generation of action potentials that transmit pain signals.[1]
Experimental Validation: Pinpointing the Molecular Targets
To isolate and confirm the specific targets of this compound, researchers have employed a combination of electrophysiological studies on wild-type and genetically modified cells, including those with mutations in the sodium channel binding sites. While direct electrophysiological data from NaV1.7 or NaV1.8 knockout neurons treated with this compound is not extensively detailed in currently available literature, mutagenesis studies provide compelling evidence for a direct interaction.
Comparative Data on this compound Inhibition of Sodium Channels
| Channel Subtype | Cell Type | This compound Concentration | Inhibition | Validation Method | Reference |
| NaV1.7 | Heterologous Expression | Not specified | Strong Inhibition | Electrophysiology | |
| NaV1.8 | Dorsal Root Ganglion Neurons | Dose-dependent | Significant reduction in sodium current | Electrophysiology | |
| NaV1.8 (Wild-Type) | ND7/23 cells | 1 µM | Inhibition of whole-cell voltage-clamp recording | Electrophysiology | |
| NaV1.8 (F1759A mutant) | ND7/23 cells | 1 µM | Abolished inhibitory effect | Site-directed Mutagenesis & Electrophysiology | |
| Tetrodotoxin-resistant (TTX-R) currents (primarily NaV1.8) | Dorsal Root Ganglion Neurons | Not specified | Greatest effect observed on these currents | Electrophysiology |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The primary technique used to assess the inhibitory effect of this compound on sodium channels is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion channel currents in individual neurons or cells expressing specific channel subtypes.
Protocol Outline:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from wild-type rodents, or cell lines (e.g., ND7/23) are engineered to express specific human sodium channel subtypes (e.g., hNaV1.7, hNaV1.8).
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -80 mV) by the patch-clamp amplifier.
-
Current Elicitation: A series of depolarizing voltage steps (e.g., to 10 mV) are applied to the cell to activate the voltage-gated sodium channels, and the resulting inward sodium current is recorded.
-
Drug Application: this compound is applied to the cell at various concentrations.
-
Data Analysis: The amplitude and kinetics of the sodium currents before and after the application of this compound are compared to determine the extent of inhibition.
Signaling Pathways and Experimental Logic
The use of knockout and mutant models is crucial for dissecting the specific signaling pathways involved in this compound's action. The following diagrams illustrate the hypothesized mechanism and the experimental logic.
Caption: Paracetamol is metabolized to p-aminophenol, which is then converted to this compound by FAAH. This compound directly inhibits NaV1.7 and NaV1.8 channels in peripheral nociceptors, blocking the generation of pain signals.
Caption: This workflow illustrates the logical progression of experiments to validate the specific inhibition of sodium channels by this compound using knockout or mutant models.
Caption: The logical relationship demonstrating that if this compound's effect is specific to NaV1.7/1.8, its inhibitory action will be absent in neurons lacking or having altered forms of these channels.
Conclusion
The use of knockout and site-directed mutagenesis models has been instrumental in validating the direct inhibitory effect of this compound on voltage-gated sodium channels NaV1.7 and NaV1.8. This peripheral mechanism represents a significant shift in the understanding of paracetamol's analgesic action. While further studies with specific NaV1.7 and NaV1.8 knockout animals would provide additional confirmation, the existing data strongly support a direct channel-blocking role for this compound, opening new avenues for the development of targeted pain therapies.
References
A Comparative Analysis of AM404 and Other Cannabinoids in the Modulation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental evidence on the effects of AM404, a metabolite of acetaminophen, and other prominent cannabinoids, namely Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), on neuroinflammation. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate these findings.
Introduction to Neuroinflammation and Cannabinoid Neuromodulation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators such as cytokines, chemokines, reactive oxygen species, and nitric oxide. The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, has emerged as a key regulator of neuroinflammation. Exogenous cannabinoids, like THC and CBD from Cannabis sativa, and synthetic compounds like this compound, can modulate this system, offering potential therapeutic avenues for neuroinflammatory disorders.
Comparative Efficacy in Preclinical Models
This compound, THC, and CBD have all demonstrated anti-inflammatory properties in various experimental models of neuroinflammation. However, their potencies and mechanisms of action exhibit notable differences.
Inhibition of Microglial Activation
Microglia are the resident immune cells of the central nervous system and their activation is a hallmark of neuroinflammation. A key indicator of microglial activation is the production of nitric oxide (NO), a potent pro-inflammatory mediator.
This compound has been shown to effectively suppress NO secretion from lipopolysaccharide (LPS)-stimulated BV-2 murine microglial cells.[1] This effect appears to be independent of COX inhibition, CB2 receptor activation, and TRPV1 activation, suggesting a distinct mechanism of action, potentially through the inhibition of the transcription factor NF-κB.[1]
THC and CBD also inhibit microglial activation. Studies have shown that both cannabinoids can reduce the production of pro-inflammatory cytokines in activated microglia.[2] Specifically, both THC and CBD have been found to decrease the release of IL-1β and IL-6 from LPS-stimulated BV-2 microglial cells.[2][3]
| Compound | Model System | Key Findings | Reference |
| This compound | LPS-stimulated BV-2 microglia | Suppressed nitric oxide (NO) secretion. | |
| THC | LPS-stimulated BV-2 microglia | Decreased the release of IL-1β and IL-6. | |
| CBD | LPS-stimulated BV-2 microglia | Decreased the release of IL-1β and IL-6; more potent inhibitor of IL-6 than THC. | |
| This compound & THC | Gerbil model of cerebral ischemia | Both compounds reversed ischemia-induced behavioral, EEG, and histological damage. This compound at 2 mg/kg and THC at 1 mg/kg showed complete reversal. | |
| CBD | Aβ-injected mouse model (AD) | Dose-dependently inhibited the expression of GFAP (marker of astrogliosis), iNOS, and IL-1β. |
It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, direct extrapolation of relative potency should be made with caution.
Modulation of Pro-inflammatory Cytokines
The release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) is a central event in neuroinflammation.
This compound has been shown to modulate cytokine pathways in a rat model of neuropathic pain, preventing the overproduction of TNF-α. In another study, this compound decreased the production of IL-1β and IL-6 in a murine model of inflammation.
THC and CBD have been extensively studied for their effects on cytokine production. In LPS-activated BV-2 microglial cells, both THC and CBD significantly reduced the release of IL-1β and IL-6. Notably, CBD was found to be a more potent inhibitor of IL-6 release compared to THC in this model. A systematic review of in vivo studies concluded that CBD and CBD+THC combinations consistently exert an anti-inflammatory effect by reducing pro-inflammatory cytokines, whereas THC alone showed less consistent results.
Signaling Pathways and Mechanisms of Action
The anti-neuroinflammatory effects of this compound, THC, and CBD are mediated by a complex interplay of signaling pathways.
This compound exhibits a multifaceted mechanism of action. It is known to inhibit the cellular uptake of the endocannabinoid anandamide, thereby increasing its synaptic availability to act on cannabinoid receptors. While some of its effects are mediated through CB1 receptors, its inhibition of microglial NO production appears to be independent of CB1 and CB2 receptors. This compound is also a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and an inhibitor of cyclooxygenase (COX) enzymes, both of which are involved in inflammatory processes.
THC primarily exerts its effects through the activation of CB1 and CB2 receptors. Its psychoactive effects are mediated by CB1 receptors in the brain, while its immunomodulatory effects are largely attributed to its action on CB2 receptors expressed on immune cells, including microglia.
CBD has a low affinity for CB1 and CB2 receptors and its mechanism of action is thought to be polypharmacological. It can modulate the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide. CBD also interacts with other receptors, including TRPV1 channels and serotonin 5-HT1A receptors, which may contribute to its anti-inflammatory and neuroprotective properties.
Figure 1. Simplified overview of cannabinoid action on activated microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of this compound and other cannabinoids on neuroinflammation.
In Vitro Microglial Activation and Nitric Oxide (NO) Production Assay
This protocol is used to assess the ability of cannabinoids to inhibit the production of nitric oxide, a pro-inflammatory mediator, by activated microglial cells.
1. Cell Culture:
-
Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
BV-2 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, THC, CBD, or vehicle control (e.g., DMSO).
-
After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) from E. coli (1 µg/mL) to induce an inflammatory response.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation with the treatments and LPS, the cell culture supernatant is collected.
-
50 µL of the supernatant is transferred to a new 96-well plate.
-
50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.
Figure 2. Experimental workflow for the in vitro microglial NO production assay.
Quantification of Cytokine Levels in Brain Tissue by ELISA
This protocol describes the measurement of pro-inflammatory cytokine levels in brain tissue from an in vivo model of neuroinflammation.
1. In Vivo Model of Neuroinflammation:
-
Adult male C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of LPS (e.g., 2 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.
-
Control animals receive an i.p. injection of sterile saline.
-
Cannabinoids (this compound, THC, or CBD) or vehicle are administered at a specified time point before or after the LPS injection.
2. Brain Tissue Homogenization:
-
At a predetermined time after LPS administration (e.g., 4, 6, 8, or 24 hours), mice are euthanized, and their brains are rapidly dissected and frozen.
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant is collected.
3. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Commercially available ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α) are used.
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed, and the brain homogenate samples and standards are added to the wells.
-
After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.
-
A substrate solution is added to produce a colorimetric reaction.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cytokine concentrations in the samples are calculated from the standard curve.
In Vivo Model of LPS-Induced Neuroinflammation
This protocol outlines the induction of neuroinflammation in mice using lipopolysaccharide (LPS).
1. Animals:
-
Adult male C57BL/6 mice are commonly used. They should be housed under standard laboratory conditions with ad libitum access to food and water.
2. LPS Preparation and Administration:
-
LPS from E. coli (e.g., serotype O111:B4) is dissolved in sterile, pyrogen-free saline to the desired concentration.
-
A single intraperitoneal (i.p.) injection of LPS is administered. Doses can range from low (e.g., 0.5 mg/kg) to high (e.g., 5 mg/kg) depending on the desired severity and duration of the inflammatory response.
3. Cannabinoid Treatment:
-
This compound, THC, CBD, or vehicle control is administered via a suitable route (e.g., i.p., oral gavage) at a specified time relative to the LPS injection (either as a pre-treatment or post-treatment).
4. Assessment of Neuroinflammation:
-
At various time points after LPS injection, animals are euthanized, and brain tissue is collected for analysis.
-
Endpoints for assessing neuroinflammation can include:
-
Quantification of pro-inflammatory cytokine and chemokine levels in brain homogenates by ELISA or multiplex assays.
-
Measurement of microglial and astrocyte activation markers (e.g., Iba1, GFAP) by immunohistochemistry or Western blotting.
-
Gene expression analysis of inflammatory mediators by quantitative PCR (qPCR).
-
Behavioral tests to assess sickness behavior and cognitive function.
-
Conclusion
This compound, THC, and CBD all demonstrate significant anti-neuroinflammatory properties, primarily through the modulation of microglial activation and the suppression of pro-inflammatory mediators. While their mechanisms of action differ, with THC acting primarily through CB1/CB2 receptors, CBD exhibiting polypharmacology, and this compound displaying a complex profile including endocannabinoid uptake inhibition and TRPV1 activation, they all represent promising candidates for the development of novel therapeutics for neuroinflammatory disorders. Further head-to-head comparative studies are warranted to delineate their relative potencies and therapeutic windows for specific neurodegenerative conditions. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
- 1. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 2. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Divergence of AM404 and Classical NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of AM404, the active metabolite of paracetamol, and classical non-steroidal anti-inflammatory drugs (NSAIDs). It is designed to offer an objective analysis supported by experimental data to inform research and drug development in analgesia and inflammation.
Core Mechanistic Differences at a Glance
Classical NSAIDs, such as ibuprofen and diclofenac, primarily exert their analgesic, anti-inflammatory, and antipyretic effects through the direct inhibition of cyclooxygenase (COX) enzymes.[1][2] This action blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[1] In contrast, this compound's mechanism is multifaceted and largely centered on the modulation of the endocannabinoid and vanilloid systems, with a more nuanced and indirect effect on prostaglandin synthesis.[3]
Quantitative Comparison of Molecular Targets
The following table summarizes the key quantitative data regarding the interaction of this compound and representative classical NSAIDs with their primary molecular targets.
| Target | This compound | Ibuprofen | Diclofenac |
| COX-1 Inhibition (IC50) | Weak, reversible reduction of activity reported in microglia. Precise IC50 not consistently reported. | ~12 µM | ~0.076 µM |
| COX-2 Inhibition (IC50) | Weak, reversible reduction of activity reported in microglia. Precise IC50 not consistently reported. | ~80 µM | ~0.026 µM |
| Anandamide Reuptake Inhibition (IC50) | ~1 µM | Not a primary mechanism. | Not a primary mechanism. |
| TRPV1 Activation | Potent agonist; activation observed at concentrations >1µM. | No direct agonistic activity. | No direct agonistic activity. |
| FAAH Inhibition (IC50) | Indirectly inhibits anandamide degradation. | ~134 µM (in rat brain homogenates) | Not a primary mechanism. |
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by classical NSAIDs and this compound.
Caption: Signaling pathway of classical NSAIDs.
References
- 1. First evidence of the conversion of paracetamol to this compound in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
AM404 vs. THC: A Comparative Analysis of Neuroprotection and Side Effects
For Immediate Release
A comprehensive review of experimental data reveals distinct profiles for AM404 and Δ⁹-tetrahydrocannabinol (THC) in neuroprotective efficacy and associated side effects. This guide synthesizes preclinical findings to offer a comparative perspective for researchers and drug development professionals in the field of neuropharmacology.
This compound, a metabolite of acetaminophen, and THC, the principal psychoactive constituent of cannabis, have both demonstrated significant neuroprotective properties in various experimental models of neuronal injury. However, their mechanisms of action and side effect profiles present a crucial divergence for potential therapeutic applications. This comparison guide provides a detailed overview of the current scientific evidence, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Neuroprotective Efficacy
Experimental studies, primarily in models of cerebral ischemia and excitotoxicity, have shown that both this compound and THC can effectively reduce neuronal damage. A key in vivo study using a gerbil model of transient global cerebral ischemia provides a direct comparison of their neuroprotective capabilities.
| Compound | Model | Dosage | Neuroprotective Outcome | Reference |
| This compound | Gerbil; Transient Global Cerebral Ischemia | 2 mg/kg | Completely reversed ischemia-induced histological damage in the hippocampal CA1 region. | [1][2][3] |
| THC | Gerbil; Transient Global Cerebral Ischemia | 1 mg/kg | Completely reversed ischemia-induced histological damage in the hippocampal CA1 region. | [1][2] |
| This compound | Rat; Ouabain-induced Excitotoxicity | 2 mg/kg | Attenuated CA1 neuronal injury by approximately 66%. | |
| THC | Rat; Ouabain-induced Excitotoxicity | 1 mg/kg | Reduced infarct volume by 36% after 7 days. | |
| This compound | Organotypic Hippocampal Slice Cultures; NMDA-induced Excitotoxicity | 50 µM | Potently prevented the increase in propidium iodide uptake, indicating a significant reduction in neuronal death. | |
| THC | Rat Cortical Neuron Cultures; Glutamate-induced Neurotoxicity | 10 µM | Reduced glutamate-induced neurotoxicity. |
Comparative Side Effect Profile
A critical differentiator between this compound and THC lies in their side effect profiles, particularly concerning psychoactivity and thermoregulation.
| Side Effect | This compound | THC | Reference |
| Psychoactive Effects | Generally considered non-psychoactive at neuroprotective doses. | Principal psychoactive component of cannabis, inducing euphoria, anxiety, paranoia, and cognitive impairment. | |
| Hypothermia | Did not induce a decrease in body temperature at a neuroprotective dose of 2 mg/kg. | Induced a significant decrease in body temperature at neuroprotective doses of 1 and 2 mg/kg. | |
| Other Side Effects | Limited data available on other side effects. As a metabolite of paracetamol, high doses may carry risks associated with the parent compound. | Dry mouth, red eyes, increased heart rate, impaired short-term memory, and coordination problems. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and THC are mediated through distinct and overlapping signaling pathways.
This compound Signaling Pathway
This compound exhibits a multi-target mechanism of action. It is known to be an inhibitor of anandamide uptake, a weak agonist of cannabinoid receptor 1 (CB1), and an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. Its neuroprotective effects in the context of cerebral ischemia have been shown to be mediated through an interaction with CB1 and opioid receptors, but not TRPV1 receptors.
THC Signaling Pathway
THC's neuroprotective and psychoactive effects are primarily mediated through the activation of the CB1 receptor, which is abundantly expressed in the central nervous system. Additionally, THC possesses antioxidant properties that are independent of cannabinoid receptor activation.
Experimental Protocols
The evaluation of the neuroprotective effects of this compound and THC has been conducted using a variety of in vitro and in vivo models. A general experimental workflow for assessing neuroprotection against excitotoxicity is outlined below.
General Experimental Workflow for Neuroprotection Assay
Detailed Methodologies:
-
Organotypic Hippocampal Slice Cultures (OHSC) for Excitotoxicity:
-
Hippocampal slices are cultured for a period to allow for stabilization.
-
Slices are pre-treated with various concentrations of this compound or THC.
-
Excitotoxicity is induced by the addition of N-methyl-D-aspartate (NMDA).
-
Neuronal death is quantified by measuring the uptake of propidium iodide (PI), a fluorescent dye that only enters dead cells.
-
-
In Vivo Model of Transient Global Cerebral Ischemia:
-
Anesthetized animals (e.g., gerbils) undergo bilateral common carotid artery occlusion for a defined period to induce ischemia.
-
This compound or THC is administered at specific time points relative to the ischemic insult.
-
Neurological deficits are assessed using behavioral tests (e.g., locomotor activity, memory tasks).
-
Histological analysis of brain sections (e.g., hippocampus) is performed to quantify neuronal survival.
-
-
Assessment of Side Effects (Cannabinoid Tetrad): This is a series of four tests used to characterize cannabinoid-like activity in rodents:
-
Hypothermia: Measurement of core body temperature.
-
Analgesia: Assessment of pain response (e.g., hot plate test).
-
Hypoactivity: Quantification of spontaneous locomotor activity in an open field.
-
Catalepsy: Measurement of the time an animal remains in an imposed posture.
-
Conclusion
Both this compound and THC demonstrate significant neuroprotective potential. However, this compound's favorable side effect profile, particularly the lack of psychoactivity and hypothermia at neuroprotective doses, positions it as a potentially more viable therapeutic candidate for clinical development. In contrast, the clinical utility of THC for neuroprotection is hampered by its well-documented psychoactive and other side effects. The multi-target mechanism of this compound may also offer a broader therapeutic window compared to the more CB1-centric action of THC. Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in models that more closely mimic human neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Δ9-Tetrahydrocannabinol (THC) and AM 404 protect against cerebral ischaemia in gerbils through a mechanism involving cannabinoid and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta9-tetrahydrocannabinol (THC) and AM 404 protect against cerebral ischaemia in gerbils through a mechanism involving cannabinoid and opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling AM404
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the endocannabinoid reuptake inhibitor, AM404.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure laboratory safety. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields, Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield provides an additional layer of protection against splashes.[1] |
| Hands | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[1] |
| Body | Protective clothing, Lab coat | Impervious clothing should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood | If engineering controls are not sufficient to maintain concentrations below exposure limits, a respirator may be required. |
Hazard Identification and Safety Precautions
This compound is classified as a highly flammable liquid and vapor and causes serious eye irritation.[1] Therefore, strict adherence to safety protocols is essential.
| Hazard | Precautionary Statement |
| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take measures to prevent the build-up of electrostatic charge.[1] |
| Eye Irritation | Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Avoid contact with skin. In case of contact, wash off with soap and plenty of water. |
| Inhalation | Avoid inhalation of vapor or mist. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound, from preparation to disposal, minimizes risks and ensures the integrity of the experiment.
-
Preparation :
-
Don Personal Protective Equipment (PPE) : Before handling this compound, put on all required PPE as detailed in the table above.
-
Prepare a Ventilated Area : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Prepare Stock Solution : this compound is often supplied as a solid or in a solution. For in vitro experiments, stock solutions are typically prepared in solvents like DMSO or ethanol. For example, a 50 mM stock solution can be made by dissolving the appropriate amount of this compound in the chosen solvent.
-
-
Handling and Experimentation :
-
Conduct Experiment : Follow the specific experimental protocol. For in vitro studies, this may involve adding this compound to cell cultures at desired concentrations (e.g., 0.1–10 μM). For in vivo studies in rats, this could involve subcutaneous, intraperitoneal, or intraplantar injections of prepared this compound solutions.
-
Avoid Contamination : Use dedicated equipment and sterile techniques when working with cell cultures.
-
-
Cleanup and Disposal :
-
Decontaminate Surfaces : Clean all work surfaces and equipment that may have come into contact with this compound.
-
Segregate Waste : Separate waste into different categories: unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers.
-
Dispose of Waste : Offer surplus and non-recyclable solutions to a licensed disposal company. Waste material must be disposed of in accordance with local, national, and international regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Doff PPE : Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.
-
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound, based on published research.
In Vitro Experiment: Inhibition of Prostaglandin E2 (PGE2) Release in Primary Microglial Cells
-
Cell Culture : Primary microglial cells are cultured in DMEM containing 10% fetal calf serum and antibiotics.
-
Pre-treatment : Cells are pre-treated with varying concentrations of this compound (e.g., 1–10 μM) or a vehicle control (DMSO) for 30 minutes.
-
Stimulation : Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and PGE2 release.
-
Incubation : The cells are incubated for 24 hours.
-
Analysis : The supernatant is collected, and the concentration of PGE2 is measured using an ELISA kit.
In Vivo Experiment: Assessment of Antinociceptive Effects in a Rat Model of Neuropathic Pain
-
Animal Model : Neuropathic pain is induced in rats through chronic constriction injury (CCI) of the sciatic nerve.
-
Drug Administration : this compound is administered daily via subcutaneous (s.c.) injection at a specific dose (e.g., 10 mg/kg).
-
Behavioral Testing :
-
Thermal Hyperalgesia : The Hargreaves test (plantar test) is used to measure the withdrawal latency of the paw to a radiant heat source.
-
Mechanical Allodynia : Von Frey filaments are used to assess the paw withdrawal threshold to a mechanical stimulus.
-
-
Data Analysis : The effects of this compound treatment are compared to a vehicle control group to determine its impact on pain behaviors.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product : Unused this compound should be treated as hazardous chemical waste. It should be offered to a licensed disposal company.
-
Contaminated Materials : All materials that have come into contact with this compound, including gloves, pipette tips, and culture plates, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers : Handle uncleaned containers as you would the product itself and dispose of them as hazardous waste.
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
